molecular formula C20H35NO3 B163808 Linoleoyl glycine CAS No. 2764-03-6

Linoleoyl glycine

Numéro de catalogue: B163808
Numéro CAS: 2764-03-6
Poids moléculaire: 337.5 g/mol
Clé InChI: YCRHZEHWEYAHCO-HZJYTTRNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Linoleoylglycine is an endogenous lipoamino acid, part of a class of signaling molecules known as elmiric acids (EMAs) or N-acylamides. This compound is recognized for its significant anti-inflammatory properties , making it a valuable template for pharmacological research into resolving chronic inflammatory conditions . In vivo studies using the mouse peritonitis assay demonstrate that orally administered N-linoleoylglycine is a potent anti-inflammatory agent, effectively reducing leukocyte migration at doses as low as 0.3 mg/kg . This indicates not only high potency but also good stability and oral bioavailability . The mechanism of action is associated with the stimulation of specific inflammation-resolving eicosanoids. In vitro models using mouse macrophage RAW cells show that N-linoleoylglycine robustly stimulates the production of 15-deoxy-Δ 13,14 -PGJ 2 , a prostaglandin metabolite linked to the resolution phase of inflammation . This suggests its effect is mediated by promoting natural inflammatory resolution pathways, potentially through the activation of the arachidonic acid cascade . N-linoleoylglycine is a long-chain N-acyl amide, specifically the linoleic acid amide of glycine . N-acylamides are a vast class of endogenous compounds with diverse signaling roles in physiology, including metabolic homeostasis, pain, motor control, and cell migration . As an amino acid conjugate, it offers greater stability and is more cost-effective than analogous arachidonoyl derivatives, providing a superior and easily accessible lead molecule for drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h6-7,9-10H,2-5,8,11-18H2,1H3,(H,21,22)(H,23,24)/b7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRHZEHWEYAHCO-HZJYTTRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334847
Record name N-Linoleoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2764-03-6
Record name N-Linoleoyl glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2764-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine linoleamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Linoleoyl glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Natural Sources of Linoleoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-linoleoyl glycine (B1666218) (Lin-Gly) is an endogenous N-acyl amino acid (NAAA) that has garnered increasing interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory effects. As a member of the expanded endocannabinoidome, this lipid signaling molecule is involved in the complex network of bioactive lipids that regulate various physiological processes. This technical guide provides a comprehensive overview of the discovery of N-linoleoyl glycine, its known natural sources, biosynthetic and degradative pathways, and its mechanism of action. Detailed experimental protocols for its extraction, quantification, and biological assessment are provided, alongside structured data tables and signaling pathway diagrams to facilitate further research and drug development endeavors in this promising field.

Discovery and Classification

N-linoleoyl glycine belongs to a class of lipid mediators known as N-acyl amino acids (NAAAs), which are characterized by a fatty acid linked to an amino acid via an amide bond.[1] The discovery of NAAAs, including N-linoleoyl glycine, was an extension of the research into the endocannabinoid system, following the identification of anandamide (B1667382) (N-arachidonoyl ethanolamine).[2] These molecules are now considered part of the "endocannabinoidome," a complex signaling system comprising endocannabinoids, their congeners, and the enzymes and receptors involved in their regulation.[1]

N-linoleoyl glycine is specifically a conjugate of linoleic acid, an omega-6 polyunsaturated fatty acid, and the amino acid glycine.[3] It is endogenously produced in mammalian tissues and is recognized for its role in modulating inflammatory responses.[2]

Natural Sources and Endogenous Levels

While the presence of the constituent parts of N-linoleoyl glycine, linoleic acid and glycine, is widespread in various foodstuffs, quantitative data on the concentration of the conjugated molecule in dietary sources is currently limited in scientific literature. Linoleic acid is abundant in vegetable oils, nuts, and seeds, while glycine is found in protein-rich foods such as meat, fish, dairy, and legumes. However, the extent to which dietary intake of these precursors influences the endogenous production of N-linoleoyl glycine is an area requiring further investigation.

Endogenously, N-linoleoyl glycine has been identified in various mammalian tissues.[2] The following table summarizes the known distribution and concentration of N-linoleoyl glycine in different rat tissues.

TissueConcentration (pmol/g wet weight)Reference
Spinal Cord ~100[4]
Skin ~1600[4]
Small Intestine ~90[3]
Lung ~400[3]
Kidney ~200[3]
Liver ~100[3]
Ovaries ~90[3]
Brain ~50[4]

Note: The data presented is based on studies in rats and may vary across species.

Biosynthesis and Degradation

The metabolic pathways of N-linoleoyl glycine involve enzymatic synthesis and degradation, which regulate its cellular and tissue levels.

Biosynthesis

Two primary pathways are proposed for the biosynthesis of N-acyl glycines, including N-linoleoyl glycine.[1]

  • Direct Condensation via Glycine N-acyltransferase (GLYAT): This pathway involves the direct enzymatic conjugation of linoleoyl-CoA (the activated form of linoleic acid) with glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) or GLYAT-like enzymes.[1] While GLYAT has been shown to have a preference for shorter-chain acyl-CoAs, the involvement of specific long-chain acyl-CoA synthetases and specialized GLYAT isoforms in the synthesis of N-linoleoyl glycine is an active area of research.[5]

  • Cytochrome c-mediated Synthesis: In vitro studies have demonstrated that cytochrome c can catalyze the formation of N-acyl amino acids from the corresponding acyl-CoA and amino acid.[4] This pathway may contribute to the biosynthesis of N-linoleoyl glycine, particularly under conditions of oxidative stress.

cluster_synthesis Biosynthesis of N-Linoleoyl Glycine cluster_enzymes Linoleic_Acid Linoleic Acid Linoleoyl_CoA Linoleoyl-CoA Linoleic_Acid->Linoleoyl_CoA Acyl-CoA Synthetase N_Linoleoyl_Glycine N-Linoleoyl Glycine Linoleoyl_CoA->N_Linoleoyl_Glycine Glycine Glycine Glycine->N_Linoleoyl_Glycine GLYAT GLYAT / GLYATL GLYAT->N_Linoleoyl_Glycine CytC Cytochrome c CytC->N_Linoleoyl_Glycine cluster_degradation Degradation of N-Linoleoyl Glycine N_Linoleoyl_Glycine N-Linoleoyl Glycine Linoleic_Acid Linoleic Acid N_Linoleoyl_Glycine->Linoleic_Acid Hydrolysis Glycine Glycine N_Linoleoyl_Glycine->Glycine Hydrolysis FAAH FAAH FAAH->N_Linoleoyl_Glycine cluster_pathway Proposed Signaling Pathway of N-Linoleoyl Glycine LinGly N-Linoleoyl Glycine GPCR GPCR (putative) LinGly->GPCR PLC PLC GPCR->PLC activates Ca2 Ca²⁺ release PLC->Ca2 AA Arachidonic Acid Release Ca2->AA COX2 COX-2 AA->COX2 substrate PGH2 PGH₂ COX2->PGH2 PGD2 PGD₂ PGH2->PGD2 PGJ2 15d-PGJ₂ PGD2->PGJ2 NFkB NF-κB Pathway PGJ2->NFkB inhibits Inflammation Inflammation NFkB->Inflammation promotes cluster_workflow Experimental Workflow: Mouse Peritonitis Assay start Start admin Administer Lin-Gly or Vehicle (Oral Gavage) start->admin wait1 Wait 30 min admin->wait1 induce Induce Peritonitis (i.p. Thioglycollate) wait1->induce wait2 Wait 4 hours induce->wait2 euthanize Euthanize Mice wait2->euthanize lavage Perform Peritoneal Lavage euthanize->lavage count Count Leukocytes lavage->count analyze Analyze Data (Compare Treated vs. Vehicle) count->analyze end End analyze->end

References

An In-depth Technical Guide to the Biochemical Properties of N-linoleoyl glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linoleoyl glycine (B1666218) (LINGly) is an endogenous N-acyl amino acid, a class of lipid signaling molecules that have garnered increasing interest for their diverse physiological roles.[1] Structurally, it consists of linoleic acid, an omega-6 polyunsaturated fatty acid, linked to a glycine molecule via an amide bond.[2] This lipoamino acid is found in various mammalian tissues and is implicated in a range of biological processes, including inflammation and pain modulation.[1][3] This technical guide provides a comprehensive overview of the biochemical properties of N-linoleoyl glycine, including its synthesis, metabolism, signaling pathways, and methods for its study.

Physicochemical Properties

N-linoleoyl glycine is a lipid molecule with the chemical formula C20H35NO3 and a molecular weight of 337.5 g/mol .[2] Its structure, featuring a long, unsaturated acyl chain and an amino acid head group, imparts amphipathic properties that influence its solubility and interaction with biological membranes.

PropertyValueSource
Molecular FormulaC20H35NO3PubChem CID: 6433346[2]
Molecular Weight337.5 g/mol PubChem CID: 6433346[2]
IUPAC Name2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acidPubChem CID: 6433346[2]
SynonymsGlycine linoleamide, LinGlyCayman Chemical[4]

Biosynthesis and Metabolism

The biosynthesis of N-linoleoyl glycine, like other N-acyl amino acids, is thought to occur through multiple pathways. The primary proposed routes involve the direct conjugation of linoleic acid with glycine or the metabolic conversion from other lipid precursors.

Biosynthesis Pathways:

  • Acyl-CoA Dependent Pathway: Linoleoyl-CoA, the activated form of linoleic acid, can be enzymatically conjugated with glycine. This reaction is catalyzed by enzymes such as glycine N-acyltransferase (GLYAT).[5]

  • Cytochrome c-Mediated Pathway: In vitro studies have shown that cytochrome c can catalyze the formation of N-acyl glycines from their corresponding acyl-CoAs and glycine.[5]

  • Oxidative Metabolism from N-linoleoyl ethanolamine: While not directly demonstrated for the linoleoyl species, it has been proposed that N-acyl glycines can be formed through the oxidation of the corresponding N-acyl ethanolamines.[6]

Degradation:

The primary route for the degradation of N-linoleoyl glycine is through enzymatic hydrolysis by fatty acid amide hydrolase (FAAH). FAAH cleaves the amide bond, releasing linoleic acid and glycine.[5] N-linoleoyl glycine has been shown to be an inhibitor of FAAH, with an IC50 value of approximately 25 µM for the hydrolysis of anandamide (B1667382) (AEA).[4]

Signaling Pathways

The signaling mechanisms of N-linoleoyl glycine are still under investigation, with evidence pointing towards multiple potential pathways.

Anti-Inflammatory Signaling:

N-linoleoyl glycine exhibits anti-inflammatory properties, as demonstrated in a mouse peritonitis model where it reduced leukocyte migration at doses as low as 0.3 mg/kg.[3][7] A proposed mechanism for this effect involves the stimulation of the arachidonic acid cascade, leading to the production of anti-inflammatory eicosanoids such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2).[3]

Anti_Inflammatory_Signaling LINGly N-linoleoyl glycine PLA2 Phospholipase A2 (putative) LINGly->PLA2 stimulates AA Arachidonic Acid (released) PLA2->AA COX Cyclooxygenase (COX) AA->COX PGs Prostaglandins COX->PGs PGJ2_synthase PGJ2 Synthase PGs->PGJ2_synthase 15d-PGJ2 15d-PGJ2 PGJ2_synthase->15d-PGJ2 Inflammation Inflammation 15d-PGJ2->Inflammation inhibits

Caption: Proposed anti-inflammatory signaling pathway of N-linoleoyl glycine.

GPR18 Signaling (Debated):

N-arachidonoyl glycine (NAGly), a closely related N-acyl amino acid, has been identified as a ligand for the orphan G protein-coupled receptor 18 (GPR18).[8][9] However, the role of NAGly as a canonical GPR18 agonist is debated, with some studies failing to observe classical Gαi/o-coupled signaling.[10][11] Given the structural similarity, N-linoleoyl glycine may also interact with GPR18, but this requires further investigation.

PPARα Activation:

Recent studies on the structurally similar N-oleoyl glycine (OlGly) have shown that it can activate peroxisome proliferator-activated receptor alpha (PPARα).[12] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[13][14] The activation of PPARα by OlGly was shown to reduce nicotine (B1678760) reward in mice, suggesting a potential therapeutic application.[12] It is plausible that N-linoleoyl glycine could also act as a PPARα agonist.

PPARa_Signaling LINGly N-linoleoyl glycine (putative) PPARa PPARα LINGly->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates

Caption: Putative PPARα signaling pathway for N-linoleoyl glycine.

Experimental Protocols

1. Synthesis of N-linoleoyl glycine

This protocol is adapted from a general method for the synthesis of N-acyl glycines.[15]

Materials:

  • Linoleic acid

  • Glycine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (B129727) (MeOH)

  • Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve linoleic acid, glycine methyl ester hydrochloride, and DMAP in DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-linoleoyl glycine methyl ester by silica gel column chromatography.

  • Dissolve the purified methyl ester in a mixture of methanol and 1M NaOH.

  • Stir the mixture at room temperature until the saponification is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl to pH 2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield N-linoleoyl glycine.

Synthesis_Workflow cluster_coupling Amide Coupling cluster_saponification Saponification Reactants Linoleic Acid + Glycine Methyl Ester HCl + DMAP in DCM Add_DCC Add DCC in DCM at 0°C Reactants->Add_DCC Stir Stir overnight at RT Add_DCC->Stir Filter_DCU Filter Dicyclohexylurea Stir->Filter_DCU Workup Aqueous Workup (HCl, NaHCO3, Brine) Filter_DCU->Workup Purify_Ester Silica Gel Chromatography Workup->Purify_Ester Ester N-linoleoyl glycine methyl ester Purify_Ester->Ester Hydrolysis Add NaOH in MeOH Ester->Hydrolysis Stir_Saponification Stir at RT Hydrolysis->Stir_Saponification Acidify Acidify with HCl Stir_Saponification->Acidify Extraction Extract with Organic Solvent Acidify->Extraction Final_Product N-linoleoyl glycine Extraction->Final_Product

Caption: Workflow for the chemical synthesis of N-linoleoyl glycine.

2. Quantification of N-linoleoyl glycine in Biological Tissues by LC-MS/MS

This protocol is based on a method developed for the quantification of N-oleoyl glycine and can be adapted for N-linoleoyl glycine.[1][16][17]

Materials:

  • Biological tissue sample (e.g., brain, liver)

  • Internal standard (e.g., deuterated N-linoleoyl glycine or a structurally similar N-acyl glycine)

  • Acetonitrile

  • Formic acid

  • Water (LC-MS grade)

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system with a C18 column

Procedure:

  • Weigh the frozen tissue sample.

  • Add a known amount of the internal standard.

  • Homogenize the tissue in an appropriate volume of ice-cold acetonitrile.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

  • Separate the analytes using a C18 reversed-phase column with a gradient of water and acetonitrile, both containing formic acid.

  • Detect and quantify N-linoleoyl glycine and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions for N-linoleoyl glycine should be optimized.

3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This is a general fluorescence-based assay to screen for FAAH inhibitors.[18][19]

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • N-linoleoyl glycine (test inhibitor)

  • Known FAAH inhibitor (positive control, e.g., JZL 195)

  • Solvent for inhibitor (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of N-linoleoyl glycine and the positive control in the assay buffer.

  • In a 96-well plate, add the FAAH assay buffer, diluted FAAH enzyme, and the test inhibitor or control.

  • Include wells for 100% initial activity (enzyme + solvent) and background (buffer + solvent).

  • Incubate the plate for a short period (e.g., 5 minutes) at 37°C.

  • Initiate the reaction by adding the FAAH substrate to all wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the percent inhibition for each concentration of N-linoleoyl glycine and determine the IC50 value.

Quantitative Data Summary

ParameterValueSpecies/SystemSource
Tissue DistributionHighest in lung, skin, kidney, liver, ovaries, small intestine (~90-400 pmol/g)Not specifiedDiVA portal
FAAH Inhibition (IC50)~25 µMN18TG2 cell membranesCayman Chemical[4]
Anti-inflammatory Activity (ED50)< 0.3 mg/kgMouse peritonitis modelBurstein et al., 2012[3]

Conclusion

N-linoleoyl glycine is an emerging bioactive lipid with significant potential as a modulator of inflammation and other physiological processes. Its biochemical profile, including its synthesis, metabolism, and interaction with key signaling pathways, provides a foundation for further research into its therapeutic applications. The experimental protocols and data presented in this guide offer valuable resources for scientists and researchers in the field of lipid biology and drug discovery. Further investigation into its precise molecular targets and in vivo functions will be crucial for fully elucidating its role in health and disease.

References

N-Linoleoyl Glycine: A Technical Guide to its Classification as an Endocannabinoid-Like Lipid Mediator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

N-linoleoyl glycine (B1666218) (LINGly) is an endogenous N-acyl amino acid (NAAA) belonging to the expanding class of lipid mediators known as the endocannabinoidome.[1] Structurally, it is an amide conjugate of the omega-6 polyunsaturated fatty acid, linoleic acid, and the amino acid glycine.[2] While not a classical endocannabinoid that directly activates cannabinoid receptors CB1 and CB2 with high affinity, LINGly is classified as an endocannabinoid-like molecule.[3] This classification stems from its interaction with the metabolic enzymes of the endocannabinoid system, particularly its ability to inhibit fatty acid amide hydrolase (FAAH), and its distinct signaling properties, including potent anti-inflammatory effects.[4][5] This technical guide provides an in-depth analysis of LINGly's classification, biosynthesis, metabolism, signaling pathways, and key experimental methodologies for its study.

Classification and Chemical Properties

N-linoleoyl glycine is part of a large family of endogenous signaling lipids termed N-acyl amides.[6] This family also includes the well-known N-acylethanolamines (NAEs) like anandamide (B1667382).[7][8] More specifically, LINGly is categorized as an N-acyl amino acid (NAAA), a sub-class where a fatty acid is linked to an amino acid.[1][2] These molecules are recognized as important physiological regulators of pain and inflammation.[4]

The Human Metabolome Database formally classifies N-linoleoyl glycine as a long-chain N-acylamide. Its presence has been confirmed in various mammalian tissues, including the lungs, skin, kidneys, liver, ovaries, and small intestine, suggesting diverse, region-specific functions.[9]

Table 1: Chemical and Physical Properties of N-Linoleoyl Glycine

Property Value Source
IUPAC Name 2-[[(9Z,12Z)-octadeca-9,12-dienoyl]amino]acetic acid PubChem[2]
Molecular Formula C₂₀H₃₅NO₃ PubChem[2]
Molecular Weight 337.5 g/mol PubChem[2]
CAS Number 2764-03-6 Cayman Chemical[5]

| Synonyms | Glycine linoleamide, LinGly, N-Linoleoylglycine | PubChem[2], Cayman Chemical[5] |

Biosynthesis and Metabolism

The metabolic pathways of N-acyl glycines are intertwined with general lipid and amino acid metabolism and share components with the endocannabinoid system.

Biosynthesis

Two primary pathways for the biosynthesis of N-acyl glycines, including LINGly, have been proposed.

  • Direct Condensation: This pathway involves the direct enzymatic conjugation of a fatty acyl-CoA (linoleoyl-CoA) with glycine. This reaction can be catalyzed by enzymes such as glycine N-acyltransferase-like 2 (GLYATL2).[1] Another proposed catalyst for this type of reaction is cytochrome c.[1]

  • Oxidative Metabolism of N-Acylethanolamines: An alternative route suggests that N-acyl glycines can be generated from their corresponding N-acylethanolamine precursors. For instance, N-arachidonoyl glycine (NAraGly) can be formed from anandamide (N-arachidonoylethanolamine) through sequential oxidation by alcohol and aldehyde dehydrogenases.[1][10] A similar pathway could exist for the formation of LINGly from N-linoleoyl ethanolamine.

Catabolism

The primary enzyme responsible for the degradation of many N-acyl amides, including endocannabinoids, is Fatty Acid Amide Hydrolase (FAAH).[6][7] LINGly is known to be regulated by FAAH, which hydrolyzes the amide bond to release linoleic acid and glycine.[6] However, LINGly also acts as an inhibitor of FAAH, a crucial aspect of its function.[5] Other enzymes, such as peptidyl-glycine α-amidating monooxygenase (PAM), may also be involved in the metabolism of N-acyl glycines, converting them to primary fatty acid amides.[10][11]

G cluster_synthesis Biosynthesis cluster_catabolism Catabolism Linoleoyl-CoA Linoleoyl-CoA NLE N-Linoleoyl Ethanolamine Glycine Glycine LINGly LINGly Glycine->LINGly Linoleic_Acid Linoleic_Acid LINGly->Linoleic_Acid FAAH (Hydrolysis) Glycine_out Glycine NLE->LINGly Oxidation (Hypothesized) G cluster_entourage Entourage Effect cluster_inflammation Anti-Inflammatory Pathway LINGly N-Linoleoyl Glycine (LINGly) FAAH FAAH LINGly->FAAH Inhibits AA_Release Arachidonic Acid Release LINGly->AA_Release Stimulates AEA Anandamide (AEA) FAAH->AEA Degrades CB1 CB1/CB2/TRPV1 Receptors AEA->CB1 Activates COX2 COX-2 AA_Release->COX2 Substrate PGJ2 15d-PGJ₂ COX2->PGJ2 AntiInflam Resolution of Inflammation PGJ2->AntiInflam G start Tissue Sample (e.g., Brain, Lung) homogenize 1. Homogenization (with Internal Standards) start->homogenize extract 2. Liquid-Liquid Extraction (e.g., Chloroform/Methanol) homogenize->extract cleanup 3. Sample Cleanup (Solid-Phase Extraction) extract->cleanup lc 4. HPLC Separation (Reversed-Phase C18) cleanup->lc ms 5. Tandem MS Detection (MRM Mode) lc->ms quantify 6. Quantification (vs. Calibration Curve) ms->quantify end Concentration Data quantify->end

References

Endogenous Biosynthesis of Linoleoyl Glycine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl glycine (B1666218), an endogenous N-acyl amino acid (NAAA), is a member of a growing class of lipid signaling molecules with potential therapeutic applications. Understanding its biosynthesis is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting this pathway. This technical guide provides an in-depth overview of the core endogenous biosynthesis pathways of linoleoyl glycine, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The biosynthesis of this compound is primarily thought to occur through direct condensation of linoleic acid or its activated form, linoleoyl-CoA, with glycine. Key enzymes implicated in this process include the secreted bidirectional enzyme PM20D1, the intracellular fatty acid amide hydrolase (FAAH), Glycine N-acyltransferase-like proteins (GLYATLs), and the mitochondrial protein cytochrome c. This document consolidates the current knowledge on these pathways, offering a valuable resource for researchers in lipid biochemistry, pharmacology, and drug discovery.

Introduction to this compound and N-Acyl Amino Acids

N-acyl amino acids (NAAAs) are a diverse family of bioactive lipids formed by the amide linkage of a fatty acid to an amino acid.[1][2] this compound belongs to the subclass of N-acyl glycines (NAGlys) and has been identified as an endogenous lipid mediator.[3] While the biological functions of many NAAAs are still under investigation, members of this class have been implicated in a range of physiological processes, including energy homeostasis, inflammation, and nociception.[2][4] For instance, the related molecule N-oleoyl glycine has been shown to stimulate adipogenesis via the CB1 receptor and Akt signaling pathway.[5][6] N-linoleoyl tyrosine has demonstrated neuroprotective effects through the activation of the CB2 receptor.[7][8] The anti-inflammatory effects of this compound itself have been studied, suggesting a potential mechanism involving the arachidonic acid cascade.[4] A thorough understanding of the enzymatic machinery responsible for the synthesis of this compound is paramount for exploring its therapeutic potential.

Endogenous Biosynthetic Pathways of this compound

The endogenous synthesis of this compound is believed to occur through several potential pathways, primarily involving the direct conjugation of linoleic acid or its activated CoA thioester with glycine. The key enzymatic players in these pathways are detailed below.

Direct Condensation Pathways

The most probable route for this compound biosynthesis is the direct enzymatic condensation of a linoleoyl moiety with glycine. This can be catalyzed by several enzymes in different cellular compartments.

Fatty acid amide hydrolase (FAAH) is a well-known intracellular enzyme responsible for the degradation of several bioactive fatty acid amides, including the endocannabinoid anandamide.[2] More recently, FAAH has been identified as a second bidirectional enzyme capable of both synthesizing and hydrolyzing a subset of N-acyl amino acids.[1][2] In vitro experiments have demonstrated that FAAH can catalyze the condensation of arachidonic acid with glycine and serine.[2] Given the structural similarity, it is plausible that FAAH also contributes to the intracellular biosynthesis of this compound.

The Glycine N-acyltransferase (GLYAT) family of enzymes is known to conjugate acyl-CoA thioesters with glycine.[12] Specifically, GLYATL2 and GLYATL3 have been implicated in the formation of long-chain N-acyl glycines.[7] Human GLYATL2 has been shown to catalyze the synthesis of N-oleoylglycine from oleoyl-CoA and glycine.[7][12] Studies with siRNA knockdown of GLYATL3 in mouse neuroblastoma cells resulted in decreased levels of N-acyl glycines, suggesting its role in their production in cellula.[13][14] This indicates a likely role for a GLYATL enzyme in the synthesis of this compound from linoleoyl-CoA.

Cytochrome c, a mitochondrial protein primarily known for its role in the electron transport chain, has been shown to catalyze the in vitro synthesis of long-chain N-acyl glycines.[15][16] This reaction utilizes an acyl-CoA (e.g., arachidonoyl-CoA or oleoyl-CoA) and glycine in the presence of hydrogen peroxide.[15][17][18] This suggests a potential mitochondrial pathway for the synthesis of this compound, particularly under conditions of oxidative stress where hydrogen peroxide levels may be elevated.

Potential Signaling Pathways

While the signaling pathways for this compound are not fully elucidated, research on related N-acyl glycines provides valuable insights. N-oleoyl glycine has been demonstrated to activate the cannabinoid receptor 1 (CB1R) and the subsequent Akt signaling pathway in 3T3-L1 adipocytes, promoting adipogenesis.[6] Furthermore, N-linoleoyl tyrosine has been shown to exert neuroprotective effects through the activation of the CB2 receptor.[7][8] Given these findings, it is plausible that this compound may also interact with cannabinoid receptors or other G-protein coupled receptors (GPCRs) to elicit its biological effects.

Quantitative Data

Quantitative data on the enzymatic synthesis of this compound is limited. However, data from studies on closely related N-acyl amino acids provide a basis for understanding the potential efficiency of the biosynthetic pathways.

Table 1: Enzymatic Activity Data for N-Acyl Amino Acid Synthesis and Hydrolysis

Enzyme Substrate(s) Activity Type Measured Rate Organism/System
FAAH C20:4-Gly (N-arachidonoyl glycine) Hydrolysis 0.02 nmol/min/mg Transfected cell lysates
FAAH C18:1-Gly (N-oleoyl glycine) Hydrolysis ~0.05-0.15 nmol/min/mg Transfected cell lysates
FAAH Arachidonic acid + Glycine Synthesis Condensation observed Transfected cell lysates
PM20D1 C20:4-Phe (N-arachidonoyl phenylalanine) Hydrolysis ~0.01-1.0 nmol/min/mg Mouse tissues (lung to liver)
PM20D1 Oleate + Phenylalanine Synthesis 1.2 ± 0.1% conversion In vitro

| PM20D1 | C18:1-Phe (N-oleoyl phenylalanine) | Hydrolysis | 94.0 ± 0.8% conversion | In vitro |

Data compiled from references[2][4].

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for the quantification of N-acyl glycines in biological matrices.[1][9][10][19]

4.1.1. Materials

  • This compound standard (Cayman Chemical or equivalent)

  • Internal standard (e.g., N-octanoylglycine-d2 or another deuterated N-acyl glycine)[9]

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate)

4.1.2. Sample Preparation (Plasma)

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, combine 50 µL of plasma with 200 µL of ice-cold acetonitrile containing the internal standard.[9]

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[9]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column (e.g., Zorbax XDB C18, 4.6 x 75 mm, 3.5 µm).[19]

  • Mobile Phase A: Water with 13 mM ammonium acetate and 0.1% formic acid.[19]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute this compound. A typical gradient might start at 50% B, ramp to 100% B over 10 minutes, hold for 2-3 minutes, and then re-equilibrate at 50% B.[19]

  • Flow Rate: 0.5 - 1 mL/min.[19]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure standards.

In Vitro N-Acyl Amino Acid Synthase Assay

This protocol provides a general framework for measuring the synthase activity of enzymes like PM20D1 or FAAH.

4.2.1. Materials

  • Purified recombinant enzyme (e.g., PM20D1, FAAH) or cell/tissue lysate.[2][12]

  • Linoleic acid

  • Glycine

  • Assay buffer (e.g., PBS, pH 7.4)

  • Reaction termination solution (e.g., ice-cold acetonitrile)

  • LC-MS/MS system for product quantification

4.2.2. Procedure

  • Prepare a reaction mixture containing the assay buffer, a defined concentration of linoleic acid, and glycine.

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the enzyme source (purified enzyme or lysate).

  • Incubate for a specific time period at 37°C. Time-course experiments should be performed to ensure the reaction is in the linear range.

  • Terminate the reaction by adding an excess of ice-cold acetonitrile.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method as described in section 4.1.

Visualizations

Biosynthetic Pathways of this compound

Linoleoyl_Glycine_Biosynthesis cluster_direct_condensation Direct Condensation Linoleic_Acid Linoleic Acid PM20D1 PM20D1 (extracellular) Linoleic_Acid->PM20D1 FAAH FAAH (intracellular) Linoleic_Acid->FAAH Acyl_CoA_Synthetase Acyl-CoA Synthetase Linoleic_Acid->Acyl_CoA_Synthetase ATP, CoA Linoleoyl_CoA Linoleoyl-CoA GLYATL GLYATL2/3 Linoleoyl_CoA->GLYATL CytC Cytochrome c (mitochondrial) Linoleoyl_CoA->CytC H₂O₂ Glycine Glycine Glycine->PM20D1 Glycine->FAAH Glycine->GLYATL Glycine->CytC Linoleoyl_Glycine This compound PM20D1->Linoleoyl_Glycine FAAH->Linoleoyl_Glycine GLYATL->Linoleoyl_Glycine CytC->Linoleoyl_Glycine Acyl_CoA_Synthetase->Linoleoyl_CoA

Caption: Putative endogenous biosynthetic pathways of this compound.

Experimental Workflow for Quantification

Quantification_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Protein Precipitation & Lipid Extraction (Acetonitrile + Internal Standard) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation LC Separation (C18 Reversed-Phase) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs. Standard Curve) MS_Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

Caption: General experimental workflow for the quantification of this compound.

Conclusion

The endogenous biosynthesis of this compound is a multifaceted process with several potential enzymatic pathways contributing to its formation. The enzymes PM20D1, FAAH, GLYATLs, and cytochrome c represent key candidates in the direct condensation of linoleic acid or linoleoyl-CoA with glycine. While further research is required to delineate the relative contributions of these pathways in different tissues and physiological states, and to fully characterize the signaling functions of this compound, the information and protocols presented in this guide provide a solid foundation for future investigations. A deeper understanding of this compound biosynthesis will undoubtedly pave the way for novel therapeutic strategies targeting a wide array of diseases.

References

Linoleoyl Glycine: An In-Depth Technical Guide to its Role in the Endocannabinoidome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linoleoyl glycine (B1666218) (N-linoleoyl-glycine) is an endogenous N-acyl amino acid that has emerged as a significant modulator within the expanded endocannabinoid system, known as the endocannabinoidome. Structurally similar to the well-characterized N-arachidonoyl glycine, linoleoyl glycine exhibits potent anti-inflammatory properties and is implicated in a range of physiological signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, degradation, signaling mechanisms, and physiological roles. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and endocannabinoid research.

Introduction to this compound

This compound is a lipid signaling molecule composed of linoleic acid, an omega-6 polyunsaturated fatty acid, and the amino acid glycine, linked by an amide bond. It belongs to the growing class of N-acyl amino acids (NAAAs), which are increasingly recognized as important players in a variety of biological processes, including inflammation, pain, and cellular migration[1][2]. While structurally related to endocannabinoids like anandamide, this compound and other NAAAs often exhibit distinct pharmacological profiles, interacting with a unique set of receptors and enzymes.

Biosynthesis and Degradation

The metabolic pathways of this compound are still under active investigation. However, based on studies of related N-acyl amino acids, several key enzymatic steps have been identified.

Biosynthesis

The synthesis of N-acyl glycines, including this compound, is thought to occur through two primary pathways:

  • Direct Condensation: This pathway involves the direct conjugation of linoleic acid (or its activated form, linoleoyl-CoA) with glycine. This reaction is catalyzed by enzymes such as:

    • Cytochrome c: In the presence of hydrogen peroxide, cytochrome c can catalyze the formation of N-acyl glycines from their corresponding acyl-CoAs and amino acids[2][3][4][5][6][7].

    • Glycine N-acyltransferase-like (GLYATL) enzymes: These enzymes are also implicated in the synthesis of N-acyl glycines from acyl-CoAs and glycine.

  • Oxidative Metabolism of N-Acylethanolamines: An alternative pathway involves the enzymatic conversion of N-linoleoyl ethanolamine (B43304) to this compound.

cluster_synthesis Biosynthesis of this compound Linoleic_Acid Linoleic Acid / Linoleoyl-CoA Linoleoyl_Glycine This compound Linoleic_Acid->Linoleoyl_Glycine Glycine Glycine Glycine Glycine->Linoleoyl_Glycine Cytochrome_c Cytochrome c + H₂O₂ Cytochrome_c->Linoleoyl_Glycine catalyzes GLYATLs GLYATL Enzymes GLYATLs->Linoleoyl_Glycine catalyzes

Biosynthesis of this compound.
Degradation

The primary enzyme responsible for the degradation of many N-acyl amides, including this compound, is Fatty Acid Amide Hydrolase (FAAH) . FAAH is a serine hydrolase that cleaves the amide bond of this compound, releasing linoleic acid and glycine[1]. This compound is a known inhibitor of FAAH, although it is less potent than N-arachidonoyl glycine[8][9]. The potential role of another hydrolase, N-acylethanolamine-hydrolyzing acid amidase (NAAA) , in the degradation of N-acyl glycines is an area of ongoing research. While NAAA is known to hydrolyze N-acylethanolamines, its activity towards N-acyl glycines is less characterized[1][10][11][12][13].

cluster_degradation Degradation of this compound Linoleoyl_Glycine This compound Linoleic_Acid Linoleic Acid Linoleoyl_Glycine->Linoleic_Acid Hydrolysis Glycine Glycine Linoleoyl_Glycine->Glycine FAAH FAAH FAAH->Linoleoyl_Glycine catalyzes NAAA NAAA (potential) NAAA->Linoleoyl_Glycine catalyzes

Degradation of this compound.

Signaling Pathways and Molecular Targets

This compound exerts its biological effects through interaction with several G protein-coupled receptors (GPCRs). While direct binding studies on this compound are limited, data from its close analog, N-arachidonoyl glycine (NAraGly), strongly suggest that it does not bind to the classical cannabinoid receptors CB1 and CB2. Instead, its actions are mediated through orphan GPCRs, primarily GPR18 and GPR55, and potentially GPR92.

GPR18 Signaling

N-arachidonoyl glycine is a known agonist of GPR18[2][5][14]. GPR18 is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. GPR18 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK) and an increase in intracellular calcium[15].

cluster_gpr18_signaling GPR18 Signaling Pathway Linoleoyl_Glycine This compound GPR18 GPR18 Linoleoyl_Glycine->GPR18 activates G_alpha_i_o Gαi/o GPR18->G_alpha_i_o activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_i_o->Adenylyl_Cyclase inhibits ERK ERK G_alpha_i_o->ERK activates Ca2_plus [Ca²⁺]i G_alpha_i_o->Ca2_plus increases cAMP cAMP Adenylyl_Cyclase->cAMP produces

GPR18 Signaling Pathway.
GPR55 Signaling

N-arachidonoyl glycine has also been identified as an agonist for GPR55[16][17]. GPR55 is a promiscuous receptor that can couple to Gαq, Gα12, or Gα13 proteins[18]. Activation of GPR55 can lead to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC) and other downstream effectors like RhoA[18]. GPR55 activation can also lead to the activation of transcription factors such as NF-κB[10].

cluster_gpr55_signaling GPR55 Signaling Pathway Linoleoyl_Glycine This compound GPR55 GPR55 Linoleoyl_Glycine->GPR55 activates G_alpha_q_12_13 Gαq/12/13 GPR55->G_alpha_q_12_13 activates PLC Phospholipase C G_alpha_q_12_13->PLC activates RhoA RhoA G_alpha_q_12_13->RhoA activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_plus [Ca²⁺]i IP3->Ca2_plus releases from ER PKC Protein Kinase C DAG->PKC activates

GPR55 Signaling Pathway.

Physiological Role and Therapeutic Potential

The primary physiological role of this compound identified to date is its potent anti-inflammatory activity.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in preclinical models. In a mouse model of peritonitis, oral administration of this compound at doses as low as 0.3 mg/kg was effective in reducing leukocyte migration[1][2][5]. The estimated ED50 for this effect is less than 0.3 mg/kg[2][19].

A key mechanism underlying its anti-inflammatory action is the stimulation of the production of the inflammation-resolving eicosanoid 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂)[1][2][5]. In murine macrophage-like RAW 264.7 cells, this compound robustly stimulates the production of 15d-PGJ₂ over a concentration range of 0.5 to 10 µM[2]. This effect is thought to be mediated by the activation of the arachidonic acid cascade[2][19].

Quantitative Data

Due to the nascent stage of research on this compound, comprehensive quantitative data on its receptor binding affinities and enzyme kinetics are limited. The following tables summarize the available data. Where specific data for this compound is unavailable, data for its close structural analog, N-arachidonoyl glycine (NAraGly), is provided as a proxy and is clearly noted.

Table 1: Receptor Binding and Functional Activity

LigandReceptorAssay TypeParameterValueReference
This compound FAAHInhibition of AEA hydrolysisIC₅₀~25 µM[8][9]
NAraGlyGPR18Ca²⁺ mobilization-Agonist[2][5][14]
NAraGlyGPR18cAMP inhibition-Agonist (PTX-sensitive)[2]
NAraGlyGPR55Ca²⁺ mobilization, ERK activation-Agonist[16][17]
NAraGlyCB₁/CB₂Binding assays-No significant binding

Table 2: In Vivo and In Vitro Anti-inflammatory Activity

CompoundModel SystemEffectParameterValueReference
This compound Mouse Peritonitis AssayReduction of leukocyte migrationED₅₀< 0.3 mg/kg (oral)[2][19]
This compound RAW 264.7 MacrophagesStimulation of 15d-PGJ₂ productionConcentration Range0.5 - 10 µM[2]

Experimental Protocols

Zymosan-Induced Peritonitis in Mice

This in vivo assay is widely used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit leukocyte migration into the peritoneal cavity following an inflammatory challenge.

Materials:

  • Male mice (e.g., C57BL/6)

  • Zymosan A from Saccharomyces cerevisiae

  • Vehicle for zymosan (e.g., sterile saline)

  • Test compound (this compound) and vehicle (e.g., safflower oil for oral administration)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Animal Acclimation: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer this compound or its vehicle to the mice via the desired route (e.g., oral gavage) at various doses.

  • Induction of Peritonitis: After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by intraperitoneal (i.p.) injection of a zymosan A suspension (e.g., 1 mg/mouse in sterile saline)[20].

  • Peritoneal Lavage: At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal exudate cells by lavaging the peritoneal cavity with a known volume of cold PBS (e.g., 5 mL).

  • Cell Counting: Gently mix the collected lavage fluid and determine the total number of leukocytes using a hemocytometer or an automated cell counter. Differential cell counts can be performed on cytospin preparations stained with a suitable stain (e.g., Diff-Quik) to specifically quantify neutrophils.

  • Data Analysis: Calculate the percentage inhibition of leukocyte migration for each dose of the test compound compared to the vehicle-treated control group.

Measurement of 15-deoxy-Δ¹²,¹⁴-PGJ₂ Production in RAW 264.7 Macrophages

This in vitro assay is used to determine the ability of a compound to stimulate the production of the anti-inflammatory prostaglandin (B15479496) 15d-PGJ₂ in a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., ethanol)

  • 15-deoxy-Δ¹²,¹⁴-PGJ₂ ELISA kit

  • Cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle for a specified duration.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • ELISA for 15d-PGJ₂: Quantify the concentration of 15d-PGJ₂ in the collected supernatants using a commercially available competitive ELISA kit, following the manufacturer's instructions[8][21]. The principle of this assay involves the competition between the 15d-PGJ₂ in the sample and a fixed amount of labeled 15d-PGJ₂ for a limited number of antibody binding sites. The amount of labeled 15d-PGJ₂ bound to the antibody is inversely proportional to the concentration of 15d-PGJ₂ in the sample.

  • Data Analysis: Generate a standard curve using the provided standards and determine the concentration of 15d-PGJ₂ in the samples.

Conclusion and Future Directions

This compound is a promising bioactive lipid with potent anti-inflammatory properties that position it as a molecule of interest for therapeutic development. Its role within the endocannabinoidome is becoming increasingly appreciated, with evidence pointing towards its interaction with orphan GPCRs rather than the classical cannabinoid receptors. Future research should focus on several key areas:

  • Elucidation of Receptor Pharmacology: Definitive studies are needed to determine the binding affinities and functional activities of this compound at GPR18, GPR55, GPR92, and other potential targets.

  • Detailed Metabolic Profiling: A comprehensive understanding of the enzymes and pathways involved in the synthesis and degradation of this compound will be crucial for modulating its endogenous levels.

  • In Vivo Efficacy Studies: Further preclinical studies are warranted to explore the therapeutic potential of this compound in a broader range of inflammatory and pain models.

  • Structure-Activity Relationship Studies: The development of more potent and selective analogs of this compound could lead to novel drug candidates with improved therapeutic profiles.

References

Physiological Concentration and Analysis of Linoleoyl Glycine in Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules that are gaining increasing attention for their diverse physiological roles, including the regulation of pain, inflammation, and energy metabolism. Linoleoyl glycine (B1666218) (Lin-Gly), an N-acyl conjugate of the omega-6 fatty acid linoleic acid and the amino acid glycine, is a member of this growing family of bioactive lipids. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of Linoleoyl glycine and related N-acyl amino acids in various tissues. It also details the experimental protocols for their quantification and explores their known signaling pathways.

Data Presentation: Physiological Concentrations of N-Acyl Amino Acids

Precise quantitative data for the endogenous levels of this compound in human tissues remain limited in the current scientific literature. However, studies in animal models provide valuable insights into the distribution and approximate concentrations of this and structurally related N-acyl amino acids. The following table summarizes the available quantitative data. It is important to note that concentrations can vary depending on the species, tissue type, and the physiological state of the organism.

N-Acyl Amino AcidSpeciesTissueConcentrationReference
N-Linoleoyl glycine RatLung, Skin, Kidney, Liver, Ovaries, Small Intestine~90 - 400 pmol/g (dry tissue weight)[1]
N-Arachidonoyl glycineRatSpinal Cord, Small Intestine~140 pmol/g (dry tissue weight)[2]
N-Arachidonoyl glycineRatBrain, Kidney, Skin~80 - 100 pmol/g (dry tissue weight)[2]
Various (50 novel NAAAs)RatBrain0.2 - 69 pmol/g (wet tissue weight)[3]
N-Palmitoyl threonineRatBrain69 pmol/g (wet tissue weight)[3]
N-Stearoyl tyrosineRatBrain0.2 pmol/g (wet tissue weight)[3]

Experimental Protocols

The quantification of this compound and other N-acyl amino acids in biological matrices is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[4][5]

Sample Preparation and Lipid Extraction

Accurate quantification begins with efficient extraction of the lipids from the biological matrix while minimizing degradation.

a) Plasma Sample Preparation: [4]

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog of the analyte).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the lipid extract to a new tube for LC-MS/MS analysis.

b) Brain Tissue Sample Preparation (modified from Folch method): [5]

  • Weigh the frozen brain tissue (~50 mg).

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

  • Add an appropriate internal standard to the homogenate.

  • After homogenization, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

  • Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Collect the lower phase and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a) Chromatographic Separation:

  • Column: A C18 reversed-phase column is typically used for the separation of N-acyl amino acids.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

b) Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for the detection of N-acyl amino acids as they readily form [M-H]⁻ ions.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and the internal standard, which provides high specificity and sensitivity.

  • Quantification: A calibration curve is generated using standards of known concentrations, and the concentration of the analyte in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Signaling and Metabolic Pathways

Biosynthesis and Degradation of N-Acyl Amino Acids

The cellular levels of N-acyl amino acids are tightly regulated by a balance between their synthesis and degradation.[6][7]

NAAA_Metabolism FA Fatty Acid (e.g., Linoleic Acid) Acyl_CoA Acyl-CoA FA->Acyl_CoA Acyl-CoA Synthetase NAAA N-Acyl Amino Acid (e.g., this compound) FA->NAAA Glycine Amino Acid (e.g., Glycine) Glycine->NAAA Direct Condensation Glycine->NAAA Glycine->NAAA Acyl_CoA->NAAA Direct Condensation Acyl_CoA->NAAA Degradation_Products Fatty Acid + Amino Acid NAAA->Degradation_Products Hydrolysis Cytochrome_c Cytochrome c Cytochrome_c->NAAA GLYATL2 GLYATL2 GLYATL2->NAAA FAAH FAAH FAAH->Degradation_Products PM20D1_syn PM20D1 (synthesis) PM20D1_syn->NAAA PM20D1_hyd PM20D1 (hydrolysis) PM20D1_hyd->Degradation_Products

Biosynthesis and degradation of N-acyl amino acids.

N-acyl amino acids can be synthesized through the direct condensation of a fatty acyl-CoA with an amino acid, a reaction that can be catalyzed by enzymes such as cytochrome c and glycine N-acyltransferase-like 2 (GLYATL2).[6] Another biosynthetic route involves the enzyme peptidase M20 domain containing 1 (PM20D1), which can catalyze both the synthesis and hydrolysis of certain N-acyl amino acids. The primary enzyme responsible for the degradation of many N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide bond to release the constituent fatty acid and amino acid.

Signaling Pathways of N-Acyl Amino Acids

N-acyl amino acids exert their biological effects by interacting with various cellular targets, including G protein-coupled receptors (GPCRs).[8] While the specific receptor for this compound has not been definitively identified, related N-acyl amino acids, such as N-arachidonoyl glycine, have been shown to interact with orphan GPCRs like GPR18.[8]

NAAA_Signaling NAAA N-Acyl Amino Acid (e.g., this compound) GPCR G Protein-Coupled Receptor (e.g., GPR18) NAAA->GPCR Binds GlyT Glycine Transporter (e.g., GLYT2) NAAA->GlyT Inhibits G_protein Gαi/o GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Modulation of ion channels, Cell migration) cAMP->Cellular_Response Regulates Glycine_uptake Glycine Reuptake GlyT->Glycine_uptake Mediates

References

Unraveling the Enigmatic Mechanism of Linoleoyl Glycine: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 10, 2025 – Linoleoyl glycine (B1666218), an endogenous N-acyl amino acid, is emerging as a molecule of significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the speculated mechanisms of action of linoleoyl glycine, consolidating current research for researchers, scientists, and drug development professionals. The multifaceted signaling pathways potentially modulated by this lipid mediator, including its anti-inflammatory properties and interactions with the endocannabinoid system, are detailed herein.

Core Speculated Mechanisms of Action

This compound is structurally related to other bioactive N-acyl amides, such as the endocannabinoid anandamide. Its mechanism of action is thought to be pleiotropic, engaging with several key signaling pathways to exert its physiological effects. The primary speculated mechanisms include the modulation of inflammatory cascades and interaction with components of the endocannabinoid system.

Anti-Inflammatory Effects

A significant body of evidence points towards the anti-inflammatory capacity of this compound. A key proposed mechanism involves the modulation of eicosanoid production, specifically stimulating the synthesis of the inflammation-resolving prostaglandin (B15479496) 15-deoxy-Δ12,14-PGJ2. This is thought to occur through the activation of the arachidonic acid cascade. Furthermore, this compound has been demonstrated to reduce leukocyte migration, a critical step in the inflammatory response.

Interaction with the Endocannabinoid System

This compound is known to interact with the endocannabinoid system, primarily through the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound can potentiate and prolong the signaling of endogenous cannabinoids, thereby indirectly influencing cannabinoid receptor-mediated pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

While direct evidence for this compound is still emerging, its structural analogs, such as N-oleoyl glycine, are known to be agonists of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Activation of PPARα is another plausible mechanism through which this compound may exert its anti-inflammatory and metabolic effects.

Quantitative Data Summary

To facilitate a clear comparison of the known quantitative parameters associated with this compound and its relevant targets, the following tables summarize the available data. It is important to note that direct quantitative data for this compound's interaction with some targets is limited, and data from closely related analogs are included for context.

Target Parameter Value Compound Reference
Fatty Acid Amide Hydrolase (FAAH)IC50~25 µMThis compound[1]

No direct binding affinity (Ki) or activation (EC50) data for this compound with cannabinoid receptors (CB1, CB2), GPR120, or PPARα were identified in the reviewed literature. Further research is required to elucidate these specific interactions.

Key Experimental Findings

Experiment Model Key Findings Reference
Leukocyte MigrationMouse Peritonitis AssayReduced leukocyte migration at doses as low as 0.3 mg/kg.
Eicosanoid ProductionMouse Peritoneal CellsElevated levels of 15-deoxy-Δ13,14-PGJ2.
Eicosanoid ProductionRAW 264.7 Macrophage CellsRobust stimulation of 15-deoxy-Δ12,14-PGJ2 production over a concentration range of 0.5 to 10 μM.

Signaling Pathways and Biosynthesis

The biosynthesis and degradation of this compound are integral to its function as a signaling molecule.

Biosynthesis of N-Acyl Glycines

The formation of N-acyl glycines, including this compound, is primarily catalyzed by Glycine N-acyltransferase-like 3 (GLYATL3). This enzyme facilitates the conjugation of a fatty acyl-CoA (like linoleoyl-CoA) with glycine.

Linoleoyl-CoA Linoleoyl-CoA This compound This compound Linoleoyl-CoA->this compound Glycine Glycine Glycine->this compound GLYATL3 GLYATL3 GLYATL3->this compound

Biosynthesis of this compound via GLYATL3.

Degradation by Fatty Acid Amide Hydrolase (FAAH)

This compound is degraded by FAAH through hydrolysis, which breaks the amide bond to release linoleic acid and glycine. Inhibition of FAAH by this compound itself suggests a potential feedback mechanism.

Linoleoyl_Glycine This compound FAAH FAAH Linoleoyl_Glycine->FAAH Substrate Linoleoyl_Glycine->FAAH Inhibits (IC50 ~25 µM) Linoleic_Acid Linoleic Acid FAAH->Linoleic_Acid Product Glycine Glycine FAAH->Glycine Product

Degradation and Inhibition of FAAH by this compound.

Speculated Anti-Inflammatory Signaling Pathway

The anti-inflammatory actions of this compound are hypothesized to be mediated through the production of 15-deoxy-Δ12,14-PGJ2, which in turn can activate PPARγ, leading to the downregulation of pro-inflammatory gene expression.

cluster_cell Macrophage Linoleoyl_Glycine This compound Arachidonic_Acid_Cascade Arachidonic Acid Cascade Linoleoyl_Glycine->Arachidonic_Acid_Cascade Activates PGD2 PGD2 Arachidonic_Acid_Cascade->PGD2 15d_PGJ2 15-deoxy-Δ12,14-PGJ2 PGD2->15d_PGJ2 Dehydration PPARg PPARγ 15d_PGJ2->PPARg Activates Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory_Genes Upregulates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression PPARg->Pro_Inflammatory_Genes Downregulates

Speculated Anti-Inflammatory Pathway of this compound.

Detailed Experimental Protocols

Thioglycollate-Induced Peritonitis in Mice for Leukocyte Migration Assay

This in vivo model is used to assess the anti-inflammatory effects of compounds by measuring their ability to inhibit the recruitment of leukocytes to the peritoneal cavity following an inflammatory stimulus.

Materials:

  • Sterile 3% or 4% Brewer's Thioglycollate medium

  • This compound dissolved in a suitable vehicle (e.g., safflower oil)

  • Male BALB/c mice (or other suitable strain)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Turk's solution)

  • Hemocytometer or automated cell counter

Procedure:

  • Induction of Peritonitis: Inject mice intraperitoneally (i.p.) with 1-3 mL of sterile thioglycollate medium.

  • Compound Administration: Administer this compound (e.g., 0.3 mg/kg) or vehicle orally at the time of thioglycollate injection.

  • Cell Harvest: At a defined time point post-injection (e.g., 24-72 hours), euthanize the mice.

  • Peritoneal Lavage: Inject 5-10 mL of cold PBS into the peritoneal cavity. Gently massage the abdomen and then carefully aspirate the peritoneal fluid.

  • Cell Counting: Centrifuge the peritoneal fluid to pellet the cells. Resuspend the cells in a known volume of PBS.

  • Quantification: Mix an aliquot of the cell suspension with a cell counting solution and count the number of leukocytes using a hemocytometer or an automated cell counter.

  • Data Analysis: Compare the number of migrated leukocytes in the this compound-treated group to the vehicle-treated control group.

In Vitro 15-deoxy-Δ12,14-PGJ2 Production in RAW 264.7 Macrophages

This assay quantifies the ability of a compound to stimulate the production of the anti-inflammatory prostaglandin 15-deoxy-Δ12,14-PGJ2 in a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) (optional, as a pro-inflammatory stimulus)

  • Enzyme-linked immunosorbent assay (ELISA) kit for 15-deoxy-Δ12,14-PGJ2 or LC-MS/MS system

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS until they reach the desired confluency in multi-well plates.

  • Cell Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.5 to 10 µM) or vehicle. In some experimental setups, cells may be co-stimulated with LPS.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for the production and secretion of prostaglandins (B1171923) into the culture medium.

  • Sample Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of 15-deoxy-Δ12,14-PGJ2 in the supernatant using a specific ELISA kit according to the manufacturer's instructions or by a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration of 15-deoxy-Δ12,14-PGJ2 against the concentration of this compound to determine the dose-response relationship.

In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This assay determines the inhibitory potency of a compound against the FAAH enzyme.

Materials:

  • Recombinant human or rat FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • This compound

  • Known FAAH inhibitor as a positive control (e.g., URB597)

  • Solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control in the assay buffer. Prepare a working solution of the FAAH enzyme and the fluorogenic substrate.

  • Assay Setup: In a 96-well plate, add the assay buffer, the FAAH enzyme, and the test compound (this compound) or controls.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (e.g., excitation at 340-360 nm, emission at 450-465 nm) kinetically over a set period (e.g., 30 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and plot it against the inhibitor concentration to calculate the IC50 value.

PPARα Transcriptional Activation Reporter Assay

This cell-based assay measures the ability of a compound to activate the transcription of genes regulated by PPARα.

Materials:

  • A suitable host cell line (e.g., HEK293T, HepG2)

  • Expression plasmid for human or mouse PPARα

  • Reporter plasmid containing a PPAR response element (PPRE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Known PPARα agonist as a positive control (e.g., GW7647)

  • Luciferase assay reagent

Procedure:

  • Cell Transfection: Co-transfect the host cells with the PPARα expression plasmid and the PPRE-reporter plasmid using a suitable transfection reagent.

  • Cell Plating: Plate the transfected cells into a multi-well plate and allow them to recover.

  • Compound Treatment: Treat the cells with various concentrations of this compound, the positive control, or vehicle.

  • Incubation: Incubate the cells for a sufficient time (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's protocol.

  • Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized reporter activity against the compound concentration to determine the EC50 value.

Conclusion and Future Directions

The current body of research suggests that this compound is a bioactive lipid with promising anti-inflammatory properties. Its mechanism of action appears to be multifactorial, involving the modulation of eicosanoid synthesis, inhibition of the endocannabinoid-degrading enzyme FAAH, and potential activation of PPARα. However, a significant portion of the mechanistic understanding is inferred from studies on structurally similar N-acyl amino acids.

Future research should focus on obtaining direct quantitative data for the binding affinities and activation potencies of this compound at its putative targets, including cannabinoid receptors, GPR120, and PPARα. Elucidating the precise signaling cascades initiated by this compound will be crucial for a comprehensive understanding of its physiological roles and for the development of novel therapeutics based on its structure and activity. The detailed protocols provided in this guide serve as a foundation for researchers to further investigate this intriguing endogenous molecule.

References

Potential Therapeutic Targets of Linoleoyl Glycine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleoyl glycine (B1666218) (LINgly) is an endogenous N-acyl amino acid (NAAA) that has emerged as a bioactive lipid with significant therapeutic potential, particularly in the realm of inflammation. As a member of the expanding class of endocannabinoid-like molecules, its mechanism of action is a subject of ongoing investigation. This technical whitepaper provides a comprehensive overview of the current understanding of Linoleoyl glycine's molecular targets and associated signaling pathways. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological processes to serve as a foundational resource for researchers and professionals in drug development. While significant strides have been made in elucidating its role in the arachidonic acid cascade and its interaction with fatty acid amide hydrolase (FAAH), direct evidence for its activity on other potential target classes, such as G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels, remains an area for future research.

Introduction

N-acyl amino acids (NAAAs) are a class of endogenous lipid signaling molecules structurally characterized by a fatty acid linked to an amino acid via an amide bond.[1] These molecules are chemically related to the well-studied endocannabinoids and are increasingly recognized for their diverse physiological roles.[1] this compound, a conjugate of linoleic acid and glycine, is a prominent member of this class and has demonstrated potent anti-inflammatory properties.[2][3] Understanding its molecular targets is crucial for harnessing its therapeutic potential for a range of inflammatory and potentially other pathological conditions. This document synthesizes the current knowledge on the therapeutic targets of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its known and putative signaling pathways.

Known and Putative Molecular Targets

Fatty Acid Amide Hydrolase (FAAH)

This compound is a known inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other bioactive fatty acid amides.[4][5] By inhibiting FAAH, this compound can potentiate the signaling of these endogenous lipids, contributing to its overall physiological effects.

Arachidonic Acid Cascade and Pro-Resolving Mediators

A key mechanism of this compound's anti-inflammatory action involves the modulation of the arachidonic acid cascade.[2] It has been shown to stimulate the production of the inflammation-resolving eicosanoid 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[2][3] This suggests that this compound may promote the resolution of inflammation rather than simply suppressing its initiation.

Putative G-Protein Coupled Receptor (GPCR) Targets

While direct evidence for this compound binding to and activating specific GPCRs is limited, the broader class of N-acyl amides has been shown to interact with several orphan GPCRs, making them plausible targets for this compound.[6] These include:

  • GPR18: Identified as a receptor for N-arachidonoyl glycine (NAGly), a structurally similar NAAA.[3]

  • GPR55: Another receptor implicated in cannabinoid and lipid signaling that is activated by certain NAAAs.[4]

  • GPR92 (LPA5): Shown to be activated by N-arachidonoyl glycine.[7]

Further research is required to definitively determine if this compound is a ligand for these receptors and to quantify its binding affinity and functional activity.

Putative Transient Receptor Potential (TRP) Channel Targets

TRP channels are a family of ion channels involved in various sensory processes, including pain and inflammation.[8] Many N-acyl amides have been shown to modulate the activity of TRP channels, particularly TRPV1.[9] Given the structural similarities, it is plausible that this compound may also interact with these channels, although direct experimental evidence is currently lacking.

Putative Peroxisome Proliferator-Activated Receptor (PPAR) Targets

Peroxisome proliferator-activated receptors are nuclear receptors that play a critical role in lipid metabolism and inflammation. The close analog of this compound, N-oleoyl glycine, has been shown to activate PPARα.[7] This suggests that PPARs may be another potential target for this compound, which warrants further investigation.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its known interactions.

Target Parameter Value Assay System Reference
Fatty Acid Amide Hydrolase (FAAH)IC₅₀~25 µMInhibition of AEA hydrolysis in FAAH-containing N18TG2 cell membranes[4][10]
In Vivo Activity Parameter Value Model System Reference
Anti-inflammatory EffectEffective DoseAs low as 0.3 mg/kg (oral)Mouse peritonitis assay (leukocyte migration)[2][3]
In Vitro Activity Parameter Concentration Range Model System Reference
Stimulation of 15d-PGJ₂ ProductionEffective Concentration0.5 to 10 µMMouse macrophage RAW cells[2]

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Degradation

The biosynthesis of N-acyl glycines can occur through two primary proposed pathways: direct condensation of a fatty acid with glycine or sequential modification of a precursor molecule. The degradation is primarily mediated by FAAH.

cluster_biosynthesis Biosynthesis cluster_degradation Degradation Fatty Acyl-CoA Fatty Acyl-CoA Linoleoyl_glycine Linoleoyl_glycine Fatty Acyl-CoA->Linoleoyl_glycine Glycine N-acyltransferase (GLYAT) Glycine Glycine GLYAT GLYAT Glycine->GLYAT GLYAT->Linoleoyl_glycine FAAH FAAH Linoleoyl_glycine->FAAH Linoleic_acid Linoleic_acid FAAH->Linoleic_acid Glycine_degrad Glycine FAAH->Glycine_degrad

Caption: Biosynthesis and degradation pathways of this compound.

Anti-Inflammatory Signaling Cascade

This compound's anti-inflammatory effects are mediated, in part, through the inhibition of FAAH and the stimulation of the arachidonic acid cascade, leading to the production of the anti-inflammatory prostaglandin (B15479496) 15d-PGJ₂.

Linoleoyl_glycine Linoleoyl_glycine FAAH FAAH Linoleoyl_glycine->FAAH inhibits Arachidonic_Acid_Cascade Arachidonic_Acid_Cascade Linoleoyl_glycine->Arachidonic_Acid_Cascade stimulates 15d_PGJ2 15d_PGJ2 Arachidonic_Acid_Cascade->15d_PGJ2 produces Anti_inflammatory_Effects Anti_inflammatory_Effects 15d_PGJ2->Anti_inflammatory_Effects leads to

Caption: Anti-inflammatory signaling of this compound.

Experimental Workflow: Mouse Peritonitis Assay

This workflow outlines the key steps in assessing the anti-inflammatory activity of this compound using a mouse model of peritonitis.

Administration Administer this compound (oral) Induction Induce peritonitis (e.g., zymosan i.p.) Administration->Induction Incubation Incubation period Induction->Incubation Lavage Peritoneal lavage Incubation->Lavage Cell_Count Leukocyte count (e.g., flow cytometry) Lavage->Cell_Count Analysis Data analysis (inhibition of migration) Cell_Count->Analysis

Caption: Workflow for the mouse peritonitis assay.

Experimental Protocols

Mouse Peritonitis Assay for Leukocyte Migration

This protocol is adapted from studies investigating the anti-inflammatory effects of lipoamino acids.[2][11]

Objective: To evaluate the in vivo anti-inflammatory activity of this compound by measuring its effect on leukocyte migration in a mouse model of peritonitis.

Materials:

  • Male C57BL/6 mice (6-8 weeks old)

  • This compound

  • Safflower oil (vehicle)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile phosphate-buffered saline (PBS)

  • Flow cytometer

  • Fluorescently labeled antibodies for leukocyte markers (e.g., CD45, Ly-6G, F4/80)

Procedure:

  • Compound Administration: Administer this compound orally to mice, dissolved in safflower oil, at doses ranging from 0.3 to 20 mg/kg. Administer vehicle (safflower oil) to the control group.

  • Induction of Peritonitis: One hour after compound administration, induce peritonitis by intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline).

  • Incubation: House the mice for a specified period (e.g., 4-24 hours) to allow for leukocyte infiltration into the peritoneal cavity.

  • Peritoneal Lavage: Euthanize the mice and collect peritoneal exudate cells by lavaging the peritoneal cavity with a known volume of ice-cold sterile PBS (e.g., 5 mL).

  • Leukocyte Quantification:

    • Determine the total number of leukocytes in the lavage fluid using a hemocytometer or an automated cell counter.

    • For differential cell counts, stain the cells with fluorescently labeled antibodies against specific leukocyte markers.

    • Analyze the stained cells by flow cytometry to quantify the number of neutrophils, macrophages, and other leukocyte populations.[12][13][14]

  • Data Analysis: Calculate the percentage of inhibition of leukocyte migration for each dose of this compound compared to the vehicle-treated control group.

In Vitro Assay for 15-deoxy-Δ¹²,¹⁴-PGJ₂ Production in RAW 264.7 Macrophages

This protocol is based on methods used to measure eicosanoid production in cell culture.[2][15][16]

Objective: To determine the effect of this compound on the production of 15d-PGJ₂ in a macrophage cell line.

Materials:

  • RAW 264.7 mouse macrophage cell line

  • This compound

  • Cell culture medium (e.g., DMEM) and supplements

  • Lipopolysaccharide (LPS) (optional, for cell stimulation)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • 15d-PGJ₂ standard and deuterated internal standard

Procedure:

  • Cell Culture: Culture RAW 264.7 cells to near confluence in appropriate cell culture plates.

  • Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.5 to 10 µM) for a specified time period (e.g., 24 hours). A vehicle control should be included. Cells can be co-stimulated with LPS to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Sample Preparation (Solid-Phase Extraction):

    • Acidify the supernatants to approximately pH 3.

    • Spike the samples with a known amount of deuterated 15d-PGJ₂ internal standard.

    • Load the samples onto pre-conditioned C18 SPE cartridges.

    • Wash the cartridges with a low-organic solvent wash to remove interfering substances.

    • Elute the prostaglandins (B1171923) with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.[2][6][17]

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples into the LC-MS/MS system.

    • Separate the prostaglandins using a suitable C18 column and a gradient elution program.

    • Detect and quantify 15d-PGJ₂ using multiple reaction monitoring (MRM) in negative ion mode, monitoring the specific parent-to-daughter ion transitions for both the analyte and the internal standard.[2][15][16][17]

  • Data Analysis: Quantify the concentration of 15d-PGJ₂ in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibitory activity of this compound on FAAH.[5]

Objective: To determine the IC₅₀ value of this compound for FAAH inhibition.

Materials:

  • Recombinant human FAAH or cell/tissue homogenate containing FAAH

  • This compound

  • FAAH substrate (e.g., arachidonoyl-7-amino, 4-methyl coumarin (B35378) amide - AAMCA)

  • Assay buffer (e.g., Tris-HCl buffer, pH 9.0)

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare the FAAH enzyme and substrate solutions in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the FAAH enzyme solution to each well.

  • Inhibitor Incubation: Add the different concentrations of this compound to the wells. Include a vehicle control (no inhibitor) and a positive control (a known FAAH inhibitor).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC release) over time in a kinetic mode.

  • Data Analysis: Determine the initial reaction velocity for each concentration of this compound. Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Future Directions and Conclusion

This compound is a promising bioactive lipid with demonstrated anti-inflammatory properties. Its ability to inhibit FAAH and modulate the arachidonic acid cascade provides a solid foundation for its therapeutic potential. However, to fully realize its drug development prospects, further research is imperative. Key future directions should include:

  • Receptor Deorphanization: Systematically screening this compound against a panel of orphan GPCRs and TRP channels to identify its direct molecular targets.

  • Quantitative Pharmacology: Determining the binding affinities (Kᵢ/Kₑ) and functional potencies (EC₅₀/IC₅₀) of this compound at any newly identified receptors.

  • PPAR Activation Studies: Directly assessing the ability of this compound to activate PPARα and other PPAR isoforms using reporter gene assays.

  • In Vivo Efficacy Studies: Expanding the in vivo testing of this compound to other models of inflammatory diseases.

References

Methodological & Application

Synthesis of Linoleoyl Glycine from Vegetable Oils: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-linoleoyl glycine (B1666218) is an endogenous N-acyl amino acid, a class of lipid signaling molecules with significant therapeutic potential, particularly in the regulation of pain and inflammation.[1][2] Its synthesis from abundant and renewable vegetable oil feedstocks presents a sustainable and cost-effective route for research and development. This document provides a detailed two-step protocol for the synthesis of linoleoyl glycine, aimed at researchers, scientists, and drug development professionals. The protocol covers the initial hydrolysis of vegetable oils to liberate linoleic acid, followed by the N-acylation of glycine.

Introduction

N-acyl amino acids (NAAs) are a growing family of lipid-signaling molecules structurally related to the endocannabinoid anandamide (B1667382).[2][3] Among these, N-linoleoyl glycine has demonstrated anti-inflammatory properties.[1] It is found endogenously in various tissues and is believed to play a role in physiological homeostasis.[2] The synthesis of NAAs can be achieved by the covalent coupling of a fatty acid to an amino acid.[1] This protocol details a common laboratory-scale synthesis beginning with the extraction of the precursor fatty acid, linoleic acid, from vegetable oils rich in this component.

Selection of Vegetable Oil

The primary criterion for selecting a starting material is a high percentage of linoleic acid. Safflower, grapeseed, and sunflower oils are excellent candidates.[4] The fatty acid composition determines the primary acyl chain in the final product mixture.

Data Presentation: Table 1. Linoleic Acid Content in Common Vegetable Oils

Vegetable OilAverage Linoleic Acid (%)Other Major Fatty Acids (%)
Safflower Oil72–78%[4]Oleic Acid (10-15%), Palmitic Acid (5-8%)
Grapeseed Oil70%[4]Oleic Acid (12-25%), Palmitic Acid (6-9%)
Sunflower Oil20–75% (Varies by type)[4][5]Oleic Acid (15-65%), Palmitic Acid (5-7%)
Soybean Oil51%[4]Oleic Acid (23%), Linolenic Acid (7%)
Corn Oil52%[4]Oleic Acid (30%), Palmitic Acid (11%)

Experimental Protocols

The synthesis is a two-step process involving the hydrolysis of triglycerides followed by the coupling of the resulting fatty acids to glycine.

Workflow of this compound Synthesis

G cluster_step1 Step 1: Hydrolysis of Vegetable Oil cluster_step2 Step 2: N-Acylation of Glycine veg_oil Vegetable Oil (e.g., Safflower Oil) saponification Saponification (Base Hydrolysis with KOH/Ethanol) veg_oil->saponification Heat/Reflux acidification Acidification (e.g., HCl to pH 1-2) saponification->acidification extraction Liquid-Liquid Extraction (Hexane/Water) acidification->extraction drying Drying & Solvent Removal extraction->drying fatty_acids Free Fatty Acid Mixture (Rich in Linoleic Acid) drying->fatty_acids fatty_acids_input Free Fatty Acid Mixture coupling Amide Coupling Reaction (EDCI, HOBt, NEt3 in DCM) fatty_acids_input->coupling glycine_ester Glycine Ethyl Ester glycine_ester->coupling hydrolysis Ester Hydrolysis (NaOH solution) coupling->hydrolysis Intermediate Product purification Purification (Acidification & Column Chromatography) hydrolysis->purification final_product N-Linoleoyl Glycine purification->final_product

Caption: General workflow for the two-step synthesis of N-linoleoyl glycine.

Protocol 1: Hydrolysis of Vegetable Oil

This protocol describes the base-catalyzed hydrolysis (saponification) of triglycerides to yield free fatty acids.

  • Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (B78521) (KOH, 2 equivalents) in ethanol (B145695). Add the vegetable oil (1 equivalent).

    • Saponification: Heat the mixture to reflux for 1-2 hours with stirring. The reaction is complete when the oily layer disappears, forming a homogenous soap solution.

    • Acidification: After cooling, dilute the mixture with water and transfer to a separatory funnel. Slowly add concentrated hydrochloric acid (HCl) with cooling until the pH of the aqueous layer is ~1-2. This protonates the fatty acid salts, causing them to separate from the aqueous layer.[6][7]

    • Extraction: Extract the fatty acids into an organic solvent such as hexane (B92381) or diethyl ether (perform 3 extractions).

    • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and salts. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the free fatty acid mixture.

Protocol 2: N-Acylation of Glycine

This protocol uses a standard peptide coupling method to form the amide bond between linoleic acid and glycine. Using a glycine ester followed by hydrolysis is often more efficient due to solubility issues of free glycine in organic solvents.[8]

  • Methodology:

    • Reaction Setup: Dissolve the fatty acid mixture from Protocol 1 (1 equivalent), glycine ethyl ester hydrochloride (1.1 equivalents), and 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM).

    • Base Addition: Add a tertiary amine base such as triethylamine (B128534) (NEt₃, 2.5 equivalents) to neutralize the hydrochloride salt and activate the coupling reagents.

    • Coupling Agent: Cool the mixture in an ice bath and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents) portion-wise.

    • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-18 hours).[8]

    • Workup: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Ester Hydrolysis: Dissolve the crude N-linoleoyl glycine ethyl ester in a mixture of ethanol and 1M NaOH solution. Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

    • Purification: Remove the ethanol via rotary evaporation. Acidify the remaining aqueous solution to pH 1-2 with HCl to precipitate the final product, N-linoleoyl glycine.[6] Collect the precipitate by filtration. For high purity required by biological assays, the crude product can be further purified by flash column chromatography on silica (B1680970) gel.[9]

Data Presentation: Table 2. Typical Reaction Parameters and Yields

ParameterCondition / ValuePurpose
N-Acylation
Coupling ReagentsEDCI / HOBtPromotes efficient amide bond formation.
BaseTriethylamine (NEt₃)Neutralizes HCl salts and activates reagents.
SolventDichloromethane (DCM)Anhydrous, aprotic solvent for the coupling reaction.
Reaction Time12 - 18 hoursAllows the reaction to proceed to completion.
Ester Hydrolysis
ReagentSodium Hydroxide (NaOH)Cleaves the ethyl ester to yield the carboxylic acid.
Overall Yield60 - 85%Typical yield after two steps and purification.

Biological Context and Signaling Pathways

N-linoleoyl glycine is part of a larger class of signaling lipids known as the endocannabinoidome. While its exact mechanisms are still under investigation, it is known to exhibit biological activity. For instance, it can inhibit the hydrolysis of the endocannabinoid anandamide (AEA) by the enzyme Fatty Acid Amide Hydrolase (FAAH), albeit with lower potency than other N-acyl amino acids.[10][11] Its anti-inflammatory effects may be mediated through the modulation of eicosanoid production pathways.[1]

Potential Signaling Interactions of N-Linoleoyl Glycine

G cluster_membrane Cellular Environment cluster_response Downstream Effects lg N-Linoleoyl Glycine faah FAAH Enzyme (Intracellular) lg->faah Inhibition receptor Putative Receptors (e.g., GPRs) lg->receptor Interaction? inflammation Modulation of Inflammation faah->inflammation ↑ AEA levels lead to ↓ inflammation pain Analgesia / Pain Modulation receptor->pain aea Anandamide (AEA) aea->faah Hydrolysis

Caption: Potential molecular targets and biological effects of N-linoleoyl glycine.

References

Application Note: Purification of Synthetic Linoleoyl Glycine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linoleoyl glycine (B1666218) is an N-acyl amino acid that has garnered interest in biomedical research. The synthesis of Linoleoyl glycine results in a crude product that contains unreacted starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such synthetic molecules.[1][2][3] This application note provides a detailed protocol for the purification of synthetic this compound using reversed-phase HPLC (RP-HPLC). The methodology ensures high purity and recovery of the target compound, suitable for subsequent research and development activities.

Challenges in Purification

The purification of N-acyl amino acids like this compound can present challenges, primarily due to their amphipathic nature and lack of a strong UV chromophore, which can complicate detection by standard UV-Vis detectors.[4][5] To address this, the described protocol utilizes a combination of optimized chromatographic conditions and, where necessary, suggests derivatization for enhanced detection. For preparative scale, where the concentration of the target analyte is high, UV detection is often sufficient.

Experimental Protocols

Materials and Reagents
  • Crude synthetic this compound

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution)

  • 0.22 µm syringe filters

Instrumentation and Columns
  • Analytical HPLC System: A system equipped with a UV-Vis detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Preparative HPLC System: A system with a higher flow rate capacity, a preparative pump, a fraction collector, and a corresponding preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

Sample Preparation
  • Dissolve the crude synthetic this compound in a minimal amount of a suitable solvent. Methanol or a mixture of the mobile phase components is often a good starting point.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Analytical Method Development

The initial step in developing a purification protocol is to establish an effective separation at an analytical scale. This allows for the optimization of separation parameters with minimal sample consumption.

Table 1: Analytical HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 50% to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Injection Volume 10 µL
Preparative HPLC Purification

Once the analytical method provides good separation of the this compound from its impurities, the method can be scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining resolution.[6]

Table 2: Preparative HPLC Conditions

ParameterCondition
Column C18 Reversed-Phase, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 50% to 100% B over 30 minutes (adjusted for preparative scale)
Flow Rate 20 mL/min (scaled from analytical)
Detection UV at 215 nm
Loading Dependent on crude purity, determined by loading studies
Post-Purification Processing
  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.

  • Pooling: Pool the fractions containing the pure this compound.

  • Solvent Removal: Remove the acetonitrile and water by rotary evaporation or lyophilization. Lyophilization is preferred to obtain a fluffy, solid product.

Data Presentation

Table 3: Summary of Purification Results (Example Data)

ParameterValue
Crude Purity ~65%
Final Purity (post-HPLC) >98%
Recovery ~85%
Retention Time (Analytical) 12.5 min

Visualizations

PurificationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Processing dissolve Dissolve Crude Product filtrate Filter Sample dissolve->filtrate analytical Analytical HPLC (Method Development) filtrate->analytical preparative Preparative HPLC (Scale-Up) analytical->preparative fractions Fraction Collection preparative->fractions analysis Purity Analysis of Fractions fractions->analysis pooling Pool Pure Fractions analysis->pooling lyophilize Lyophilization pooling->lyophilize final_product final_product lyophilize->final_product >98% Pure This compound

Caption: Workflow for the purification of synthetic this compound.

HPLC_Principle cluster_system Reversed-Phase HPLC System mobile_phase Mobile Phase (Polar) pump HPLC Pump mobile_phase->pump injector Injector pump->injector column Stationary Phase (Non-Polar C18) This compound (less polar) retained longer Impurity 1 (more polar) elutes first injector->column:head detector UV Detector column->detector collector Fraction Collector detector->collector imp1 More Polar Impurities target This compound imp2 Less Polar Impurities timeline Elution Time timeline->imp1 Early timeline->target Intermediate timeline->imp2 Late

Caption: Principle of reversed-phase HPLC for this compound purification.

References

Application Note: Quantification of Linoleoyl Glycine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleoyl glycine (B1666218) (N-linoleoyl glycine) is an endogenous N-acyl amino acid, a class of bioactive lipids with emerging roles in various physiological processes.[1] These molecules are structurally related to endocannabinoids and are implicated in signaling pathways that regulate inflammation, pain, and metabolic homeostasis.[1][2] N-linoleoyl glycine, in particular, has demonstrated anti-inflammatory properties, making it a molecule of interest in drug discovery and development.[1][2] Accurate and sensitive quantification of linoleoyl glycine in complex biological matrices is crucial for understanding its physiological functions and pharmacokinetic profiles. This application note provides a detailed protocol for the robust quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Principle of the Method

This method utilizes the analytical power of LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The workflow begins with the extraction of this compound and an internal standard (IS) from the biological sample. The extract is then injected into a High-Performance Liquid Chromatography (HPLC) system, where this compound is separated from other matrix components on a reversed-phase C18 column. Following chromatographic separation, the analyte enters the mass spectrometer.

In the MS, the precursor ion of this compound is specifically selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is monitored in the third quadrupole (Q3). This specific precursor-to-product ion transition provides a high degree of selectivity and sensitivity, minimizing interference from the complex sample matrix. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (Cayman Chemical or equivalent), Deuterated arachidonoyl glycine (e.g., AraGly-d8) or other suitable internal standard.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Chloroform, Acetone.

  • Reagents: Formic acid (LC-MS grade), Ammonium (B1175870) acetate (B1210297).

  • Equipment: Analytical balance, Vortex mixer, Centrifuge, Pipettes, 2 mL HPLC vials.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol.

  • Calibration Curve Standards: Prepare calibration standards by spiking the appropriate volume of the working standard solutions into a surrogate matrix (e.g., water or stripped plasma). A typical calibration curve might range from 1 to 500 pmol.[3]

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration in methanol.

Sample Preparation (from Plasma or Brain Tissue)

This protocol is adapted from a method for similar N-acyl amino acids.[3][4]

  • Homogenization (for tissue): Weigh the whole brain tissue and homogenize it in a suitable buffer or solvent using a bead ruptor or similar homogenizer.[3]

  • Extraction:

    • To a 1.5 mL microcentrifuge tube, add the sample (e.g., 100 µL plasma or homogenized tissue).

    • Add the internal standard spiking solution.

    • Add 1,400 µL of a 2:1 methanol:chloroform solution.[3]

    • Vortex thoroughly.

    • Add 1,000 µL of acetone, vortex again, and then centrifuge to precipitate proteins.[3]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a specific volume (e.g., 50 µL) of methanol.[3]

  • Final Preparation: Vortex the reconstituted sample, centrifuge to pellet any remaining particulates, and transfer the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumental Analysis

The following conditions are based on established methods for similar analytes and may require optimization for specific instrumentation.[3]

Table 1: Liquid Chromatography (LC) Conditions

ParameterValue
HPLC SystemSciex ExionLC 2.0 or equivalent
ColumnZorbax XDB C18 (e.g., 4.6 × 75 mm, 3.5 µm)[3]
Column Temperature40 °C[3]
Mobile Phase AWater with 13 mM ammonium acetate and 0.1% - 1% formic acid[3]
Mobile Phase BAcetonitrile[3]
Flow Rate1 mL/min[3]
Injection Volume4 µL[3]
Gradient ProgramSee Table 2

Table 2: LC Gradient Program

Time (minutes)% Mobile Phase B
0.050
10.0100
12.4100
12.550
15.050

Table 3: Mass Spectrometry (MS) Conditions

ParameterValue
Mass SpectrometerSciex 6500 QTRAP or equivalent triple quadrupole MS
Ionization SourceTurbolonSpray / Electrospray Ionization (ESI)
PolarityNegative and/or Positive Mode (Negative mode is often used for N-acyl amino acids)[3]
Source Temperature700°C[3]
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsSee Table 4

Data Presentation

Table 4: Optimized MRM Transitions and Parameters

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarityDepolarization Potential (DP) (V)Collision Energy (CE) (eV)
This compound338.3 (as [M+H]⁺)[5]263.2 / 245.2[5]Positive~55~15-18
This compound336.3 (as [M-H]⁻)74.0 (glycine fragment)Negative~(-90) to -(-120)~(-25)
Internal Standard (AraGly-d8)368.0 (as [M-H]⁻)[3]74.0 / 267.0[3]Negative-93[3]-25[3]

Note: MS parameters such as DP and CE require optimization for the specific instrument used. The values provided are illustrative based on similar compounds.[3] The glycine fragment at m/z 74 is a common product ion for N-acyl glycines in negative mode.[3]

Mandatory Visualizations

G cluster_sample Sample Collection & Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Biological Sample (Plasma, Tissue) s2 Add Internal Standard s1->s2 s3 Protein Precipitation & Lipid Extraction s2->s3 s4 Evaporation s3->s4 s5 Reconstitution s4->s5 a1 HPLC Injection s5->a1 a2 C18 Column Separation a1->a2 a3 ESI Ionization a2->a3 a4 MRM Detection (Q1/q2/Q3) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: Experimental workflow for this compound quantification.

G LG N-Linoleoyl Glycine (and other N-Acyl Amides) FAAH FAAH (Inhibition) LG->FAAH inhibits GPR18 GPR18 LG->GPR18 activates? Inflammation Anti-inflammatory Effects LG->Inflammation promotes Anandamide Anandamide (AEA) FAAH->Anandamide degradation CB1 CB1 Receptor Anandamide->CB1 activates Signaling Downstream Signaling CB1->Signaling GPR18->Signaling Signaling->Inflammation

References

Application Notes and Protocols for Determining Linoleoyl Glycine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl glycine (B1666218), an endogenous N-acyl amino acid, is emerging as a significant lipid signaling molecule with potential therapeutic applications. As a member of the N-acyl amide family, it has demonstrated anti-inflammatory properties by modulating key signaling pathways.[1][2][3] These application notes provide detailed protocols for cell-based assays to characterize the biological activity of Linoleoyl glycine, focusing on its role as a G protein-coupled receptor 132 (GPR132) agonist and its anti-inflammatory effects on macrophage cells.

Putative Signaling Pathway of this compound

This compound is an agonist for GPR132 (also known as G2A), a G protein-coupled receptor implicated in immune responses and inflammation.[3][4][5][6][7] Upon binding to GPR132, this compound can initiate downstream signaling cascades. One proposed pathway in macrophages involves the activation of MyD88, leading to the engagement of the PI3K-AKT signaling axis.[5][8][9][10] This pathway is crucial in regulating cellular processes such as inflammation and cell survival. Additionally, this compound's anti-inflammatory effects may be mediated through the arachidonic acid cascade, resulting in the production of anti-inflammatory eicosanoids like 15-deoxy-Δ¹³,¹⁴-prostaglandin J2 (15d-PGJ2).[1]

Linoleoyl_Glycine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Linoleoyl_glycine This compound GPR132 GPR132 (G2A) Linoleoyl_glycine->GPR132 binds MyD88 MyD88 GPR132->MyD88 activates Arachidonic_Acid_Cascade Arachidonic Acid Cascade GPR132->Arachidonic_Acid_Cascade PI3K PI3K MyD88->PI3K AKT AKT PI3K->AKT Inflammatory_Response Modulation of Inflammatory Response AKT->Inflammatory_Response 15d_PGJ2 15d-PGJ2 Production Arachidonic_Acid_Cascade->15d_PGJ2 15d_PGJ2->Inflammatory_Response anti-inflammatory effect

Caption: Proposed signaling pathway of this compound via GPR132.

Experimental Protocols

Protocol 1: GPR132 Activation Assay using a cAMP Readout

This protocol is designed to determine if this compound acts as an agonist on GPR132 by measuring changes in intracellular cyclic AMP (cAMP) levels. GPR132 can couple to Gs or Gi proteins, leading to an increase or decrease in cAMP, respectively.

Materials:

  • HEK293 cells stably expressing human GPR132 (or other suitable host cells)

  • This compound

  • Forskolin (positive control for Gs activation)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., competitive ELISA or luminescence-based)[1][4][5][11][12]

  • Cell culture medium (DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed GPR132-expressing HEK293 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in assay buffer.

  • Cell Treatment:

    • Wash the cells once with PBS.

    • Add 50 µL of assay buffer containing IBMX to each well and incubate for 10 minutes at 37°C.

    • Add 50 µL of the this compound dilutions or controls (forskolin for Gs, vehicle for baseline) to the respective wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure intracellular cAMP levels using the procedure outlined in the kit.[1][4][5][11][12]

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ value.

Data Presentation:

Treatment GroupThis compound (µM)cAMP Concentration (nM)
Vehicle Control0Value
This compound0.01Value
0.1Value
1Value
10Value
100Value
Forskolin (10 µM)N/AValue
Protocol 2: Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][13][14][15]

Materials:

  • RAW 264.7 macrophage cell line[16]

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium (DMEM with 10% FBS)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • MTT or similar cell viability assay kit

  • 96-well microplates

Experimental Workflow:

Anti_Inflammatory_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Cell_Viability Assess Cell Viability (MTT Assay) Incubate->Cell_Viability Measure_NO Measure Nitric Oxide (Griess Assay) Collect_Supernatant->Measure_NO Measure_Cytokines Measure TNF-α and IL-6 (ELISA) Collect_Supernatant->Measure_Cytokines End End Measure_NO->End Measure_Cytokines->End Cell_Viability->End

Caption: Workflow for the anti-inflammatory assay in RAW 264.7 cells.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Cell Viability (Pre-screen): In a separate plate, treat cells with various concentrations of this compound for 24 hours and perform an MTT assay to determine non-toxic concentrations.

  • Treatment:

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (no this compound) and an unstimulated control (no LPS).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent according to the manufacturer's protocol.

    • TNF-α and IL-6: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Data Presentation:

Treatment GroupThis compound (µM)NO Production (% of LPS control)TNF-α Production (% of LPS control)IL-6 Production (% of LPS control)Cell Viability (%)
Unstimulated0ValueValueValue100
LPS Control0100100100Value
This compoundConc 1ValueValueValueValue
Conc 2ValueValueValueValue
Conc 3ValueValueValueValue
Protocol 3: Assessment of MyD88-PI3K-AKT Pathway Activation

This protocol uses Western blotting to determine if this compound activates the PI3K-AKT signaling pathway downstream of GPR132 and MyD88 in RAW 264.7 macrophages.[8][9][10] The key readout is the phosphorylation of AKT.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in 6-well plates until they reach 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Treat the cells with this compound at various concentrations for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total AKT as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AKT signal to the total AKT signal for each sample.

    • Compare the levels of AKT phosphorylation in this compound-treated cells to the untreated control.

Logical Relationship Diagram:

Western_Blot_Logic Input This compound Treatment Process1 Cell Lysis and Protein Extraction Input->Process1 Process2 SDS-PAGE and Western Blot Process1->Process2 Detection1 Detect Phospho-AKT Process2->Detection1 Detection2 Detect Total AKT (Loading Control) Process2->Detection2 Analysis Densitometry and Normalization Detection1->Analysis Detection2->Analysis Output Ratio of p-AKT/Total AKT (Pathway Activation) Analysis->Output

References

Application of Linoleoyl Glycine in Neuroinflammation Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This inflammatory response in the central nervous system (CNS) is primarily mediated by glial cells, such as microglia and astrocytes, which, upon activation, release a cascade of pro-inflammatory cytokines and chemokines.[1] The modulation of this response presents a promising therapeutic avenue. N-linoleoyl-glycine, a member of the lipoamino acid family, has demonstrated anti-inflammatory properties in systemic inflammation models.[2][3] This document provides detailed application notes and proposed experimental protocols for investigating the therapeutic potential of N-linoleoyl-glycine in relevant in vitro and in vivo models of neuroinflammation.

Mechanism of Action

N-linoleoyl-glycine is thought to exert its anti-inflammatory effects through the activation of the arachidonic acid cascade, leading to the production of inflammation-resolving eicosanoids such as 15-deoxy-Δ13,14-prostaglandin J2 (15d-PGJ2).[2] 15d-PGJ2 is a known endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammatory responses.[2] Activation of PPAR-γ in glial cells can suppress the expression of pro-inflammatory genes, thereby dampening the neuroinflammatory cascade.[4][5]

Data Presentation

While direct quantitative data for N-linoleoyl-glycine in neuroinflammation models is not yet extensively published, the following tables summarize its efficacy in a systemic inflammation model and provide a template for expected outcomes in neuroinflammation studies.

Table 1: In Vivo Efficacy of N-linoleoyl-glycine in a Mouse Peritonitis Model [2]

Dosage (mg/kg, oral)Inhibition of Leukocyte Migration (%)
0.3Significant reduction observed
1.0Dose-dependent reduction
5.0Continued dose-dependent reduction
20.0Maximum reduction observed

ED-50 was determined to be less than 0.3 mg/kg.[2]

Table 2: In Vitro Efficacy of N-linoleoyl-glycine in RAW 264.7 Macrophages [2]

Concentration (µM)Stimulation of 15d-PGJ2 Production (fold increase vs. control)
0.5Robust stimulation observed
1.0Concentration-dependent increase
5.0Continued concentration-dependent increase
10.0Maximum stimulation observed

Experimental Protocols

The following are proposed protocols for evaluating the anti-neuroinflammatory effects of N-linoleoyl-glycine.

Protocol 1: In Vitro Assessment in a Microglial Cell Line (BV-2)

This protocol outlines a general workflow for screening the ability of N-linoleoyl-glycine to suppress inflammatory responses in the BV-2 microglial cell line.

1. Cell Culture and Seeding:

  • Culture BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
  • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or 24-well plates at 1 x 10⁵ cells/well for inflammatory marker analysis. Allow cells to adhere overnight.

2. Treatment:

  • Pre-treat the BV-2 cells with varying concentrations of N-linoleoyl-glycine (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour.
  • Induce an inflammatory response by adding Lipopolysaccharide (LPS) (100 ng/mL) to the media.
  • Include a vehicle control group (DMSO or ethanol, depending on the solvent for N-linoleoyl-glycine) and an LPS-only control group.

3. Assessment of Inflammatory Markers (24 hours post-LPS stimulation):

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
  • Pro-inflammatory Cytokine Levels (TNF-α, IL-1β, IL-6): Quantify the concentration of cytokines in the cell culture supernatant using commercially available ELISA kits.
  • Gene Expression Analysis (optional): Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory genes such as Nos2 (iNOS), Tnf, Il1b, and Il6.
  • Western Blot Analysis (optional): Analyze cell lysates to determine the protein levels of key inflammatory signaling molecules like phosphorylated NF-κB p65, and COX-2.

4. Cell Viability Assay:

  • In a separate 96-well plate, assess the cytotoxicity of N-linoleoyl-glycine at the tested concentrations using an MTT or similar cell viability assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Protocol 2: In Vivo Assessment in a Mouse Model of Systemic Inflammation-Induced Neuroinflammation

This protocol describes a method to induce neuroinflammation in mice via peripheral administration of LPS and to assess the neuroprotective effects of N-linoleoyl-glycine.

1. Animals:

  • Use adult male C57BL/6 mice (8-10 weeks old).
  • House animals under standard laboratory conditions with ad libitum access to food and water.
  • All animal procedures should be approved by the institutional animal care and use committee.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., safflower oil) + Saline
  • Group 2: Vehicle control + LPS (0.33 mg/kg, i.p.)
  • Group 3: N-linoleoyl-glycine (e.g., 1, 5, 20 mg/kg, oral) + LPS (0.33 mg/kg, i.p.)

3. Treatment and LPS Administration:

  • Administer N-linoleoyl-glycine or vehicle orally.
  • After 30 minutes, inject LPS (dissolved in sterile saline) intraperitoneally (i.p.) to induce systemic inflammation and subsequent neuroinflammation.[6] The control group receives a saline injection.

4. Tissue Collection and Analysis (24 hours post-LPS injection):

  • Euthanize mice and perfuse with ice-cold PBS.
  • Carefully dissect the brain and isolate specific regions such as the hippocampus and cortex.
  • Cytokine Analysis: Homogenize brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA.
  • Immunohistochemistry: Fix one hemisphere of the brain in 4% paraformaldehyde for immunohistochemical analysis of microglial activation (Iba1 staining) and astrocyte reactivity (GFAP staining).
  • qRT-PCR and Western Blot: Process tissue from the other hemisphere for RNA and protein extraction to analyze the expression of inflammatory markers as described in the in vitro protocol.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Linoleoyl_Glycine Linoleoyl Glycine Receptor Putative Receptor (e.g., GPR18) Linoleoyl_Glycine->Receptor Binds Arachidonic_Acid_Cascade Arachidonic Acid Cascade Receptor->Arachidonic_Acid_Cascade Activates 15d_PGJ2 15d-PGJ2 Arachidonic_Acid_Cascade->15d_PGJ2 Produces PPARg PPAR-γ 15d_PGJ2->PPARg Activates NFkB_Inhibition Inhibition of NF-κB Pathway PPARg->NFkB_Inhibition Leads to Gene_Expression Decreased Expression of Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) NFkB_Inhibition->Gene_Expression

Caption: Proposed signaling pathway of this compound in neuroinflammation.

Experimental_Workflow cluster_invitro In Vitro: BV-2 Microglia Model cluster_invivo In Vivo: LPS-induced Neuroinflammation Model Culture_BV2 Culture BV-2 cells Pretreat_LG Pre-treat with This compound Culture_BV2->Pretreat_LG Stimulate_LPS Stimulate with LPS (100 ng/mL) Pretreat_LG->Stimulate_LPS Analyze_Markers Analyze Inflammatory Markers (NO, Cytokines, Gene Expression) Stimulate_LPS->Analyze_Markers Administer_LG Administer this compound (oral) to mice Inject_LPS Inject LPS (i.p.) Administer_LG->Inject_LPS Collect_Brain Collect Brain Tissue (24h post-LPS) Inject_LPS->Collect_Brain Analyze_Brain Analyze Neuroinflammation (Cytokines, IHC, WB) Collect_Brain->Analyze_Brain

Caption: Experimental workflow for assessing this compound's effects.

References

Application Notes and Protocols: Linoleoyl Glycine as a Tool for Studying FAAH Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (B1667382) (AEA). Inhibition of FAAH leads to an increase in endogenous levels of these signaling lipids, a therapeutic strategy being explored for various conditions, including pain, inflammation, and anxiety. Linoleoyl glycine (B1666218), an endogenous N-acyl glycine, has been identified as an inhibitor of FAAH and serves as a valuable tool for studying the enzyme's function and the consequences of its inhibition.[1][2][3][4][5][6] These application notes provide detailed protocols for utilizing linoleoyl glycine in FAAH activity assays and competitive binding studies.

Quantitative Data: Inhibitory Potency of N-Acyl Glycines on FAAH

The inhibitory potential of this compound and related N-acyl glycines against FAAH is summarized below. This data is crucial for designing experiments and interpreting results.

CompoundIC50 (µM)Enzyme SourceSubstrate Used in AssayReference
This compound~25N18TG2 cell membranesAnandamide (AEA)[1][2]
Arachidonoyl Glycine7N18TG2 cell membranesAnandamide (AEA)[1][2]
Arachidonoyl Glycine4.9Rat brain membranesAnandamide (AEA)[7]

Signaling Pathways and Experimental Workflow

To understand the context of using this compound as a research tool, it is important to visualize the relevant signaling pathways and the general workflow for its application in FAAH inhibition studies.

FAAH_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular AEA_out Anandamide (AEA) (extracellular) CB1R CB1 Receptor AEA_out->CB1R binds AEA_in Anandamide (AEA) (intracellular) AEA_out->AEA_in transport AC Adenylyl Cyclase CB1R->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Signaling Downstream Signaling PKA->Signaling FAAH FAAH AEA_in->FAAH substrate AA_Eth Arachidonic Acid + Ethanolamine FAAH->AA_Eth hydrolyzes Linoleoyl_Glycine This compound Linoleoyl_Glycine->FAAH inhibits

Caption: FAAH Signaling Pathway and Inhibition.

Experimental_Workflow Start Start: Prepare FAAH Enzyme Source (e.g., cell lysates, recombinant enzyme) Assay_Setup Set up FAAH Activity Assay with Substrate (e.g., fluorogenic or radiolabeled AEA) Start->Assay_Setup Add_Inhibitor Add Varying Concentrations of This compound Assay_Setup->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure Measure Product Formation (Fluorescence or Radioactivity) Incubate->Measure Data_Analysis Data Analysis: Determine IC50 Value Measure->Data_Analysis Conclusion Conclusion: Quantify Inhibitory Potency Data_Analysis->Conclusion

Caption: Experimental Workflow for FAAH Inhibition Assay.

Experimental Protocols

FAAH Activity Assay (Fluorometric)

This protocol is adapted from commercially available FAAH activity assay kits and is suitable for determining the IC50 value of this compound.[8][9]

A. Materials:

  • FAAH enzyme source (e.g., rat brain microsomes, recombinant human FAAH)

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • FAAH Substrate (e.g., N-(4-methoxyphenyl)arachidonamide)

  • This compound (dissolved in a suitable solvent like DMSO or ethanol)[2]

  • Fluorescence microplate reader (Excitation/Emission = 340-360/440-465 nm)

  • 96-well black microplate

  • Positive control inhibitor (e.g., URB597)

B. Protocol:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of this compound in FAAH Assay Buffer to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM in the assay. Also, prepare a vehicle control (buffer with the same concentration of DMSO).

  • Enzyme Preparation:

    • Dilute the FAAH enzyme source in cold FAAH Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Procedure:

    • To each well of the 96-well plate, add the following in order:

      • 10 µL of this compound dilution or vehicle control.

      • 20 µL of diluted FAAH enzyme.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of the FAAH substrate to each well.

    • Immediately start measuring the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of FAAH activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Competitive Binding Assay (Radioligand Displacement)

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the active site of FAAH.

A. Materials:

  • FAAH enzyme source (e.g., rat brain membranes)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 3 mM MgCl2)

  • Radiolabeled FAAH inhibitor (e.g., [³H]-URB597 or a similar potent, high-affinity radioligand)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a known FAAH inhibitor like URB597)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

B. Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of this compound and serial dilutions in Binding Buffer.

    • Dilute the radiolabeled inhibitor in Binding Buffer to a final concentration typically at or below its Kd value.

  • Assay Procedure:

    • In microcentrifuge tubes, combine:

      • 50 µL of Binding Buffer (for total binding) or non-specific binding control (for non-specific binding).

      • 50 µL of this compound dilution or vehicle.

      • 50 µL of radiolabeled inhibitor.

      • 50 µL of FAAH enzyme preparation.

    • Incubate the tubes for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold Binding Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FAAH in various physiological and pathological processes. The provided data and protocols offer a framework for researchers to effectively utilize this compound in their studies of the endocannabinoid system and the development of novel FAAH inhibitors.

References

Application Notes and Protocols for In Vitro Studies of Linoleoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl glycine (B1666218) (N-linoleoyl-glycine) is an endogenous N-acyl amino acid that belongs to the class of lipoamino acids. Emerging research suggests its involvement in various physiological processes, including the modulation of inflammation and cellular signaling. These application notes provide a comprehensive overview of in vitro experimental protocols to investigate the biological activities of Linoleoyl glycine, focusing on its anti-inflammatory effects and its interactions with key cellular targets. The provided methodologies are intended to guide researchers in designing and executing robust in vitro studies to elucidate the mechanisms of action of this bioactive lipid.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the in vitro bioactivities of this compound.

Biological Target/EffectCell LineAssay TypeParameterValueReference(s)
15-deoxy-Δ13,14-Prostaglandin J2 (15d-PGJ2) ProductionRAW 264.7 MacrophagesCellular AssayEffective Concentration Range0.5 - 10 µM[1]
Fatty Acid Amide Hydrolase (FAAH) InhibitionN18TG2 Cell MembranesEnzyme Inhibition AssayIC50~25 µM

Key In Vitro Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established in vitro assays and can be adapted for the study of this compound.

Protocol 1: Determination of 15-deoxy-Δ13,14-Prostaglandin J2 (15d-PGJ2) Production in RAW 264.7 Macrophages

This protocol describes how to measure the ability of this compound to stimulate the production of the anti-inflammatory prostaglandin (B15479496) 15d-PGJ2 in a murine macrophage cell line.[1]

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (caymanchem.com or similar)

  • Lipopolysaccharide (LPS) (optional, as a positive control for inflammation)

  • Phosphate Buffered Saline (PBS)

  • Enzyme-linked immunosorbent assay (ELISA) kit for 15d-PGJ2

  • Cell scraper

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) in serum-free DMEM. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Remove the culture medium from the cells and replace it with the media containing different concentrations of this compound or vehicle control.

    • Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

  • Sample Collection:

    • After incubation, collect the cell culture supernatant for 15d-PGJ2 measurement.

    • Optionally, lyse the cells to measure intracellular 15d-PGJ2 levels.

  • 15d-PGJ2 Quantification:

    • Quantify the concentration of 15d-PGJ2 in the collected samples using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of 15d-PGJ2 for each treatment group.

    • Plot the concentration of 15d-PGJ2 against the concentration of this compound to determine the dose-response relationship.

Protocol 2: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the enzymatic activity of FAAH using cell membranes from N18TG2 neuroblastoma cells.

Materials:

  • N18TG2 cells (ATCC® CRL-1650™)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

  • [³H]-Anandamide (or other suitable FAAH substrate)

  • This compound

  • Scintillation cocktail

  • Scintillation counter

  • Ultracentrifuge

  • Glass-fiber filters

Procedure:

  • Membrane Preparation:

    • Harvest N18TG2 cells and homogenize them in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Inhibition Assay:

    • In a reaction tube, add the cell membrane preparation, a known concentration of [³H]-Anandamide, and varying concentrations of this compound or vehicle control.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Termination and Measurement:

    • Stop the reaction by adding an ice-cold stop solution (e.g., charcoal slurry).

    • Separate the unreacted substrate from the product (e.g., by vacuum filtration through glass-fiber filters).

    • Wash the filters to remove non-specific binding.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of FAAH inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: GPR120 Activation Assay (Reporter Gene Assay)

This protocol describes a common method to evaluate the activation of G protein-coupled receptor 120 (GPR120) by this compound using a reporter gene assay.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector containing the human GPR120 cDNA

  • Reporter plasmid containing a response element (e.g., Serum Response Element - SRE) linked to a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • Cell lysis buffer

  • Luciferase assay reagent (if using luciferase reporter)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the GPR120 expression vector and the reporter plasmid using a suitable transfection reagent.

    • Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.

  • Treatment:

    • Treat the transfected cells with various concentrations of this compound or a known GPR120 agonist (positive control) in serum-free medium.

    • Incubate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.

  • Reporter Gene Assay:

    • Lyse the cells using the cell lysis buffer.

    • Measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter activity to a control for cell viability (e.g., co-transfected Renilla luciferase or total protein concentration).

    • Calculate the fold induction of reporter activity for each treatment compared to the vehicle control.

    • Plot the fold induction against the logarithm of the this compound concentration and determine the EC50 value.

Protocol 4: PPARα Activation Assay (Gene Expression Analysis)

This protocol details a method to assess the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by measuring the expression of its target genes.

Materials:

  • HepG2 cells (or other relevant cell line expressing PPARα)

  • This compound

  • Known PPARα agonist (e.g., WY-14643) as a positive control

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time quantitative PCR (qPCR) instrument and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells to a suitable confluency.

    • Treat the cells with different concentrations of this compound or a positive control for a specified period (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the treated cells using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR Analysis:

    • Perform qPCR using primers for PPARα target genes and a housekeeping gene.

    • Use a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the relative gene expression levels using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

    • Determine the fold change in the expression of target genes in response to this compound treatment.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro study of this compound.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound GPR120 GPR120 This compound->GPR120 Gq Gq GPR120->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC DAG->PKC Downstream Downstream Effects (e.g., GLP-1 secretion) Ca2_release->Downstream PKC->Downstream

Caption: GPR120 Signaling Pathway.

PPARa_Activation_Workflow cluster_workflow PPARα Activation Experimental Workflow start Start cell_culture Cell Culture (e.g., HepG2) start->cell_culture treatment Treat with This compound cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qPCR for Target Genes (e.g., CPT1A, ACOX1) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt method) qpcr->data_analysis end End data_analysis->end Anti_Inflammatory_Mechanism cluster_mechanism Putative Anti-Inflammatory Mechanism of this compound LG This compound Macrophage Macrophage (e.g., RAW 264.7) LG->Macrophage AA_release Arachidonic Acid Release Macrophage->AA_release COX2 COX-2 AA_release->COX2 PGD2 PGD2 COX2->PGD2 PGJ2_series PGJ2 Series PGD2->PGJ2_series dPGJ2 15d-PGJ2 PGJ2_series->dPGJ2 PPARg PPARγ Activation dPGJ2->PPARg Anti_inflammatory Anti-inflammatory Gene Expression PPARg->Anti_inflammatory

References

Application Notes and Protocols for Studying KCNQ1/KCNE1 Channel Activation with Linoleoyl Glycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KCNQ1/KCNE1 (IKs) channel is a critical component of cardiac repolarization, and its dysfunction is linked to cardiac arrhythmias such as Long QT Syndrome.[1] Linoleoyl glycine (B1666218), a polyunsaturated fatty acid (PUFA) analog, has emerged as a potent activator of the KCNQ1/KCNE1 channel. These application notes provide detailed protocols for utilizing linoleoyl glycine to study the activation of the KCNQ1/KCNE1 channel, offering valuable insights for basic research and the development of novel therapeutics.

This compound modulates KCNQ1/KCNE1 channel activity through a dual mechanism. It binds to two distinct sites on the KCNQ1 subunit.[1] Interaction at "Site I," located at the voltage sensor, facilitates channel opening at more negative membrane potentials. Binding at "Site II," situated in the pore region, leads to an increase in the maximum channel conductance.[1] This dual-action mechanism makes this compound a valuable tool for dissecting the intricate gating processes of the KCNQ1/KCNE1 channel.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on KCNQ1 and KCNQ1/KCNE1 channel properties.

Table 1: Effect of this compound on KCNQ1 Channel Gating Properties (expressed in Xenopus oocytes) [2]

Concentration (µM)ΔV₀.₅ (mV)Relative Gmax
0.1~ -5~ 1.1
1~ -15~ 1.3
2Not specifiedNot specified
7~ -25~ 1.5
10~ -30Not specified

Data are approximated from dose-response curves presented in the cited literature.

Table 2: Effect of this compound on KCNQ1/KCNE1 Single-Channel Properties [3]

ParameterControl20 µM this compoundFold Change
Average CurrentNormalized to 12.3 ± 0.332.3
Number of Non-Empty Sweeps41/20099/2002.85 ± 0.85

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its characterization.

cluster_membrane Cell Membrane KCNQ1_KCNE1 KCNQ1/KCNE1 Channel SiteI Site I (Voltage Sensor) SiteII Site II (Pore) Vshift Negative Shift in Voltage-Dependence SiteI->Vshift Leads to Gmax Increased Maximal Conductance SiteII->Gmax Leads to LG This compound LG->SiteI Binds LG->SiteII Binds Activation Channel Activation Vshift->Activation Gmax->Activation

Caption: Proposed signaling pathway of this compound on KCNQ1/KCNE1.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis HEK_culture HEK293 Cell Culture & Transfection with KCNQ1/KCNE1 Patch_clamp Whole-Cell Patch-Clamp (HEK293 cells) HEK_culture->Patch_clamp Oocyte_prep Xenopus Oocyte Preparation & cRNA Injection of KCNQ1/KCNE1 TEVC Two-Electrode Voltage-Clamp (Xenopus oocytes) Oocyte_prep->TEVC LG_app Application of this compound Patch_clamp->LG_app TEVC->LG_app Current_rec Record IKs Currents LG_app->Current_rec GV_analysis Conductance-Voltage (G-V) Relationship Analysis Current_rec->GV_analysis Kinetics_analysis Activation/Deactivation Kinetics Analysis Current_rec->Kinetics_analysis Dose_response Dose-Response Analysis Current_rec->Dose_response

Caption: Experimental workflow for studying this compound effects.

Experimental Protocols

Cell Culture and Transfection (HEK293 Cells)

This protocol is adapted for whole-cell patch-clamp electrophysiology.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Plasmids encoding human KCNQ1 and KCNE1

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Glass coverslips

  • 6-well plates

Procedure:

  • Cell Culture: Maintain HEK293 cells in DMEM in a humidified incubator at 37°C with 5% CO₂. Passage cells every 2-3 days to maintain 70-80% confluency.

  • Plating for Transfection: One day before transfection, seed HEK293 cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection:

    • Co-transfect cells with plasmids for KCNQ1 and KCNE1 (typically at a 1:1 or 3:1 ratio by weight) using a suitable transfection reagent according to the manufacturer's instructions.

    • A plasmid encoding a fluorescent protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.

  • Incubation: Incubate the cells for 24-48 hours post-transfection before electrophysiological recording to allow for sufficient channel expression.

Xenopus Oocyte Preparation and cRNA Injection

This protocol is for two-electrode voltage-clamp (TEVC) experiments.

Materials:

  • Xenopus laevis frogs

  • Collagenase Type II

  • ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.5)

  • cRNA for human KCNQ1 and KCNE1

  • Nanoliter injector

Procedure:

  • Oocyte Harvesting: Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis frog.

  • Defolliculation:

    • Separate the oocytes into small clumps.

    • Incubate the oocytes in a calcium-free ND96 solution containing collagenase (e.g., 1-2 mg/mL) for 1-2 hours with gentle agitation to remove the follicular layer.

  • Oocyte Selection: Manually select healthy stage V-VI oocytes.

  • cRNA Injection:

    • Inject each oocyte with approximately 50 nL of a solution containing cRNA for KCNQ1 and KCNE1 (e.g., a 3:1 ratio of KCNQ1:KCNE1 cRNA by weight).[4]

  • Incubation: Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-5 days before recording.[4]

Electrophysiological Recording

a. Whole-Cell Patch-Clamp (HEK293 Cells)

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 130 KCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH.

Procedure:

  • Preparation: Transfer a coverslip with transfected HEK293 cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Pipette Pulling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single, fluorescently identified cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Recording:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit IKs currents.

    • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing the desired concentration of this compound and repeat the voltage protocol.

b. Two-Electrode Voltage-Clamp (TEVC) (Xenopus Oocytes)

Solutions:

  • Recording Solution (ND96): (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES; pH 7.5.

Procedure:

  • Preparation: Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage clamping and one for current injection.

  • Recording:

    • Clamp the oocyte at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV) to activate the KCNQ1/KCNE1 channels.

    • Record the resulting currents.

    • Perfuse the chamber with the recording solution containing this compound and repeat the voltage protocol to determine its effect on channel activity.

Data Analysis

  • Conductance-Voltage (G-V) Relationship:

    • Measure the tail current amplitude at a fixed repolarizing potential (e.g., -40 mV) following the depolarizing steps.

    • Normalize the tail current amplitudes to the maximum tail current.

    • Plot the normalized tail current as a function of the prepulse potential.

    • Fit the data with a Boltzmann function to determine the half-activation voltage (V₀.₅) and the slope factor (k).

    • The effect of this compound is quantified as the shift in V₀.₅ (ΔV₀.₅).

  • Activation and Deactivation Kinetics:

    • Fit the rising phase of the current during the depolarizing step with a single or double exponential function to determine the activation time constant(s).

    • Fit the decaying phase of the tail current with a single or double exponential function to determine the deactivation time constant(s).

    • Compare the time constants in the absence and presence of this compound.

  • Dose-Response Relationship:

    • Measure the ΔV₀.₅ or the potentiation of the current at a specific voltage for a range of this compound concentrations.

    • Plot the effect as a function of the logarithm of the concentration.

    • Fit the data with the Hill equation to determine the EC₅₀ and the Hill coefficient.

Conclusion

This compound is a valuable pharmacological tool for investigating the activation mechanisms of the KCNQ1/KCNE1 channel. The detailed protocols and data provided in these application notes will enable researchers to effectively utilize this compound to explore the channel's gating properties and to screen for novel therapeutic agents targeting the IKs current.

References

Application Note: Lipidomics Analysis of N-Acyl Glycines in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acyl glycines (NAGs) are a class of endogenous lipid signaling molecules, formed by the conjugation of a fatty acid to a glycine (B1666218) molecule via an amide bond.[1] These compounds are structurally related to N-acylethanolamines (the class that includes the endocannabinoid anandamide) and are integral to the broader "endocannabinoidome" signaling system.[2] NAGs are distributed throughout mammalian tissues, including the central nervous system, and are involved in various physiological processes such as inflammation, pain perception, and energy homeostasis.[2][3] Altered levels of NAGs have been associated with several disease states, including metabolic disorders, making their accurate quantification in biological matrices a critical aspect of clinical research and drug development.[4][5]

This application note provides a comprehensive protocol for the sensitive and robust quantification of NAGs in biological samples (e.g., plasma, serum, and tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Applications

  • Biomarker Discovery: Accurate quantification of NAGs can help identify potential biomarkers for various conditions, including inborn errors of metabolism, fatty acid oxidation disorders, and kidney disease.[4][5]

  • Pharmacology and Drug Development: Understanding the metabolic pathways of NAGs and their modulation by therapeutic agents is crucial for developing novel treatments for pain, inflammation, and metabolic syndromes.[1][6]

  • Physiological Research: Studying the fluctuations of NAG levels in response to different stimuli (e.g., fasting) can provide insights into their role in cellular signaling and physiological regulation.[7]

Experimental Protocols

This section details a validated method for the extraction and quantification of N-acyl glycines from biological samples using LC-MS/MS. The protocol is optimized for high recovery and sensitivity.[6]

Materials and Reagents
  • Solvents: HPLC-grade methanol, chloroform, acetonitrile, isopropanol, and water.

  • Acids: Formic acid.

  • Salts: Sodium chloride (NaCl), ammonium (B1175870) formate.

  • Internal Standard (IS): A stable isotope-labeled N-acyl glycine, such as n-Octanoylglycine-d2 or Arachidonoyl-d8 glycine (AraGly-d8), is essential for accurate quantification.[4][8]

  • Biological Samples: Plasma, serum, or tissue homogenates, stored at -80°C until use.[6]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for lipid extraction.[6][9]

  • Homogenization (for tissue samples): Homogenize frozen tissue samples in a suitable buffer (e.g., 10 mM sodium phosphate (B84403) buffer, pH 6.0).[10]

  • Aliquoting: Thaw biological samples (plasma, serum, or tissue homogenate) on ice. Aliquot 50-100 µL of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard (e.g., AraGly-d8) to each sample, calibration standard, and quality control (QC) sample.

  • Extraction Solvent Addition: Add 1.4 mL of a 2:1 (v/v) chloroform:methanol solution to each tube.[6]

  • Acidification: Add 50 µL of 1 N HCl to facilitate the extraction of acidic lipids like NAGs.[6]

  • Phase Separation: Add 300 µL of 0.73% NaCl solution. Vortex the mixture vigorously for 1 minute.[6]

  • Centrifugation: Centrifuge the samples at 3,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.[6]

  • Collection: Carefully collect the lower organic layer (containing the lipids) using a glass pipette and transfer it to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[10]

  • Reconstitution: Reconstitute the dried lipid extract in 100-200 µL of a suitable solvent, such as a 2:1:1 isopropanol:acetonitrile:water solution, for LC-MS/MS analysis.[7]

LC-MS/MS Analysis
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

    • Column: A C18 reversed-phase column (e.g., Jupiter column) is typically used.[11]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[7][11]

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 95:5, v/v) with 0.1% formic acid or 10 mM ammonium formate.[7][10]

    • Flow Rate: 0.5 mL/min.[11]

    • Gradient: A gradient from ~50% B to 100% B over several minutes is used to elute the NAGs. .

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive or negative electrospray ionization (ESI) mode.[7]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.[4] The transitions from the precursor ion (M+H)+ or (M-H)- to specific product ions are monitored for each analyte and the internal standard.

Quantification and Data Analysis
  • Calibration Curve: Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with 1/x weighting is typically applied.[6]

  • Quantification: The concentration of NAGs in the biological samples is determined from the calibration curve.

  • Validation: The method should be validated for linearity, precision, accuracy, recovery, and matrix effects according to standard guidelines.[6] The lower limit of quantification (LLOQ) for NAGs is typically in the low pmol to µM range.[4][6]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (Chloroform:Methanol) Spike->Extract Dry Dry Down (Nitrogen Stream) Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: A generalized workflow for the analysis of N-acyl glycines.

N-Acyl Glycine Biosynthesis and Signaling Pathway

NAG_Signaling cluster_synthesis Biosynthesis cluster_signaling Signaling & Degradation FattyAcylCoA Fatty Acyl-CoA GLYATL GLYATL Enzymes FattyAcylCoA->GLYATL Glycine Glycine Glycine->GLYATL NAG N-Acyl Glycine (e.g., NAraGly) GLYATL->NAG GPCR GPCR (e.g., GPR18) NAG->GPCR Activation FAAH FAAH (Degradation) NAG->FAAH Hydrolysis Signaling Downstream Cellular Response GPCR->Signaling Products Fatty Acid + Glycine FAAH->Products

Caption: Biosynthesis, signaling, and degradation of N-acyl glycines.

Quantitative Data Summary

The endogenous concentrations of N-acyl glycines can vary significantly depending on the specific NAG, the biological matrix, and the physiological state. The following tables provide representative data from literature for different N-acyl glycines in rodent tissues.

Table 1: N-Acyl Glycine Concentrations in Various Rat Tissues (pmol/g of dry tissue) [12]

N-Acyl GlycineBrainSpinal CordSkinKidneyLiverSpleen
N-Arachidonoyl Glycine (NAraGly) ~50-140~100~140~100--
N-Oleoyl Glycine (OLGly) < 150~600~750~300~150~150
N-Palmitoyl Glycine (PAGly) -~1000~1600~600~400-

Note: Data are approximate values derived from published studies and serve as a general reference.[12]

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²) > 0.99[4]
Lower Limit of Quantification (LLOQ) 0.1 µM to 1 pmol[4][6]
Precision & Accuracy (% Bias) Within ±20%[6]
Extraction Recovery > 90%[6]

This comprehensive approach ensures the reliable and accurate measurement of N-acyl glycines, empowering researchers to further investigate their roles in health and disease.

References

Application Notes and Protocols for In vivo Administration of Linoleoyl Glycine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl glycine (B1666218) (N-linoleoylglycine), an endogenous N-acyl amino acid, has emerged as a signaling molecule with potent anti-inflammatory properties. This document provides detailed application notes and protocols for the in vivo administration of Linoleoyl glycine in murine models, summarizing key quantitative data and experimental procedures. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound.

Applications

The primary and most well-documented in vivo application of this compound in mice is in the modulation of inflammation.[1] It has been shown to be effective in reducing leukocyte migration in a mouse model of peritonitis.[1] N-acyl amino acids, as a class of molecules, have also been investigated for their roles in analgesia and neuroprotection, suggesting potential broader applications for this compound that warrant further investigation.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in mice.

Table 1: Anti-inflammatory Efficacy of this compound in Thioglycollate-Induced Peritonitis in Mice

ParameterValueReference
Effective Dose Range0.3 - 20 mg/kg (oral administration)[1]
ED₅₀ for Leukocyte Migration Inhibition< 0.3 mg/kg[1]
Key Mediator ProductionIncreased levels of 15-deoxy-Δ¹³,¹⁴-PGJ₂ in peritoneal cells[1]

Experimental Protocols

Thioglycollate-Induced Peritonitis Model for Assessing Anti-inflammatory Activity

This protocol details the induction of peritonitis in mice to evaluate the anti-inflammatory effects of this compound by measuring the inhibition of leukocyte migration.

Materials:

  • This compound

  • Safflower oil (or other suitable vehicle)

  • Sterile 3% or 8% Brewer Thioglycollate Medium

  • Sterile phosphate-buffered saline (PBS)

  • Erythrocyte lysis buffer

  • Bovine serum albumin (BSA)

  • Syringes and needles (27-30G for administration, larger gauge for lavage)

  • Hemocytometer or automated cell counter

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in safflower oil to the desired concentrations (e.g., for doses of 0.3, 1, 3, 10, and 20 mg/kg).

    • Ensure the solution is homogenous before administration.

  • Animal Dosing:

    • Use appropriate mouse strains (e.g., C57BL/6).

    • Administer the this compound solution or vehicle control (safflower oil) orally (p.o.) to the mice. A typical volume is 100-200 µL.

  • Induction of Peritonitis:

    • Thirty minutes after the administration of this compound or vehicle, inject 1 ml of sterile 8% BBL Fluid Thioglycollate Medium intraperitoneally (i.p.) into each mouse to induce inflammation.[1]

  • Peritoneal Lavage and Cell Collection:

    • Three to four hours after the thioglycollate injection, euthanize the mice using a humane method.

    • Expose the peritoneal cavity and inject 5-10 ml of sterile, cold PBS into the peritoneal cavity.

    • Gently massage the abdomen to dislodge the cells.

    • Aspirate the peritoneal fluid containing the leukocytes.

  • Cell Processing and Counting:

    • Centrifuge the collected peritoneal fluid to pellet the cells.

    • Resuspend the cell pellet in a small volume of PBS.

    • If significant red blood cell contamination is present, treat the cells with erythrocyte lysis buffer for 2 minutes, followed by washing with PBS.[1]

    • Resuspend the final cell pellet in PBS containing a small amount of BSA.

    • Perform a total leukocyte count using a hemocytometer or an automated cell counter. Differential cell counts can also be performed after staining to specifically quantify neutrophils and macrophages.

Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated through the arachidonic acid cascade, leading to the production of the anti-inflammatory prostaglandin (B15479496) 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[1] 15d-PGJ₂ is a known endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] Activation of PPARγ can lead to the transrepression of pro-inflammatory genes.

Linoleoyl_Glycine_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Linoleoyl_glycine This compound Arachidonic_Acid_Cascade Arachidonic Acid Cascade Linoleoyl_glycine->Arachidonic_Acid_Cascade Stimulates PGD2 PGD₂ Arachidonic_Acid_Cascade->PGD2 15d_PGJ2 15-deoxy-Δ¹²,¹⁴-PGJ₂ PGD2->15d_PGJ2 Dehydration PPARg PPARγ 15d_PGJ2->PPARg Activates PPARg_RXR_Complex PPARγ-RXR Complex PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE PPARg_RXR_Complex->PPRE Binds to Inflammatory_Gene_Repression Repression of Pro-inflammatory Genes PPRE->Inflammatory_Gene_Repression

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study evaluating the anti-inflammatory effects of this compound in mice.

Experimental_Workflow Start Compound_Prep Prepare this compound in Vehicle Start->Compound_Prep Animal_Grouping Randomize Mice into Treatment Groups Compound_Prep->Animal_Grouping Administration Oral Administration of This compound or Vehicle Animal_Grouping->Administration Peritonitis_Induction Induce Peritonitis (i.p. Thioglycollate) Administration->Peritonitis_Induction 30 min Incubation Incubation Period (3-4 hours) Peritonitis_Induction->Incubation Euthanasia_Lavage Euthanize and Perform Peritoneal Lavage Incubation->Euthanasia_Lavage Cell_Analysis Leukocyte Isolation and Quantification Euthanasia_Lavage->Cell_Analysis Data_Analysis Statistical Analysis of Cell Counts Cell_Analysis->Data_Analysis End Data_Analysis->End

References

Troubleshooting & Optimization

Troubleshooting Linoleoyl glycine solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linoleoyl glycine (B1666218). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work, particularly concerning its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Linoleoyl glycine and what are its properties?

This compound is an N-acyl amino acid, specifically a conjugate of linoleic acid and glycine.[1][2] Its lipophilic nature, stemming from the long linoleoyl hydrocarbon chain, results in low solubility in aqueous solutions. It is structurally similar to other endogenous lipoamino acids and is often used in research related to lipid signaling and biochemistry.

Q2: In which solvents is this compound soluble?

This compound is readily soluble in several organic solvents. Its solubility in aqueous buffers is limited, with higher concentrations achievable in the presence of co-solvents like ethanol (B145695). A summary of its known solubility is provided in the table below.

Data Presentation: Solubility of this compound

SolventConcentrationReference
Dimethylformamide (DMF)20 mg/mL[3]
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL[3]
Ethanol25 mg/mL[3]
Phosphate-Buffered Saline (PBS), pH 7.22 mg/mL[3]
1:4 Ethanol:PBS (pH 7.2) solution (for N-Oleoyl glycine)~0.2 mg/mL

Troubleshooting Guides

Q3: I am having trouble dissolving this compound in my aqueous buffer. What should I do?

Difficulty in dissolving this compound in aqueous buffers is a common issue due to its lipophilic nature. The recommended approach is to first dissolve it in an organic solvent before introducing it to the aqueous buffer. Below is a detailed protocol and a troubleshooting workflow to guide you.

Experimental Protocols:

Protocol for Dissolving this compound in Aqueous Buffers

  • Initial Dissolution in Organic Solvent:

    • Weigh the desired amount of this compound crystalline solid.

    • Dissolve the solid in a minimal amount of a compatible organic solvent such as ethanol, DMSO, or DMF. Based on the data, ethanol is a good starting choice.[3]

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Preparation of the Aqueous Buffer Solution:

    • Prepare your desired aqueous buffer (e.g., PBS, TRIS, citrate) at the target pH and concentration.

    • It is advisable to filter the buffer to remove any particulates.

  • Dilution into Aqueous Buffer:

    • While vortexing the aqueous buffer, slowly add the this compound organic stock solution dropwise.

    • Continue vortexing for a few minutes to ensure a homogenous solution.

    • Observe the solution for any signs of precipitation.

  • Important Considerations:

    • The final concentration of the organic solvent in the aqueous buffer should be kept as low as possible to avoid affecting your experimental system.

    • For N-Oleoyl glycine, a similar compound, a 1:4 ratio of ethanol to PBS has been used.[4] This can be a good starting point for this compound as well.

    • Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh for each experiment.

Mandatory Visualization:

Troubleshooting_Solubility_Workflow start Start: this compound powder dissolve_organic Dissolve in Organic Solvent (e.g., Ethanol) start->dissolve_organic add_to_buffer Slowly add organic stock to vortexing buffer dissolve_organic->add_to_buffer prepare_buffer Prepare Aqueous Buffer (e.g., PBS, TRIS) prepare_buffer->add_to_buffer observe Observe for Precipitation add_to_buffer->observe success Homogenous Solution (Ready for experiment) observe->success No troubleshoot Troubleshoot Precipitation observe->troubleshoot Yes increase_cosolvent Increase organic co-solvent ratio troubleshoot->increase_cosolvent use_surfactant Add a suitable surfactant troubleshoot->use_surfactant adjust_ph Adjust buffer pH troubleshoot->adjust_ph heat Gentle warming troubleshoot->heat increase_cosolvent->add_to_buffer use_surfactant->add_to_buffer adjust_ph->add_to_buffer heat->add_to_buffer

Caption: Troubleshooting workflow for dissolving this compound.

Q4: My this compound is precipitating out of the aqueous buffer. How can I prevent this?

Precipitation of this compound from an aqueous buffer indicates that its solubility limit has been exceeded under the current conditions. Here are several factors to consider and troubleshoot:

  • Co-solvent Concentration: The ratio of the organic co-solvent to the aqueous buffer is critical. If you observe precipitation, you may need to increase the proportion of the organic solvent. However, be mindful of the tolerance of your experimental system to the organic solvent.

  • pH of the Buffer: The solubility of N-acyl amino acids can be pH-dependent. This compound has a carboxylic acid group from the glycine moiety, which will be deprotonated at higher pH values. The resulting negative charge can increase its aqueous solubility. Therefore, increasing the pH of your buffer (within the limits of your experimental design) may help to prevent precipitation.

  • Temperature: For some N-acyl amino acids, solubility increases with temperature.[5] Gentle warming of the solution might help in dissolving the compound. However, the stability of this compound at elevated temperatures should be considered.

  • Use of Surfactants: Surfactants can be used to increase the solubility of lipophilic compounds by forming micelles that encapsulate the hydrophobic molecule.[6] The concentration of the surfactant must be above its critical micelle concentration (CMC) to be effective.[6][7] The choice of surfactant (non-ionic, anionic, or cationic) will depend on your specific application.

Mandatory Visualization:

Factors_Influencing_Solubility cluster_factors Influencing Factors cluster_mechanisms Mechanisms LG_Solubility This compound Aqueous Solubility pH pH LG_Solubility->pH Temperature Temperature LG_Solubility->Temperature CoSolvent Co-solvent (e.g., Ethanol) LG_Solubility->CoSolvent Surfactant Surfactants LG_Solubility->Surfactant Ionization Increased Ionization (Deprotonation of COOH) pH->Ionization leads to KineticEnergy Increased Kinetic Energy Temperature->KineticEnergy provides Polarity Reduced Polarity of Solvent CoSolvent->Polarity results in Micelle Micelle Formation Surfactant->Micelle enables Ionization->LG_Solubility increases KineticEnergy->LG_Solubility can increase Polarity->LG_Solubility increases Micelle->LG_Solubility increases

References

Optimizing Linoleoyl glycine concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Linoleoyl Glycine (B1666218) in Cell Culture

A Note on Linoleoyl Glycine: this compound is a member of the N-acyl amino acid (NAAA) family, a class of endogenous lipid signaling molecules. While research on specific N-acyl amino acids is growing, detailed information specifically for this compound in cell culture is limited. The following guidelines are based on the broader class of N-acyl amino acids and general principles of cell culture. Researchers should use this information as a starting point and perform careful dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in cell culture?

A1: this compound is an N-acyl amino acid, which is a type of lipid signaling molecule.[1][2] N-acyl amino acids are involved in a variety of physiological processes, including inflammation, pain, and metabolism.[1] In cell culture, they can act as signaling molecules, potentially influencing cell growth, differentiation, and viability by interacting with cellular targets like G protein-coupled receptors (GPCRs).[1][2] For example, N-oleoyl glycine, a related compound, has been shown to be protective in a cellular model of Parkinson's disease.[3]

Q2: What is a typical starting concentration for this compound in cell culture experiments?

A2: A typical starting concentration for N-acyl amino acids can range from the low nanomolar (nM) to the micromolar (µM) range. For instance, N-oleoyl glycine showed protective effects at a concentration of 1 nM in a neuroblastoma cell line.[3] Another study on N-linoleoylglycine observed a robust stimulation of prostaglandin (B15479496) J2 (PGJ2) in RAW 264.7 macrophage cells over a concentration range of 0.5 to 10 µM.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve and dilute this compound for my experiments?

A3: this compound is a lipid-based compound and may have limited solubility in aqueous solutions like cell culture media. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[5] This stock solution can then be diluted in cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of the solvent) should always be included in your experiments.

Q4: How can I assess the effect of this compound on my cells?

A4: The effect of this compound can be assessed using various cell-based assays, depending on your research question. Common assays include:

  • Cell Viability/Proliferation Assays: MTT, MTS, or WST-1 assays to measure metabolic activity, or cell counting with a hemocytometer or automated cell counter using trypan blue exclusion to assess viability.

  • Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or TUNEL assays to detect DNA fragmentation.

  • Signaling Pathway Analysis: Western blotting to measure the phosphorylation or expression levels of key proteins in a suspected signaling pathway. For example, related N-acyl amino acids have been shown to influence the PI3K/Akt pathway.[6]

  • Gene Expression Analysis: Quantitative PCR (qPCR) to measure changes in the mRNA levels of target genes.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected Cell Death or Low Viability High Concentration of this compound: The concentration used may be cytotoxic to your specific cell line.Perform a dose-response experiment with a wider range of concentrations, including lower concentrations (e.g., starting from the low nM range).
Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound may be too high.Ensure the final solvent concentration in the cell culture medium is below cytotoxic levels (typically <0.1%). Always include a vehicle control in your experiments.
Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death.[7]Regularly check your cell cultures for signs of contamination. Practice good aseptic technique.[7]
No Observable Effect Concentration is Too Low: The concentration of this compound may be insufficient to elicit a response in your cell type.Try a higher concentration range in your dose-response experiment.
Incorrect Handling or Storage: The compound may have degraded due to improper storage or handling.Store the compound as recommended by the manufacturer, protected from light and moisture. Prepare fresh dilutions for each experiment.
Cell Line is Not Responsive: The specific cell line you are using may not express the necessary receptors or signaling components to respond to this compound.Research the expression of potential target receptors (e.g., GPR18, GPR55) in your cell line.[2] Consider using a different cell line known to be responsive to N-acyl amino acids.
Precipitate Forms in the Culture Medium Poor Solubility: this compound is a lipid and may precipitate in aqueous media, especially at higher concentrations.Ensure the stock solution is fully dissolved before diluting in the medium. Consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) to improve solubility.[8] Prepare fresh dilutions and add them to the medium just before treating the cells.
Inconsistent or Irreproducible Results Variability in Cell Culture Conditions: Inconsistent cell density, passage number, or media components can lead to variable results.Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure a consistent seeding density for all experiments.
Instability of the Compound: The compound may be unstable in the culture medium over long incubation periods.Consider refreshing the medium with a new dose of this compound for long-term experiments.

Data Presentation: Example Dose-Response Tables

Table 1: Example Data for Cell Viability (MTT Assay) after 24-hour Treatment with this compound

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Relative to Vehicle Control)
Vehicle Control (0 µM)1.25 ± 0.08100%
0.11.22 ± 0.0797.6%
11.15 ± 0.0992.0%
100.98 ± 0.1178.4%
500.63 ± 0.0650.4%
1000.31 ± 0.0424.8%

Table 2: Example Data for Apoptosis (Annexin V/PI Staining) after 48-hour Treatment with this compound

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)
Vehicle Control (0 µM)3.2 ± 0.51.5 ± 0.3
14.1 ± 0.61.8 ± 0.4
108.7 ± 1.13.2 ± 0.7
5025.4 ± 2.310.1 ± 1.5
10045.8 ± 3.922.6 ± 2.8

Experimental Protocols

1. Protocol for Determining Cell Viability using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Protocol for Assessing Apoptosis using Annexin V/PI Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound as described above.

  • Cell Harvesting: After the incubation period, collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in Multi-well Plate prep_lg Prepare this compound Dilutions start->prep_lg treat Treat Cells with this compound prep_lg->treat incubate Incubate for Desired Time treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubate->apoptosis data_analysis Analyze Data and Determine Optimal Concentration viability->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway LG This compound GPCR GPCR (e.g., GPR18) LG->GPCR Binds to PI3K PI3K GPCR->PI3K Activates Akt Akt PI3K->Akt Activates CellResponse Cellular Response (e.g., Proliferation, Survival) Akt->CellResponse Promotes

Caption: Putative signaling pathway for this compound.

References

Linoleoyl glycine stability and long-term storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability and long-term storage of Linoleoyl Glycine (B1666218). It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for linoleoyl glycine?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1] Under these conditions, it is stable for at least four years.[1] To prevent oxidation, it is advisable to store the compound under an inert atmosphere such as argon or nitrogen, especially for extended periods.

Q2: What is the shelf life of this compound?

A2: When stored at -20°C, the shelf life of this compound is at least four years.[1] Stability may be compromised if the compound is subjected to frequent temperature fluctuations, light exposure, or moisture.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents. The approximate solubilities are provided in the table below. Please note that solubility in aqueous buffers like PBS is limited.

Stability and Solubility Data

ParameterValueReference
Storage Temperature -20°C[1]
Long-Term Stability ≥ 4 years at -20°C[1]
Solubility in DMF ~20 mg/mL[1]
Solubility in DMSO ~15 mg/mL[1]
Solubility in Ethanol (B145695) ~25 mg/mL[1]
Solubility in PBS (pH 7.2) ~2 mg/mL[1]

Troubleshooting Guide

Q4: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A4: Unexpected peaks are often indicative of degradation. This compound can degrade through two primary pathways: hydrolysis of the amide bond and oxidation of the polyunsaturated linoleoyl chain.

  • Hydrolysis: This can occur under acidic or basic conditions, breaking the amide bond to form linoleic acid and glycine. The rate of hydrolysis of N-acyl amino acid amides can be accelerated by electron-rich acyl groups and mild acidic conditions.

  • Oxidation: The two double bonds in the linoleoyl chain are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light (photo-oxidation), or oxidizing agents. This can lead to a variety of oxidation products, including hydroperoxides, hydroxides, and ketones.

To identify the source of the unexpected peaks, it is recommended to perform a forced degradation study and compare the degradation products with the impurities observed in your sample.

Q5: My experimental results are inconsistent. Could this be related to the stability of my this compound stock solution?

A5: Yes, inconsistency in experimental results can be due to the degradation of this compound in solution. Stock solutions, especially if not stored properly, can degrade over time. It is recommended to prepare fresh stock solutions for critical experiments. If you need to store stock solutions, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C under an inert atmosphere. The stability of this compound in your specific experimental buffer and conditions should be validated.

Q6: I am having trouble dissolving this compound in my aqueous buffer. What can I do?

A6: this compound has limited solubility in aqueous buffers.[1] To improve solubility, you can first dissolve the compound in an organic solvent like ethanol or DMSO and then dilute it with your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system. Sonication can also aid in dissolution.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound.

G Potential Degradation Pathways of this compound LG This compound Hydrolysis Hydrolysis (Acidic or Basic Conditions) LG->Hydrolysis Oxidation Oxidation (Air, Light, Oxidizing Agents) LG->Oxidation LA Linoleic Acid Hydrolysis->LA Gly Glycine Hydrolysis->Gly Ox_Products Oxidation Products (Hydroperoxides, Hydroxides, Ketones) Oxidation->Ox_Products

Caption: Potential degradation of this compound via hydrolysis and oxidation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M HCl (1:1 v/v).

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH (1:1 v/v).

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v).

    • Store protected from light at room temperature for 24 hours.

  • Thermal Degradation:

    • Store the solid compound at 60°C for 48 hours.

    • Dissolve in the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Dissolve in the mobile phase for analysis.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

This is a general method that may require optimization for your specific instrumentation and degradation products.

ParameterDescription
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS Detector Electrospray Ionization (ESI) in negative ion mode
Scan Range m/z 100-1000

Experimental and Troubleshooting Workflows

The following diagrams provide logical workflows for conducting a forced degradation study and for troubleshooting stability issues.

G Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H2O2, RT) A->D E Thermal Degradation (Solid, 60°C) A->E F Photolytic Degradation (Solid, Light Exposure) A->F G Analyze by HPLC-MS B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Quantify Degradation H->I

Caption: Workflow for a forced degradation study of this compound.

G Troubleshooting Stability Issues rect_node rect_node start Inconsistent Results or Unexpected Peaks? check_storage Storage Conditions Correct (-20°C, dark, sealed)? start->check_storage check_handling Proper Handling? (Fresh solutions, minimal exposure) check_storage->check_handling Yes remedy_storage Action: Store Properly check_storage->remedy_storage No analyze_impurities Analyze for Degradation Products (HPLC-MS) check_handling->analyze_impurities Yes remedy_handling Action: Improve Handling Practices check_handling->remedy_handling No hydrolysis Hydrolysis Products (Linoleic Acid, Glycine)? analyze_impurities->hydrolysis oxidation Oxidation Products? hydrolysis->oxidation No remedy_acid_base Action: Control pH hydrolysis->remedy_acid_base Yes remedy_oxidation Action: Use Antioxidants, Inert Atmosphere oxidation->remedy_oxidation Yes

Caption: Decision tree for troubleshooting this compound stability.

References

Technical Support Center: Vehicle Selection for Linoleoyl Glycine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting an appropriate vehicle control for in vivo studies involving Linoleoyl glycine (B1666218) (LinGly), an endogenous N-acyl amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selecting a vehicle for Linoleoyl glycine?

A1: The main challenge in formulating this compound for in vivo studies stems from its lipophilic (fat-loving) nature.[1][2] Like many bioactive lipids, it has poor solubility in aqueous solutions, which can lead to issues with precipitation, inaccurate dosing, and low bioavailability.[1] The ideal vehicle must effectively solubilize this N-acyl amino acid while being non-toxic and biologically inert to avoid confounding experimental results.[3]

Q2: What are some common vehicle options for lipophilic compounds like this compound?

A2: For compounds with low water solubility, several vehicle options can be considered, depending on the route of administration and the required concentration.[4] Common choices include aqueous solutions with co-solvents, suspensions, and lipid-based formulations.[3][4] A summary of potential vehicles is presented below.

Table 1: Comparison of Common Vehicle Formulations for Lipophilic Compounds

Vehicle Type Composition Examples Advantages Disadvantages Suitable Administration Routes
Aqueous with Co-solvents Saline with DMSO, PEG-400, or Ethanol Suitable for various routes, including intravenous (IV) if properly formulated. Co-solvents can have their own biological effects or toxicity.[5] Risk of compound precipitation upon dilution in the body.[1] IV, Intraperitoneal (IP), Subcutaneous (SC), Oral (PO)
Suspensions 0.5% - 1% Carboxymethylcellulose (CMC), Methylcellulose Good for oral administration; can improve stability for some compounds. Not suitable for IV administration. May lead to variable absorption. Requires thorough mixing before each dose.[4][6] PO, IP (with caution)
Lipid/Oil-based Corn oil, Sesame oil, Soybean oil Excellent for highly lipophilic compounds. Can be suitable for sustained release. Not suitable for IV administration. Absorption can be slow and variable.[4] May influence lipid metabolism. SC, Intramuscular (IM), PO

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes to significantly enhance aqueous solubility.[3] Can be used for parenteral routes. | May alter drug pharmacokinetics. Potential for nephrotoxicity at high doses. | IV, IP, SC, PO |

Q3: What is the known solubility of this compound in common solvents?

A3: Having baseline solubility data is the first step in vehicle selection. The table below summarizes the published solubility of this compound.

Table 2: Solubility of this compound

Solvent Approximate Solubility
DMF 20 mg/ml
DMSO 15 mg/ml
Ethanol 25 mg/ml
PBS (pH 7.2) 2 mg/ml

(Data sourced from Cayman Chemical[7])

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Compound precipitates after dilution or administration. The concentration exceeds the solubility limit in the final mixture or upon contact with physiological fluids.- Increase the proportion of co-solvent (e.g., DMSO, PEG-400), but be mindful of its final concentration to avoid toxicity.[1] - Consider formulating as a suspension with 0.5% CMC for oral or IP routes.[5] - Use a cyclodextrin-based formulation to enhance aqueous solubility.[3]
Adverse effects observed in the vehicle control group. The vehicle itself is causing toxicity or unintended biological effects.[4]- Conduct a vehicle tolerability study before the main experiment (see protocol below).[1] - Reduce the concentration of potentially toxic components like DMSO (ideally ≤ 0.1% in vitro, and as low as possible in vivo).[1][5] - Select an alternative, better-tolerated vehicle such as saline, corn oil, or 0.5% CMC if compatible with the compound and route.[5]
Inconsistent results or high variability between animals. - Inhomogeneous formulation (especially for suspensions). - Instability of the compound in the vehicle. - Variable absorption from the administration site.- Ensure the formulation is thoroughly mixed (e.g., vortexed) immediately before each administration.[1] - Assess the stability of this compound in the chosen vehicle over the experiment's duration. - Consider a different route of administration that may offer more consistent absorption.[6]

Experimental Protocols

Protocol 1: Preliminary Vehicle Solubility Screen

Objective: To identify a vehicle capable of dissolving this compound at the target concentration.

Methodology:

  • Prepare a panel of candidate vehicles (e.g., Saline, 5% DMSO/Saline, 20% PEG 400/Saline, 40% HP-β-CD/Water, Corn oil, 0.5% CMC).[4]

  • Add an excess amount of this compound to a small volume (e.g., 1 ml) of each candidate vehicle.

  • Agitate the samples at room temperature for 24 hours to ensure saturation.[4]

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., LC-MS).

  • Select the vehicle(s) that achieve the desired concentration for further tolerability testing.

Protocol 2: Acute Vehicle Tolerability Study

Objective: To ensure the selected vehicle does not cause adverse effects in the animal model.[1]

Methodology:

  • Select a small cohort of animals (n=3-5 per group) that match the species, strain, sex, and age of the main study animals.[4]

  • Administer the candidate vehicle(s) alone at the maximum volume and by the same route planned for the main study.[4]

  • Include a control group administered with a known benign vehicle, such as sterile saline.[4]

  • Observe animals closely for the first 1-4 hours post-administration and then daily for at least 3-7 days.[4]

  • Monitor for clinical signs of toxicity, including changes in body weight, behavior (e.g., lethargy, agitation), motor coordination, and any signs of local irritation at the injection site.[4][5]

  • Select the vehicle that produces no or minimal adverse effects for the definitive study.

Table 3: Recommended Maximum Administration Volumes

Species Oral (PO) (ml/kg) Subcutaneous (SC) (ml/kg) Intraperitoneal (IP) (ml/kg) Intravenous (IV) Bolus (ml/kg)
Mouse 10 10 10 5
Rat 10 5 10 5
Rabbit 10 2 10 5
Dog 20 5 10 5

(Data compiled from multiple sources[6][8][9])

Visualizations

VehicleSelectionWorkflow Workflow for In Vivo Vehicle Selection start Start: Define Study Requirements (Dose, Route, Species) solubility_data Review Physicochemical Data (e.g., LinGly Solubility) start->solubility_data solubility_screen Perform Preliminary Solubility Screen solubility_data->solubility_screen is_soluble Soluble in Aqueous Vehicle (e.g., Saline)? solubility_screen->is_soluble use_aqueous Use Simple Aqueous Vehicle (e.g., Saline, PBS) is_soluble->use_aqueous Yes try_cosolvent Test Co-solvents (DMSO, PEG-400, Ethanol) is_soluble->try_cosolvent No tolerability Conduct Acute Vehicle Tolerability Study use_aqueous->tolerability is_soluble_cosolvent Soluble with Co-solvent? try_cosolvent->is_soluble_cosolvent is_soluble_cosolvent->use_aqueous Yes try_other Evaluate Advanced Formulations is_soluble_cosolvent->try_other No try_other->tolerability is_tolerated Vehicle Well-Tolerated? tolerability->is_tolerated final_vehicle Final Vehicle Selected Proceed with Main Study is_tolerated->final_vehicle Yes reassess Re-evaluate Vehicle or Compound Formulation is_tolerated->reassess No

Caption: A decision-making workflow for selecting a suitable in vivo vehicle.

NAASignaling Context of N-Acyl Amino Acid (NAAA) Signaling membrane Membrane Phospholipids fa Fatty Acids (e.g., Linoleic Acid) membrane->fa via PLAs biosynthesis Biosynthesis (e.g., Condensation) fa->biosynthesis aa Amino Acids (e.g., Glycine) aa->biosynthesis lingly This compound (NAAA) biosynthesis->lingly degradation Degradation (e.g., FAAH, PM20D1) lingly->degradation targets Molecular Targets (e.g., Receptors, Ion Channels) lingly->targets effects Physiological Effects (Pain, Inflammation, Metabolism) targets->effects

References

Technical Support Center: Preventing Linoleoyl glycine Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of Linoleoyl glycine (B1666218) during sample preparation, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Linoleoyl glycine and why is its degradation a concern?

This compound is an endogenous N-acyl amino acid, a class of lipid signaling molecules related to the endocannabinoid system. Degradation during sample preparation can lead to inaccurate quantification and misinterpretation of its physiological roles. The primary degradation pathways involve enzymatic hydrolysis of the amide bond by enzymes such as Fatty Acid Amide Hydrolase (FAAH) and other lipases or amidases, as well as potential chemical degradation.

Q2: What are the main causes of this compound degradation during sample preparation?

The primary culprits are:

  • Enzymatic Activity: Endogenous enzymes like FAAH and other lipases are released upon tissue homogenization and can rapidly degrade this compound.

  • Suboptimal pH: Extreme pH conditions during extraction can lead to chemical hydrolysis of the amide bond.

  • High Temperatures: Elevated temperatures can accelerate both enzymatic and chemical degradation.

  • Oxidation: The linoleoyl moiety, with its two double bonds, is susceptible to oxidation, especially when exposed to air and light for extended periods.

  • Repeated Freeze-Thaw Cycles: These can damage the sample matrix and increase exposure of this compound to degradative enzymes.

Q3: What is the optimal storage condition for this compound standards and samples?

For long-term stability, this compound should be stored as a crystalline solid or in an organic solvent at -20°C or lower.[1] It is stable for at least four years under these conditions.[1] For extracted samples, storage in an organic solvent under an inert atmosphere (e.g., nitrogen or argon) at -80°C is recommended to minimize oxidation and enzymatic activity.

Troubleshooting Guide: Low Recovery of this compound

This guide will help you troubleshoot and resolve common issues leading to low recovery of this compound during your experiments.

Observation Potential Cause Suggested Solution
Low or undetectable levels of this compound in the final extract. Enzymatic Degradation: Active FAAH or other lipases in the sample.Incorporate Inhibitors: Add a cocktail of enzymatic inhibitors to your homogenization buffer. Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice or at 4°C to reduce enzyme activity.
Inefficient Extraction: The chosen solvent system is not optimal for this compound.Optimize Extraction Method: Use established lipid extraction protocols like the Folch, Bligh & Dyer, or MTBE methods. Ensure the correct solvent-to-tissue ratio is used.
Chemical Degradation: Suboptimal pH of the extraction buffer.Control pH: Maintain a neutral to slightly acidic pH (around 6-7) during extraction to minimize chemical hydrolysis. Avoid strongly acidic or alkaline conditions.
High variability between replicate samples. Inconsistent Homogenization: Incomplete or inconsistent disruption of the tissue matrix.Standardize Homogenization: Use a consistent homogenization method (e.g., bead beating, sonication) and ensure complete tissue disruption for uniform extraction.
Oxidation: Degradation of the polyunsaturated fatty acid chain.Use Antioxidants: Add an antioxidant like Butylated Hydroxytoluene (BHT) to your extraction solvent, especially for tissues with high polyunsaturated fatty acid content.[2] Minimize Air Exposure: Work under a stream of inert gas (nitrogen or argon) whenever possible.
Presence of interfering peaks in analytical readouts (e.g., LC-MS/MS). Contamination: Impurities from solvents, tubes, or other labware.Use High-Purity Reagents: Employ HPLC or mass spectrometry grade solvents and reagents. Use Appropriate Labware: Utilize glass or polypropylene (B1209903) tubes to avoid leaching of plasticizers.
Incomplete Phase Separation: Carryover of aqueous phase components into the organic extract.Ensure Clean Phase Separation: Centrifuge samples adequately to achieve a clear separation between the aqueous and organic layers. Carefully collect the organic phase without disturbing the interface.

Experimental Protocols

Protocol 1: General Tissue Extraction of this compound

This protocol provides a general workflow for extracting this compound from biological tissues while minimizing degradation.

  • Sample Collection and Storage:

    • Excise tissue of interest as quickly as possible.

    • Immediately flash-freeze the tissue in liquid nitrogen.

    • Store samples at -80°C until extraction.

  • Preparation of Homogenization Buffer:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Just before use, add an enzymatic inhibitor cocktail (see Table 1 for a suggested formulation).

  • Tissue Homogenization:

    • Weigh the frozen tissue.

    • In a pre-chilled tube, add the tissue and 10 volumes of ice-cold homogenization buffer.

    • Homogenize the tissue thoroughly using a bead beater or sonicator, keeping the sample on ice throughout the process.

  • Lipid Extraction (Folch Method):

    • To the homogenate, add a 2:1 (v/v) mixture of chloroform:methanol (B129727) to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water from the homogenate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette.

    • To the remaining aqueous phase, add another 2 volumes of chloroform, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled organic solvent under a gentle stream of nitrogen gas.

    • Reconstitute the lipid extract in a suitable solvent for your analytical method (e.g., methanol or acetonitrile).

  • Storage:

    • Store the final extract at -80°C under an inert atmosphere until analysis.

Table 1: Suggested Enzymatic Inhibitor Cocktail for this compound Preservation
InhibitorTarget Enzyme ClassStock ConcentrationFinal Concentration
PMSF Serine Hydrolases (including some lipases)100 mM in isopropanol1 mM
URB597 Fatty Acid Amide Hydrolase (FAAH)10 mM in DMSO1 µM
Orlistat Pancreatic and other lipases10 mM in DMSO10 µM

Note: Prepare stock solutions and add inhibitors to the homogenization buffer immediately before use. The final concentration of DMSO should be kept below 0.1% to avoid cellular toxicity if downstream cell-based assays are planned.

Visualizations

Diagram 1: this compound Degradation Pathways

LG This compound FAAH FAAH LG->FAAH Enzymatic Hydrolysis Lipases Other Lipases/ Amidases LG->Lipases Enzymatic Hydrolysis Chemical Chemical Hydrolysis (non-enzymatic) LG->Chemical pH extremes Oxidation Oxidation LG->Oxidation O2, light Degradation_Products Degradation Products (Linoleic Acid + Glycine) FAAH->Degradation_Products Lipases->Degradation_Products Chemical->Degradation_Products Oxidized_LG Oxidized This compound Oxidation->Oxidized_LG

Caption: Major degradation pathways for this compound.

Diagram 2: Experimental Workflow for Preventing Degradation

cluster_prevention Degradation Prevention Strategy cluster_workflow Sample Preparation Workflow Inhibitors Add Inhibitor Cocktail (PMSF, URB597, Orlistat) Homogenize Homogenization Inhibitors->Homogenize Cold Maintain Low Temperature (on ice / 4°C) Cold->Homogenize Antioxidant Add Antioxidant (e.g., BHT) Extract Lipid Extraction (e.g., Folch method) Antioxidant->Extract pH_Control Control pH (Neutral to slightly acidic) pH_Control->Homogenize Start Start: Flash-frozen Tissue Start->Homogenize Homogenize->Extract Evaporate Solvent Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analyze Analysis (e.g., LC-MS/MS) Reconstitute->Analyze

Caption: Key steps and preventative measures in the sample preparation workflow.

Diagram 3: Logical Relationship for Troubleshooting

Problem Low this compound Recovery Enzymatic Enzymatic Degradation? Problem->Enzymatic Chemical Chemical Degradation? Problem->Chemical Extraction Inefficient Extraction? Problem->Extraction Sol_Enzymatic Add Inhibitors Work at low temperature Enzymatic->Sol_Enzymatic Sol_Chemical Control pH (6-7) Avoid high temperatures Chemical->Sol_Chemical Sol_Extraction Optimize solvent system Ensure complete homogenization Extraction->Sol_Extraction

Caption: A logical approach to troubleshooting low this compound recovery.

References

Technical Support Center: Linoleoyl Glycine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Linoleoyl glycine (B1666218) mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a very low or no signal for my Linoleoyl glycine standard?

A weak or absent signal can stem from issues within the mass spectrometer (MS), the liquid chromatography (LC) system, or the sample itself.[1] A systematic approach is best for troubleshooting.

First, confirm the MS is functioning correctly by infusing a known, reliable standard directly into the source. If the MS performs as expected, the issue likely lies with the LC system or the sample preparation.[1] Potential causes include:

  • Inefficient Ionization: this compound, like other N-acyl amino acids, is typically analyzed in negative ion mode as [M-H]⁻ or positive ion mode as [M+H]⁺. Ensure your source parameters (e.g., spray voltage, gas flows, temperature) are optimized for lipid analysis.

  • Ion Source Contamination: Residues from previous samples, mobile phase impurities, or matrix components can contaminate the ion source, leading to poor signal strength.[2] Regular cleaning and system suitability tests are crucial.[2]

  • Incorrect MS/MS Parameters: For tandem MS, incorrect precursor ion selection or suboptimal collision energy settings can result in low-intensity product ions and poor spectral quality.[2]

If the MS is functioning, investigate the LC system for leaks, clogs, or column degradation. Finally, re-prepare your standards to rule out degradation or dilution errors.[1]

Q2: My signal intensity for this compound is inconsistent and irreproducible, especially in biological samples. What is the likely cause?

This is a classic symptom of matrix effects , a major pitfall in LC-MS bioanalysis.[3][4] Matrix effects are the suppression or enhancement of your analyte's ionization due to co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[3][4]

For lipid-like molecules such as this compound, the primary culprits are phospholipids, which are highly abundant in biological membranes and can severely suppress ionization.[3]

Solutions to Mitigate Matrix Effects:

  • Improve Sample Preparation: Implement cleanup steps specifically designed to remove phospholipids, such as solid-phase extraction (SPE) or specialized phospholipid removal plates.[4][5][6]

  • Optimize Chromatography: Adjust your LC gradient to achieve better separation between this compound and the interfering matrix components.[4][6]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for more accurate and reproducible quantification.

  • Change Ionization Mode: If possible, switching the ionization mode (e.g., from ESI to APCI) can sometimes reduce the impact of matrix effects, although this may affect sensitivity.[4][6]

Q3: What are the expected ions (adducts) for this compound in ESI-MS?

In electrospray ionization (ESI), analytes can form several different adducts depending on the mobile phase composition and the presence of salts. For this compound (Molecular Formula: C₂₀H₃₅NO₃; Exact Mass: 337.2617), you should look for the following common ions. Unwanted adducts can arise from contaminants in solvents or glassware.[7]

Table 1: Common Adducts of this compound

Ionization Mode Adduct Type Formula Calculated m/z Notes
Positive Protonated [M+H]⁺ 338.2690 Often the most abundant ion in acidic mobile phases.
Sodiuated [M+Na]⁺ 360.2509 Common due to trace sodium in solvents or glassware.[7]
Potassiated [M+K]⁺ 376.2249 Common due to trace potassium.
Ammoniated [M+NH₄]⁺ 355.2955 Observed when using ammonium-based buffers (e.g., ammonium (B1175870) formate).
Negative Deprotonated [M-H]⁻ 336.2544 Often the most abundant ion in basic mobile phases.
Formate Adduct [M+HCOO]⁻ 382.2674 Observed when using formic acid/formate buffers.

| | Acetate Adduct | [M+CH₃COO]⁻ | 396.2830 | Observed when using acetic acid/acetate buffers. |

Q4: What are the characteristic product ions for this compound in a tandem MS (MS/MS) experiment?

Tandem mass spectrometry is essential for confirming the identity of this compound. By isolating the precursor ion (e.g., [M+H]⁺ at m/z 338.27) and fragmenting it, you can observe characteristic product ions.

Table 2: Major MS/MS Fragments of this compound ([M+H]⁺ Precursor)

Precursor Ion (m/z) Product Ion (m/z) Putative Structure/Loss
338.27 263.2 Loss of glycine and water (C₂H₅NO₂)
338.27 245.2 Loss of glycine and subsequent loss of water
338.27 292.2 Loss of formic acid (CH₂O₂) from the glycine moiety

Data derived from NIST Mass Spectrometry Data Center.[8]

The fragmentation pattern provides structural information, confirming the presence of both the linoleoyl fatty acid chain and the glycine headgroup.

Troubleshooting Guides

Guide 1: Diagnosing Low Signal Intensity

This decision tree provides a logical workflow for troubleshooting poor signal.

G start Start: Low/No Signal Observed check_ms 1. Check MS Performance (Direct infusion of reliable standard) start->check_ms ms_ok MS is OK check_ms->ms_ok Pass ms_bad MS Performance is Poor check_ms->ms_bad Fail check_lc 2. Check LC System ms_ok->check_lc clean_source Clean Ion Source & Capillary ms_bad->clean_source tune_ms Tune & Calibrate MS clean_source->tune_ms check_gases Check Gas Supplies (N₂, Argon) tune_ms->check_gases lc_ok LC is OK check_lc->lc_ok Pass lc_bad LC Performance is Poor check_lc->lc_bad Fail check_sample 3. Check Sample & Method lc_ok->check_sample check_pressure Check System Pressure (Look for leaks or clogs) lc_bad->check_pressure check_column Inspect/Replace LC Column check_pressure->check_column check_solvents Prepare Fresh Mobile Phase check_column->check_solvents reprep_std Prepare Fresh Standard (Rule out degradation) check_sample->reprep_std check_extraction Review Extraction Protocol (Check for analyte loss) reprep_std->check_extraction optimize_params Optimize MS Source Parameters (Voltage, Temp, Gas) check_extraction->optimize_params

Troubleshooting workflow for low signal intensity.

Experimental Protocols & Visualizations

Protocol 1: Lipid Extraction from Biological Tissue

This protocol is a general guide for extracting N-acyl amino acids like this compound from tissue samples.[5]

Materials:

  • Homogenizer

  • Chloroform, Methanol (HPLC Grade)

  • 0.9% Saline solution (ice-cold)

  • Centrifuge tubes (glass or solvent-resistant plastic)

  • Nitrogen evaporator

Methodology:

  • Homogenization: Weigh 50-100 mg of frozen tissue and homogenize it in 1 mL of ice-cold saline.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the 1 mL of homogenate, add 3.75 mL of a chloroform/methanol mixture (1:2, v/v). Vortex thoroughly for 2 minutes.

    • Add 1.25 mL of chloroform. Vortex for 1 minute.

    • Add 1.25 mL of water. Vortex for 1 minute.

  • Phase Separation: Centrifuge the sample at 2,000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a middle protein disk, and a lower organic layer containing the lipids.

  • Collection: Carefully collect the lower organic layer using a glass pipette, avoiding the protein disk.

  • Drying: Dry the collected lipid extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis.

Experimental Workflow Diagram

The following diagram outlines the complete analytical workflow from sample acquisition to data analysis, highlighting key stages where pitfalls can occur.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Collection & Homogenization extraction 2. Lipid Extraction (e.g., Bligh-Dyer) sample->extraction p1 Pitfall: Analyte Degradation sample->p1 cleanup 3. SPE Cleanup (Phospholipid Removal) extraction->cleanup p2 Pitfall: Matrix Effects, Low Recovery extraction->p2 lc 4. LC Separation cleanup->lc ms 5. MS Ionization (ESI) lc->ms p3 Pitfall: Poor Separation, Carryover lc->p3 msms 6. MS/MS Fragmentation ms->msms p4 Pitfall: Ion Suppression, Adduct Variability ms->p4 peak 7. Peak Integration msms->peak p5 Pitfall: Incorrect m/z, Low Fragmentation msms->p5 quant 8. Quantification peak->quant p6 Pitfall: Inaccurate Integration peak->p6 interp 9. Interpretation quant->interp

Workflow for this compound analysis with pitfalls.
This compound Fragmentation Pathway

This diagram illustrates the fragmentation of the protonated this compound precursor ion into its major product ions observed in MS/MS analysis.

G precursor [M+H]⁺ This compound m/z 338.27 prod1 Product Ion m/z 263.2 precursor:pre->prod1:p1 Neutral Loss: - C₂H₅NO₂ (Glycine + H₂O) prod2 Product Ion m/z 245.2 precursor:pre->prod2:p2 Neutral Loss: - C₂H₃NO (Glycine moiety) - H₂O prod3 Product Ion m/z 292.2 precursor:pre->prod3:p3 Neutral Loss: - CH₂O₂ (Formic Acid)

Fragmentation of this compound ([M+H]⁺).

References

Improving recovery of N-acyl glycines from plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-acyl glycines (NAGs) from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues that can arise during the extraction and quantification of N-acyl glycines from plasma, leading to suboptimal results.

Question: Why am I observing low recovery of my N-acyl glycine (B1666218) analytes?

Answer: Low recovery of N-acyl glycines can stem from several factors throughout the experimental workflow. Here is a guide to pinpoint and address the potential causes:

  • Analyte Degradation: N-acyl glycines can be susceptible to both enzymatic and chemical degradation.[1] The pH of plasma can increase during storage and processing, which may lead to the degradation of pH-labile compounds.[2]

    • Solution: Process samples as quickly as possible, keeping them on ice at all times.[1] For storage, flash-freeze plasma in liquid nitrogen and maintain at -80°C.[1] Avoid repeated freeze-thaw cycles.[1] To counteract pH shifts, consider collecting blood samples directly into tubes containing a buffer, such as phosphate (B84403) or citrate.[2]

  • Inefficient Extraction: The chosen extraction method may not be optimal for your specific N-acyl glycine's chemical properties (e.g., chain length, polarity).

    • Solution: For a broad range of lipids, protein precipitation with a water-soluble organic solvent like methanol (B129727) or ethanol (B145695) is a simple and effective starting point.[3] For specific, low-abundance N-acyl glycines like N-oleoyl glycine, a targeted liquid-liquid extraction (LLE) has been shown to achieve over 90% recovery.[4][5] Solid-phase extraction (SPE) can also be employed to enhance purification and recovery rates.[1]

  • Non-Specific Binding: Hydrophobic analytes can adsorb to the surfaces of sample tubes and plates, leading to significant loss before analysis.[6]

    • Solution: Use low-retention polypropylene (B1209903) or specialized sample containers designed to minimize non-specific binding.[6] Consider the composition of your sample diluent; adding a small amount of organic solvent or a carrier protein might mitigate binding.[6]

  • Suboptimal Protein Precipitation: Incomplete removal of plasma proteins can trap analytes and interfere with downstream analysis.

    • Solution: Ensure a sufficient volume of ice-cold organic solvent is used for precipitation (e.g., a 4:1 ratio of acetonitrile (B52724) to plasma).[7] Vortex vigorously to ensure thorough mixing and protein denaturation.[7] Centrifuge at a high speed (e.g., 14,000 x g) and low temperature (4°C) to obtain a compact pellet.[7]

Question: I'm seeing significant ion suppression and matrix effects in my LC-MS/MS analysis. What can I do?

Answer: Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the plasma interfere with the ionization of the target analyte.

  • Primary Solution: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to correct for matrix effects and variations in sample processing.[7] The SIL-IS should be added to the sample as early as possible in the workflow.[1] For example, n-Octanoylglycine-2,2-d2 is a suitable internal standard for a panel of N-acyl glycines.[7]

  • Improve Sample Cleanup: The complexity of the extracted sample directly impacts matrix effects.

    • Liquid-Liquid Extraction (LLE): LLE can be more selective than simple protein precipitation, reducing the amount of co-extracted matrix components.

    • Solid-Phase Extraction (SPE): SPE provides a more rigorous cleanup and can be tailored to selectively isolate N-acyl glycines while removing interfering substances like phospholipids.[8][9]

  • Optimize Chromatography: Enhancing the chromatographic separation between your analyte and interfering matrix components can significantly reduce ion suppression.

    • Action: Experiment with different mobile phase gradients, flow rates, or consider a column with different chemistry (e.g., HILIC for polar compounds) to improve resolution.[10]

Question: My chromatographic peaks are broad or show poor separation, especially for isomers. How can I improve this?

Answer: Achieving good chromatographic resolution is critical for accurate quantification, particularly for isobaric compounds (molecules with the same mass).

  • Solution: Ultra-Performance Liquid Chromatography (UPLC) systems, with their smaller particle size columns, offer higher resolution and shorter run times compared to traditional HPLC.[11] Optimizing the gradient elution program is key. A slow, shallow gradient around the elution time of your analytes can significantly improve the separation of closely related or isobaric N-acyl glycines.[12]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for extracting N-acyl glycines from plasma?

A1: The optimal method depends on the specific goals of the study.

  • For broad profiling: Protein precipitation using a cold alcohol-based solvent (e.g., methanol, ethanol) is a straightforward and widely used technique that covers a wide range of lipids.[3][12]

  • For high sensitivity and recovery of specific analytes: A targeted Liquid-Liquid Extraction (LLE) or a more rigorous Solid-Phase Extraction (SPE) method is recommended.[1][4] LLE has demonstrated recoveries exceeding 90% for certain N-acyl glycines.[5] SPE can offer superior cleanup, reducing matrix effects and improving reproducibility.[8]

Q2: How critical is pH control during sample preparation?

A2: Very critical. The pH of plasma can naturally increase after collection and during processing steps like solvent evaporation.[2] This alkaline shift can lead to the degradation of N-acyl glycines and other pH-sensitive metabolites. Stabilizing the sample with a buffer at or near physiological pH (or slightly acidic conditions) immediately after collection is a crucial step to ensure analyte integrity.[2]

Q3: What type of internal standard should I use for accurate quantification?

A3: The gold standard is a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to the analyte of interest (e.g., containing ²H or ¹³C).[7] This type of standard co-elutes with the analyte and experiences the same matrix effects and extraction variations, providing the most accurate correction. If a specific SIL-IS is not available, a structurally similar analog can be used, but it may not correct for all variations as effectively.[4]

Q4: What are the best practices for plasma sample handling and storage?

A4: To minimize analyte degradation, immediate processing of fresh plasma is ideal.[1] If storage is required, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can significantly impact the stability of many lipids.[1]

Q5: What is the primary analytical platform for quantifying N-acyl glycines?

A5: The preferred analytical technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), often utilizing UPLC for enhanced separation.[7] This platform offers high sensitivity, specificity, and throughput.[7] Detection is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and quantitative accuracy.[7]

Data Summary Tables

Table 1: Comparison of Extraction Method Performance for N-Acyl Amino Acids

Feature Protein Precipitation Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Primary Use Broad metabolomic screening Targeted, high-recovery analysis Targeted analysis, extensive cleanup
Selectivity Low (co-extracts many components)[12] Moderate to High High (can be tuned by sorbent)[9]
Reported Recovery Variable, generally lower >90% for specific analytes[4][5] High, but dependent on optimization[1]
Throughput High Moderate Low to Moderate

| Cost & Complexity | Low | Low to Moderate | High |

Table 2: Reported Recovery of N-Acyl Amino Acids with Specific Methods

Analyte(s) Matrix Method Reported Recovery (%) Reference
N-oleoyl glycine, N-oleoyl alanine Brain, Plasma HPLC-MS/MS with LLE > 90% [4][5]
Arachidonoyl glycine-d8 (ISTD) Tissue Open chromatography on silica 49.1 ± 15.7% [4]

| Arachidonoyl glycine-d8 (ISTD) | Tissue | C18 Solid-Phase Extraction | 73.4 ± 0.16% |[4] |

Experimental Protocols

Protocol 1: Protein Precipitation for N-Acyl Glycine Extraction

This protocol is a general method for crashing proteins out of plasma to release metabolites into the supernatant.

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a clean microcentrifuge tube, add 50 µL of plasma.

  • Internal Standard Spiking: Add 200 µL of ice-cold acetonitrile that has been pre-mixed with your internal standard (e.g., n-Octanoylglycine-2,2-d2).[7]

  • Precipitation: Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation.[7]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[7]

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.[7]

Protocol 2: Liquid-Liquid Extraction (LLE) for Hydrophobic N-Acyl Glycines

This method is adapted from protocols designed for higher recovery of specific, less polar N-acyl amino acids.

  • Sample Preparation: Aliquot 250 µL of plasma into a clean tube.

  • Internal Standard Addition: Spike the sample with 100 µL of the internal standard dissolved in acetonitrile.[13]

  • Extraction: Add 1.5 mL of an extraction solvent mixture (e.g., 1:1 v/v of tert-Butyl methyl ether and diethyl ether).[13]

  • Mixing: Vortex thoroughly for 1-2 minutes, then centrifuge for 15 minutes at high speed (e.g., 15,000 rpm) to separate the layers.[13]

  • Freezing (Optional): Freeze the sample at -80°C to solidify the aqueous layer, allowing for easier removal of the upper organic layer.[13]

  • Solvent Collection: Transfer the upper organic layer (approximately 1.3 mL) to a new tube.[13]

  • Drying and Reconstitution: Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the dried extract in 250 µL of methanol (or a suitable solvent for your LC method) for analysis.[13]

Visualizations

Experimental_Workflow Plasma Plasma Sample (Thaw on ice) Spike Spike with Internal Standard Plasma->Spike Extraction Extraction Step Spike->Extraction PPT Protein Precipitation (e.g., Acetonitrile) Extraction->PPT Method A LLE Liquid-Liquid Extraction (e.g., MTBE/DEE) Extraction->LLE Method B SPE Solid-Phase Extraction Extraction->SPE Method C Centrifuge Centrifuge (14,000 x g, 4°C) PPT->Centrifuge Collect Collect Supernatant or Organic Layer LLE->Collect SPE->Collect Centrifuge->Collect Dry Evaporate & Reconstitute Collect->Dry Analysis LC-MS/MS Analysis (UPLC-MRM) Dry->Analysis

Caption: Workflow for N-acyl glycine extraction from plasma.

Metabolic_Pathway AcylCoA Fatty Acyl-CoA GLYATL3 GLYATL3 (Synthesis) AcylCoA->GLYATL3 Glycine Glycine Glycine->GLYATL3 NAG N-Acyl Glycine FAAH FAAH (Hydrolysis) NAG->FAAH Degradation PAM PAM (Oxidative Cleavage) NAG->PAM Conversion FattyAcid Fatty Acid PFAM Primary Fatty Acid Amide (PFAM) GLYATL3->NAG Biosynthesis FAAH->Glycine FAAH->FattyAcid PAM->PFAM

Caption: Metabolic pathways of N-acyl glycine (NAG) synthesis and degradation.

References

Technical Support Center: Linoleoyl Glycine in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Linoleoyl glycine (B1666218).

Frequently Asked Questions (FAQs)

Q1: What is Linoleoyl glycine and what is its primary mechanism of action?

This compound is a naturally occurring N-acyl amino acid. Its primary established role is as an anti-inflammatory agent. It functions, in part, by inhibiting the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of endocannabinoids and other bioactive fatty acid amides.[1] It has also been shown to reduce leukocyte migration and stimulate the production of the inflammation-resolving eicosanoid 15-deoxy-Δ¹³,¹⁴-PGJ₂.[2]

Q2: What are the known off-target effects of this compound?

  • Cannabinoid Receptors: Structurally related lipids, such as 2-Linoleoylglycerol, have been shown to act as partial agonists at the cannabinoid type 1 (CB1) receptor.[3][4] While this compound's affinity for cannabinoid receptors is not well-defined, potential cross-reactivity should be considered, especially at higher concentrations.

  • GPCRs: Other N-acyl amino acids, like N-arachidonoyl glycine, have been shown to interact with orphan G protein-coupled receptors such as GPR18.[5][6] It is plausible that this compound may also interact with a range of GPCRs.

  • Ion Channels: Bioactive lipids are known to modulate the function of various ion channels.[7][8] For instance, N-arachidonoyl glycine has been shown to modulate glycine receptors and T-type calcium channels.[6][9] Researchers should be aware of the potential for this compound to affect ion channel activity, which could lead to unexpected physiological effects.

  • Nuclear Receptors: Fatty acids and their derivatives are known ligands for nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs).[10][11][12] Given its linoleic acid component, this compound may modulate the activity of PPARs and other nuclear receptors involved in lipid metabolism and inflammation.

Q3: How should I prepare and administer this compound for in vivo studies?

For in vivo administration, this compound has been successfully delivered orally when dissolved in safflower oil.[2] It is a crystalline solid at room temperature and has limited solubility in aqueous solutions like PBS (pH 7.2) at approximately 2 mg/ml.[1] For higher concentrations or different routes of administration, organic solvents such as ethanol, DMSO, or DMF may be required, but their suitability for in vivo use must be carefully evaluated.[1] Always ensure the vehicle is appropriate for the chosen administration route and experimental model, and run vehicle-only controls.

Q4: I am observing unexpected results in my cell-based assay. What could be the cause?

Unexpected results can arise from several factors:

  • Compound Stability and Solubility: this compound is a lipid and may be prone to degradation or aggregation in aqueous media. Ensure it is fully dissolved and consider the use of a carrier protein like BSA to improve stability and delivery to cells.

  • Off-Target Effects: As discussed in Q2, this compound may have unintended effects on various cellular targets. If your results are inconsistent with its known FAAH-inhibitory activity, consider investigating potential off-target interactions relevant to your experimental system.

  • Metabolism: Cells can metabolize this compound into other bioactive lipids. This could lead to downstream effects that are not directly caused by the parent compound.

  • Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can have its own biological effects. Ensure you are using the lowest possible concentration of the vehicle and that your controls are appropriate.

Troubleshooting Guides

In Vitro Experiments
Issue Potential Cause Troubleshooting Steps
Low or no activity in a cell-based assay 1. Poor solubility or precipitation: this compound may have come out of solution in your culture medium.2. Compound degradation: The compound may be unstable under your experimental conditions.3. Cell line insensitivity: The cell line may not express the target enzyme (FAAH) or may lack the necessary signaling pathways.1. Visually inspect for precipitates. Prepare fresh stock solutions. Consider using a carrier solvent or formulating with BSA.2. Minimize freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. Store stock solutions at -20°C or lower.[1]3. Confirm FAAH expression and activity in your cell line. Consider using a positive control for FAAH inhibition.
High background signal or non-specific effects 1. Vehicle toxicity: The solvent used to dissolve this compound may be affecting the cells.2. Off-target effects: The compound may be interacting with other cellular components.1. Perform a vehicle-only control at the same concentration used in your experiment. Lower the vehicle concentration if possible.2. Test for potential off-target effects by using antagonists for suspected off-target receptors (e.g., cannabinoid receptor antagonists if available and relevant).
In Vivo Experiments
Issue Potential Cause Troubleshooting Steps
Lack of efficacy in an animal model 1. Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.2. Rapid metabolism: this compound may be quickly cleared from circulation.3. Incorrect dosing or administration route: The dose may be too low, or the administration route may not be optimal.1. Consider alternative administration routes (e.g., intraperitoneal injection). Use a formulation that enhances solubility and stability.[2]2. Perform pharmacokinetic studies to determine the half-life of the compound in your model.3. Conduct a dose-response study to determine the optimal dose. The reported effective oral dose in a mouse peritonitis model was as low as 0.3 mg/kg.[2]
Adverse events or unexpected phenotypes in animals 1. Off-target effects: The compound may be interacting with unintended targets, leading to side effects.2. Vehicle-related issues: The vehicle used for administration may be causing adverse reactions.1. Carefully observe animals for any signs of toxicity or behavioral changes. Consider reducing the dose. If possible, investigate potential off-target mechanisms.2. Administer a vehicle-only control group to rule out vehicle-induced effects. Ensure the vehicle is sterile and non-toxic for the chosen route of administration.

Quantitative Data Summary

Parameter Value Experimental Model Reference
FAAH Inhibition (IC₅₀) ~25 µMFAAH-containing N18TG2 cell membranes[1]
In Vivo Anti-inflammatory Activity (ED₅₀) < 0.3 mg/kg (oral)Mouse peritonitis assay (leukocyte migration)[2]
Stimulation of 15-deoxy-Δ¹³,¹⁴-PGJ₂ Robust stimulationMouse macrophage RAW cells (0.5 to 10 µM)[2]

Experimental Protocols

In Vitro: Measurement of 15-deoxy-Δ¹³,¹⁴-PGJ₂ Production in RAW 264.7 Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of N-acyl amino acids.[2]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed cells in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Cell Treatment: Replace the culture medium with fresh medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGJ₂ Measurement: Quantify the concentration of 15-deoxy-Δ¹³,¹⁴-PGJ₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the PGJ₂ concentrations to the amount of protein in the corresponding cell lysates or to the cell number.

In Vivo: Mouse Peritonitis Assay

This protocol is based on a described method for assessing the anti-inflammatory activity of this compound.[2]

  • Animal Model: Use male BALB/c mice (or another appropriate strain), housed under standard laboratory conditions.

  • Compound Preparation: Dissolve this compound in safflower oil to the desired concentrations (e.g., 0.3, 1, 3, 10, 20 mg/kg).

  • Compound Administration: Administer the this compound solution or vehicle (safflower oil) orally to the mice.

  • Induction of Peritonitis: After 30 minutes, induce peritonitis by intraperitoneal (i.p.) injection of 1 ml of 8% Brewer's thioglycollate medium.

  • Peritoneal Lavage: After 3 hours, euthanize the mice and harvest the peritoneal cells by lavage with 5 ml of ice-cold PBS containing 2 mM EDTA.

  • Cell Counting: Lyse red blood cells using a lysis buffer. Centrifuge the remaining cells, resuspend them in PBS, and count the total number of leukocytes using a hemocytometer or an automated cell counter.

  • Data Analysis: Compare the number of migrated leukocytes in the this compound-treated groups to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

experimental_workflow_in_vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate RAW 264.7 cells treat_cells Treat cells with this compound plate_cells->treat_cells prep_compound Prepare this compound dilutions prep_compound->treat_cells incubate Incubate for 24h treat_cells->incubate collect_supernatant Collect supernatant incubate->collect_supernatant elisa Measure PGJ₂ by ELISA collect_supernatant->elisa analyze_data Analyze data elisa->analyze_data

In Vitro Experimental Workflow for PGJ₂ Measurement.

signaling_pathway cluster_primary Primary Signaling Pathway cluster_off_target Potential Off-Target Interactions LG This compound FAAH FAAH Inhibition LG->FAAH inhibits Arachidonic_Acid Arachidonic Acid Cascade LG->Arachidonic_Acid modulates CB1 CB1 Receptor LG->CB1 potential interaction GPCRs Other GPCRs (e.g., GPR18) LG->GPCRs potential interaction Ion_Channels Ion Channels (e.g., GlyR) LG->Ion_Channels potential interaction PPARs Nuclear Receptors (e.g., PPARs) LG->PPARs potential interaction PGJ2 ↑ 15d-PGJ₂ Arachidonic_Acid->PGJ2 leads to Anti_Inflammation Anti-inflammatory Effects PGJ2->Anti_Inflammation

References

Technical Support Center: Identifying and Characterizing Linoleoyl Glycine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification and characterization of Linoleoyl glycine (B1666218) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is Linoleoyl glycine and what are its expected metabolites?

This compound is an N-acyl amino acid, a class of endogenous signaling lipids.[1] It consists of linoleic acid, an omega-6 polyunsaturated fatty acid, linked to a glycine amino acid via an amide bond. The primary metabolites of this compound are expected to arise from two main pathways:

  • Hydrolysis: The amide bond can be hydrolyzed by enzymes like fatty acid amide hydrolase (FAAH), releasing linoleic acid and glycine.[1]

  • Oxidation of the linoleic acid backbone: The polyunsaturated linoleic acid chain is susceptible to oxidation, leading to a variety of oxidized this compound species.[2] These can include hydroxylated (e.g., hydroxy-octadecadienoyl glycine or HODE-glycine), epoxidized, and ketonized forms.[3][4]

Q2: What is the general workflow for analyzing this compound and its metabolites?

A typical workflow involves lipid extraction from a biological sample, followed by purification, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Q3: Which analytical technique is most suitable for identifying and quantifying this compound metabolites?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are crucial for distinguishing and quantifying the various structurally similar metabolites from complex biological matrices.[4]

Q4: What are the known or potential signaling pathways for this compound?

While specific pathways for this compound are still under investigation, N-acyl amino acids are known to be part of the expanded "endocannabinoidome" and can interact with various receptors and enzymes. For example, the related N-oleoyl glycine has been shown to be associated with the activation of the CB1 receptor and the Akt signaling pathway.[5]

Troubleshooting Guides

Issue 1: Poor peak shape (tailing, broadening, or splitting) in LC-MS analysis.

  • Possible Cause 1: Column Contamination: Buildup of matrix components on the analytical column.

    • Solution: Implement a robust sample clean-up procedure using solid-phase extraction (SPE). Regularly flush the column with a strong solvent wash.

  • Possible Cause 2: Inappropriate Injection Solvent: The solvent used to dissolve the sample extract is significantly stronger than the initial mobile phase.

    • Solution: Ensure the final sample solvent is as close in composition as possible to the starting mobile phase conditions.

  • Possible Cause 3: Secondary Interactions: Residual silanol (B1196071) groups on a silica-based column can interact with the analyte.

    • Solution: Use a column with end-capping or consider a different stationary phase. Adding a small amount of a weak acid (e.g., formic acid) to the mobile phase can help to suppress these interactions.

Issue 2: Low recovery of this compound and its metabolites during sample preparation.

  • Possible Cause 1: Inefficient Extraction: The chosen solvent system may not be optimal for these lipids.

  • Possible Cause 2: Analyte Degradation: Oxidized metabolites can be unstable.

    • Solution: Work at low temperatures, minimize sample exposure to air and light, and consider adding antioxidants like BHT to the extraction solvents.

  • Possible Cause 3: Adsorption to Surfaces: Lipids can stick to plasticware.

    • Solution: Use glass or low-retention plasticware throughout the sample preparation process.

Issue 3: Difficulty in identifying and confirming novel metabolites.

  • Possible Cause 1: Lack of Authentic Standards: Novel metabolites are often not commercially available.

    • Solution: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental composition. Perform detailed fragmentation analysis (MS/MS) and compare the spectra to in-silico fragmentation patterns or to the fragmentation of the parent compound.

  • Possible Cause 2: Co-elution of Isobars: Different metabolites may have the same mass and elute close to each other.

    • Solution: Optimize the chromatographic gradient to improve the separation of isomers. Utilize different fragmentation energies in the mass spectrometer to generate unique fragmentation patterns for each isobar.

Quantitative Data

The following tables summarize representative quantitative data for oxidized linoleic acid metabolites (OXLAMs), which are indicative of the levels expected for the corresponding this compound-conjugated forms.

Table 1: Endogenous Levels of Oxidized Linoleic Acid Metabolites in Rodent Tissues

MetaboliteTissueConcentration (pmol/g)Species
13-HODEAmygdala125.8 - 885.8Mouse
11-H-12-E LAAmygdala537.1 - 1159Mouse
13-H-9-E LAAmygdala29.6 - 357.8Mouse
9,12,13-TriHOMEAmygdala11.2 - 83.33Mouse
9,10,11-TriHOMEAmygdala14.29 - 64.24Mouse

Data adapted from a study on chronic inflammatory pain in mice.[6]

Table 2: Plasma Concentrations of Oxidized Linoleic Acid Metabolites in Rats

MetaboliteConcentration (nmol/L)
9-HODE57.8 ± 18.7
13-HODE123.2 ± 31.1
9-oxoODE218.1 ± 53.7
13-oxoODE57.8 ± 19.2

Data from a study using quadrupole time-of-flight mass spectrometry.[3]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound and its Oxidized Metabolites from Biological Tissues

  • Sample Homogenization: Homogenize ~50 mg of tissue in a suitable volume of cold methanol containing an appropriate internal standard (e.g., a deuterated analog).

  • Lipid Extraction: Perform a liquid-liquid extraction. A common method involves the addition of chloroform and water to the methanol homogenate, followed by vortexing and centrifugation to separate the organic and aqueous layers.

  • Solid-Phase Extraction (SPE): Further purify the lipid-containing organic phase using an SPE cartridge to enrich for N-acyl amino acids and their metabolites and remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution. A typical mobile phase system consists of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte.

Protocol 2: Identification of Unknown Oxidized Metabolites of this compound

  • Sample Preparation: Follow the same extraction and purification steps as in Protocol 1.

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample on a Q-TOF or Orbitrap mass spectrometer to obtain high-mass-accuracy data.

  • Data Analysis:

    • Search the data for masses corresponding to potential oxidized forms of this compound (e.g., +16 Da for hydroxylation, +16 Da for epoxidation, +14 Da for ketonization).

    • Perform MS/MS on the candidate masses to obtain fragmentation spectra.

    • Compare the fragmentation patterns with that of the parent this compound to identify characteristic fragments and neutral losses that can confirm the structure of the metabolite.

Visualizations

experimental_workflow sample Biological Sample (Tissue, Plasma) homogenization Homogenization in Methanol with Internal Standard sample->homogenization extraction Liquid-Liquid Extraction (e.g., Folch) homogenization->extraction purification Solid-Phase Extraction (SPE) extraction->purification analysis LC-MS/MS Analysis purification->analysis data_processing Data Processing and Quantification analysis->data_processing

Fig 1. Experimental workflow for this compound metabolite analysis.

signaling_pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Akt_activation Akt Signaling Pathway Activation CB1->Akt_activation Activation LinoleoylGlycine This compound / Metabolites LinoleoylGlycine->CB1 Potential Interaction Cellular_responses Cellular Responses (e.g., Adipogenesis) Akt_activation->Cellular_responses Leads to metabolic_pathway LinoleicAcid Linoleic Acid GLYAT GLYATs (Biosynthesis) LinoleicAcid->GLYAT Glycine Glycine Glycine->GLYAT LinoleoylGlycine This compound FAAH FAAH (Hydrolysis) LinoleoylGlycine->FAAH Oxidation Oxidative Enzymes (e.g., LOX, CYP) LinoleoylGlycine->Oxidation Oxidized_Metabolites Oxidized Linoleoyl Glycines (HODE-Gly, etc.) FAAH->LinoleicAcid FAAH->Glycine Oxidation->Oxidized_Metabolites GLYAT->LinoleoylGlycine

References

Technical Support Center: Method Optimization for Separating N-acyl Glycine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of N-acyl glycine (B1666218) (NAG) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in NAG isomer analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating N-acyl glycine isomers?

A1: N-acyl glycine isomers often exhibit very similar physicochemical properties, making their separation challenging. The main difficulties lie in:

  • Structural Similarity: Isomers, by definition, have the same mass and often similar polarity, leading to co-elution in standard chromatographic systems.

  • Enantiomers: These stereoisomers have identical physical and chemical properties in an achiral environment and require a chiral selector (e.g., a chiral stationary phase or a chiral mobile phase additive) for separation.

  • Diastereomers: While diastereomers have different physical properties, these differences can be subtle, requiring highly optimized chromatographic conditions for baseline resolution.

  • Positional Isomers: Isomers with the acyl chain attached at different positions on a molecule can have very similar retention times.

Q2: What are the most common analytical techniques for separating N-acyl glycine isomers?

A2: The most prevalent and effective techniques are high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with tandem mass spectrometry (MS/MS) for sensitive and specific detection. Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires derivatization of the NAGs to increase their volatility.[1]

Q3: What type of HPLC column is best for separating N-acyl glycine enantiomers?

A3: For the separation of enantiomers, a chiral stationary phase (CSP) is essential. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving underivatized amino acid and N-acyl amino acid enantiomers.[2] Polysaccharide-based CSPs are also widely used. The choice of CSP is critical and often requires screening of different columns to find the one that provides the best selectivity for your specific NAG enantiomers.[3]

Q4: Can I separate N-acyl glycine diastereomers on a standard reversed-phase (achiral) column?

A4: Yes, it is often possible to separate diastereomers on a standard achiral column, such as a C18 column.[4] Since diastereomers have different physical properties, they can be separated without a chiral selector. However, achieving baseline resolution may require careful optimization of the mobile phase composition, temperature, and gradient profile.

Q5: What is the role of derivatization in the analysis of N-acyl glycines?

A5: Derivatization can be employed for several purposes:

  • GC Analysis: To increase the volatility of NAGs for analysis by gas chromatography.

  • Improved Detection: To introduce a chromophore or fluorophore for enhanced UV or fluorescence detection.

  • Improved Separation: To create diastereomers from enantiomers by reacting them with a chiral derivatizing agent, which can then be separated on an achiral column.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow.

Poor_Resolution cluster_csp CSP Selection cluster_mp Mobile Phase Optimization cluster_fr Flow Rate Adjustment cluster_temp Temperature Variation start Poor or No Enantiomeric Resolution csp_selection Evaluate Chiral Stationary Phase (CSP) Selection start->csp_selection mobile_phase Optimize Mobile Phase csp_selection->mobile_phase Is CSP appropriate? csp_details Screen different CSP types: - Polysaccharide-based - Macrocyclic glycopeptide-based - Pirkle-type csp_selection->csp_details flow_rate Adjust Flow Rate mobile_phase->flow_rate Still poor resolution? mp_details Systematically vary: - Organic modifier % (ACN, MeOH) - Aqueous phase pH - Additives (e.g., TFA, DEA) mobile_phase->mp_details temperature Vary Temperature flow_rate->temperature Still poor resolution? fr_details Lower flow rates often improve chiral resolution. Test a range. flow_rate->fr_details result Improved Resolution temperature->result Optimized temp_details Temperature can have a significant and unpredictable effect. Test a range (e.g., 10°C to 40°C). temperature->temp_details

Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[3] If you have no prior information, screening different CSPs is recommended.

  • Optimize Mobile Phase:

    • Normal Phase: Adjust the concentration and type of alcohol modifier (e.g., isopropanol, ethanol).[3]

    • Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous phase.[3]

    • Additives: For acidic or basic compounds, adding a small amount of a competing acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) can significantly improve selectivity and peak shape.

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations.[3] Try reducing the flow rate to see if resolution improves.

  • Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.[3]

Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification. Use the following decision tree to diagnose and resolve peak tailing issues.

Peak_Tailing start Peak Tailing Observed assess_peaks Assess All Peaks in Chromatogram start->assess_peaks all_peaks All Peaks Tailing? assess_peaks->all_peaks specific_peaks Only Specific Peaks Tailing? all_peaks->specific_peaks No system_issue Indicates System-Level Issue all_peaks->system_issue Yes chemical_issue Indicates Chemical Interaction Issue specific_peaks->chemical_issue Yes check_extracolumn Check for Excessive Extra-Column Volume system_issue->check_extracolumn check_column_damage Inspect Column for Damage/Contamination system_issue->check_column_damage solution_system Minimize tubing length/ID, check connections. check_extracolumn->solution_system solution_column Flush column, replace frit, or replace column. check_column_damage->solution_column check_secondary_int Secondary Interactions with Stationary Phase chemical_issue->check_secondary_int check_sample_overload Check for Sample Overload chemical_issue->check_sample_overload check_sample_solvent Sample Solvent/Mobile Phase Mismatch chemical_issue->check_sample_solvent solution_secondary Add mobile phase modifier (e.g., TFA, DEA) to block active sites. check_secondary_int->solution_secondary solution_overload Reduce injection volume or sample concentration. check_sample_overload->solution_overload solution_solvent Dissolve sample in mobile phase. check_sample_solvent->solution_solvent

Decision tree for troubleshooting peak tailing.

Detailed Steps:

  • Assess All Peaks: Determine if the tailing affects all peaks or only specific ones.

  • If All Peaks are Tailing: This often points to a system-level issue.

    • Extra-column Volume: Minimize the length and diameter of tubing between the injector, column, and detector.

    • Column Damage/Contamination: Inspect the column for voids or contamination at the inlet. Consider flushing the column or replacing the inlet frit.

  • If Only Specific Peaks are Tailing: This suggests a chemical interaction problem.

    • Secondary Interactions: Active sites on the silica (B1680970) support can cause tailing for basic compounds. Add a competing base (e.g., triethylamine) to the mobile phase to block these sites.

    • Sample Overload: Injecting too much sample can lead to peak tailing. Reduce the injection volume or the concentration of the sample.

    • Sample Solvent Mismatch: If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Issue 3: Peak Splitting

Split peaks can be mistaken for poor resolution of two closely eluting compounds.

Peak_Splitting start Peak Splitting Observed all_peaks All Peaks Splitting? start->all_peaks single_peak Single Peak Splitting? all_peaks->single_peak No blocked_frit Blocked Column Inlet Frit all_peaks->blocked_frit Yes column_void Void or Channel in Column Packing all_peaks->column_void Yes coelution Possible Co-elution of Isomers single_peak->coelution Yes solvent_effect Sample Solvent Effect single_peak->solvent_effect Yes solution_frit Replace inlet frit or column. blocked_frit->solution_frit solution_void Replace column. column_void->solution_void solution_coelution Optimize separation conditions (mobile phase, temperature, etc.). Inject a smaller volume to confirm. coelution->solution_coelution solution_solvent Dissolve sample in a weaker solvent or in the mobile phase. solvent_effect->solution_solvent

Troubleshooting workflow for peak splitting.

Detailed Steps:

  • If All Peaks are Splitting: This usually indicates a physical problem with the column.

    • Blocked Frit: Particulate matter from the sample or mobile phase can block the inlet frit, disrupting the flow path.[5] Replace the frit or the column.[5]

    • Column Void: A void or channel in the stationary phase at the head of the column can cause the sample band to split. This typically requires column replacement.

  • If a Single Peak is Splitting: This is more likely related to the method or sample chemistry.

    • Co-elution: You may have two closely eluting isomers. Try adjusting the mobile phase composition or temperature to improve their separation. Injecting a smaller sample volume may help to distinguish two separate peaks.[5]

    • Sample Solvent Effect: Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split. Dissolve the sample in the mobile phase or a weaker solvent.

Data Presentation: Method Comparison for N-acyl Glycine Analysis

The following tables summarize key parameters from published methods for the analysis of N-acyl glycines.

Table 1: LC-MS/MS Methods for Quantitative Analysis of N-acyl Glycines

ParameterMethod 1: UPLC-MS/MS for a Panel of NAGsMethod 2: HPLC-MS/MS for N-Oleoyl Glycine
Analytes Panel of various N-acyl glycinesN-Oleoyl Glycine (OlGly)
Instrumentation UPLC system coupled to a triple quadrupole MSSciex ExionLC 2.0 with a Sciex 6500 QTRAP
Column Reversed-phase UPLC columnZorbax XDB C18 (4.6 x 75 mm, 3.5 µm)
Mobile Phase A Not specifiedWater with 13 mM ammonium (B1175870) acetate (B1210297) and 1% formic acid
Mobile Phase B Not specifiedAcetonitrile
Flow Rate Not specified1.0 mL/min
Column Temp. Not specified40 °C
Internal Standard n-Octanoylglycine-d2Arachidonoyl glycine-d8 (AraGly-d8)
Linearity (r²) > 0.99Not specified
LLOQ 0.1 µMNot specified (calibration curve for OlGly from 1-500 pmol)
Accuracy/Recovery 90.2% - 109.3%>90%
Precision (%CV) < 10%< 20%
Reference [1][4]

Experimental Protocols

Protocol 1: Quantitative Analysis of N-Oleoyl Glycine in Brain and Plasma by HPLC-MS/MS

This protocol is adapted from a method for the extraction and quantification of N-oleoyl glycine (OlGly).[4]

1. Sample Preparation (Plasma)

  • To a 25 µL aliquot of plasma, add 1400 µL of 2:1 chloroform:methanol with 2 mM PMSF, 50 µL of 1 N HCl, 150 µL of deionized water, 300 µL of 0.73% sodium chloride, and 50 pmol of the internal standard (AraGly-d8).[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3,000 rpm at 4°C for 10 minutes.[4]

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Column: Zorbax XDB C18 (4.6 x 75 mm, 3.5 µm)

  • Column Temperature: 40 °C

  • Mobile Phase A: Water with 13 mM ammonium acetate and 1% formic acid

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 4 µL

  • Gradient:

    • Start at 50% B

    • Ramp to 100% B over 10 minutes

    • Hold at 100% B for 2.4 minutes

    • Return to 50% B in 0.1 minutes

    • Hold at 50% B for 2.5 minutes

  • Total Run Time: 15 minutes

  • MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

Protocol 2: General Quantitative Analysis of a Panel of N-Acylglycines by LC-MS/MS

This protocol provides a general workflow for the analysis of various N-acylglycines in urine and plasma.[6]

1. Sample Preparation

  • Urine:

    • Centrifuge the urine sample at 4000 x g for 5 minutes.[6]

    • Combine 50 µL of the supernatant with 450 µL of the internal standard working solution (e.g., n-Octanoylglycine-d2 in 50% methanol/water).[6]

    • Vortex and transfer to an autosampler vial.[6]

  • Plasma:

    • To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.[6]

    • Vortex vigorously for 30 seconds to precipitate proteins.[6]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

    • Transfer the supernatant to an autosampler vial.[6]

2. LC-MS/MS Analysis

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve peak shape and ionization.

  • Detection: MRM mode, with specific transitions for each N-acyl glycine and the internal standard.

Signaling Pathways and Workflows

Experimental_Workflow start Sample Collection (Plasma, Urine, Tissue) add_is Add Internal Standard (e.g., Deuterated NAG) start->add_is sample_prep Sample Preparation (Protein Precipitation / LLE) hplc Chromatographic Separation (HPLC/UPLC) sample_prep->hplc add_is->sample_prep msms Detection (Tandem Mass Spectrometry) hplc->msms data_analysis Data Analysis (Quantification) msms->data_analysis result Concentration of N-acyl Glycine Isomers data_analysis->result

General experimental workflow for N-acyl glycine analysis.

References

Validation & Comparative

A Comparative Analysis of Linoleoyl Glycine and Arachidonoyl Glycine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the biochemical and physiological characteristics of two prominent N-acyl amino acids, Linoleoyl glycine (B1666218) and Arachidonoyl glycine. This report synthesizes experimental data to provide a comparative overview of their mechanisms of action, physiological effects, and potential therapeutic applications.

This guide offers a detailed comparative analysis of Linoleoyl glycine and Arachidonoyl glycine, two endogenous N-acyl amino acids that have garnered significant interest in the scientific community for their roles in various physiological processes, including inflammation, pain signaling, and vasodilation. By presenting key quantitative data, detailed experimental methodologies, and visual representations of their signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource for understanding the similarities and differences between these two lipid signaling molecules.

Biochemical and Physiological Properties: A Comparative Overview

This compound and Arachidonoyl glycine are both structurally related to the endocannabinoid anandamide (B1667382) and are part of a larger family of lipid mediators. While they share a common glycine conjugate, the difference in their fatty acid chains—linoleic acid for this compound and arachidonic acid for Arachidonoyl glycine—underpins their distinct biological activities.

Table 1: Comparative Summary of this compound and Arachidonoyl Glycine

FeatureThis compoundArachidonoyl Glycine
Chemical Structure N-linoleoylglycineN-arachidonoylglycine
Molecular Formula C20H35NO3C22H35NO3
Molecular Weight 337.5 g/mol 361.5 g/mol
Primary Functions Anti-inflammatoryAnti-inflammatory, Analgesic, Vasorelaxant
FAAH Inhibition (IC50) ~25 µM[1]7 µM[1]
Anti-inflammatory Potency ED50 < 0.3 mg/kg (mouse peritonitis)[2]Similar potency to this compound in RAW cell models[2]
Receptor Interactions T-type calcium channel (Cav3.3) inhibition[3]GPR18 agonist, GPR55 agonist[4][5][6]

Anti-inflammatory and Analgesic Effects

Both this compound and Arachidonoyl glycine exhibit significant anti-inflammatory properties. In a mouse model of peritonitis, orally administered this compound was shown to be a potent anti-inflammatory agent, reducing leukocyte migration with an ED50 of less than 0.3 mg/kg.[2] Studies suggest that its anti-inflammatory effects are comparable in potency to those of Arachidonoyl glycine in in vitro models using RAW 264.7 macrophage cells.[2]

Arachidonoyl glycine has been more extensively studied for its analgesic effects and has been shown to be effective in animal models of inflammatory and neuropathic pain.[7] Its mechanism of action in pain modulation is believed to be independent of the classical cannabinoid receptors CB1 and CB2.[7]

Mechanism of Action: A Tale of Two Pathways

The signaling mechanisms of this compound and Arachidonoyl glycine, while not fully elucidated, appear to diverge significantly, particularly in their receptor interactions.

Arachidonoyl Glycine: A Ligand for Orphan G-Protein Coupled Receptors

Arachidonoyl glycine is a recognized agonist for the orphan G-protein coupled receptors GPR18 and GPR55.[4][5][6] Activation of these receptors by Arachidonoyl glycine triggers downstream signaling cascades, including the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinase (ERK).[4][8][9]

GPR18_Signaling NAGly Arachidonoyl glycine GPR18 GPR18 NAGly->GPR18 activates G_protein Gαi/o / Gαq GPR18->G_protein couples to PLC PLC G_protein->PLC activates ERK ERK Phosphorylation G_protein->ERK activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces Anti_inflammatory Anti-inflammatory Effects Ca_release->Anti_inflammatory Migration Cell Migration ERK->Migration

Figure 1: Arachidonoyl glycine signaling via GPR18.

GPR55_Signaling NAGly Arachidonoyl glycine GPR55 GPR55 NAGly->GPR55 activates Gq Gαq GPR55->Gq couples to PLC PLC Gq->PLC activates ERK ERK Phosphorylation Gq->ERK IP3 IP3 PLC->IP3 produces Ca_release Intracellular Ca²⁺ Mobilization IP3->Ca_release induces Physiological_effects Physiological Effects Ca_release->Physiological_effects ERK->Physiological_effects

Figure 2: Arachidonoyl glycine signaling via GPR55.
This compound: Alternative Pathways

The receptor targets for this compound are less well-defined. While direct activation of GPR18 and GPR55 has not been clearly demonstrated, evidence suggests it may act through other mechanisms, such as the inhibition of T-type calcium channels (Cav3.3).[3]

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Both molecules are known to inhibit Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. By inhibiting FAAH, they can indirectly increase the levels of endocannabinoids, contributing to their physiological effects. However, Arachidonoyl glycine is a more potent inhibitor of FAAH than this compound, with IC50 values of 7 µM and ~25 µM, respectively.[1]

FAAH_Inhibition cluster_0 FAAH Inhibition LinGly This compound (IC50 ~25 µM) FAAH FAAH LinGly->FAAH inhibits NAGly Arachidonoyl glycine (IC50 7 µM) NAGly->FAAH inhibits Degradation Degradation Products FAAH->Degradation Anandamide Anandamide Anandamide->FAAH substrate

Figure 3: Comparative inhibition of FAAH.

Experimental Protocols

Zymosan-Induced Peritonitis in Mice for Anti-inflammatory Activity Assessment

This protocol is used to evaluate the in vivo anti-inflammatory effects of this compound and Arachidonoyl glycine by measuring their ability to inhibit leukocyte migration into the peritoneal cavity.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Zymosan A from Saccharomyces cerevisiae

  • Test compounds (this compound, Arachidonoyl glycine) dissolved in an appropriate vehicle (e.g., safflower oil)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Microscope

Procedure:

  • Animal Acclimation: House mice under standard laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or vehicle orally to the mice.

  • Induction of Peritonitis: Thirty minutes after compound administration, inject 1 mg of zymosan A suspended in sterile saline intraperitoneally into each mouse to induce peritonitis.[10]

  • Peritoneal Lavage: Four hours after the zymosan injection, euthanize the mice and collect the peritoneal exudate cells by washing the peritoneal cavity with cold PBS.[1]

  • Cell Counting: Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

  • Data Analysis: Compare the number of migrated leukocytes in the compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.

Peritonitis_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Compound_Admin Oral Administration of Test Compound/Vehicle Acclimation->Compound_Admin Zymosan_Injection Intraperitoneal Injection of Zymosan A Compound_Admin->Zymosan_Injection after 30 min Incubation 4-hour Incubation Zymosan_Injection->Incubation Euthanasia Euthanasia and Peritoneal Lavage Incubation->Euthanasia Cell_Counting Leukocyte Counting Euthanasia->Cell_Counting Data_Analysis Data Analysis and Comparison Cell_Counting->Data_Analysis End End Data_Analysis->End

Figure 4: Workflow for Zymosan-Induced Peritonitis Assay.
FAAH Inhibition Assay

This in vitro assay determines the potency of this compound and Arachidonoyl glycine in inhibiting the FAAH enzyme.

Materials:

  • Recombinant human FAAH

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Test compounds (this compound, Arachidonoyl glycine)

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of FAAH and the fluorogenic substrate in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the assay buffer, FAAH enzyme, and the test compound at various concentrations.

  • Incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over time using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

GPR18/GPR55 Activation Assays (Calcium Mobilization and ERK Phosphorylation)

These cell-based assays are used to assess the ability of Arachidonoyl glycine to activate GPR18 and GPR55.

Calcium Mobilization Assay:

  • Cell Culture: Culture HEK293 cells stably expressing GPR18 or GPR55.

  • Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add Arachidonoyl glycine at various concentrations to the cells.

  • Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence intensity over time using a fluorescence plate reader.

ERK Phosphorylation Assay:

  • Cell Treatment: Treat GPR18- or GPR55-expressing cells with different concentrations of Arachidonoyl glycine for a specific duration.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunodetection: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by secondary antibodies.

  • Signal Detection and Quantification: Detect the protein bands using a suitable detection method and quantify the band intensities to determine the ratio of p-ERK to total ERK.

Conclusion

This compound and Arachidonoyl glycine are two closely related N-acyl amino acids with distinct yet overlapping biological activities. Arachidonoyl glycine appears to be a more potent FAAH inhibitor and has well-characterized interactions with GPR18 and GPR55, mediating its analgesic and some of its anti-inflammatory effects. This compound, while demonstrating comparable anti-inflammatory potency in some models, may act through different signaling pathways. Further research is warranted to fully elucidate the receptor targets and downstream signaling of this compound to better understand its therapeutic potential. This comparative guide provides a foundational resource for researchers to design and interpret experiments aimed at further characterizing these important lipid signaling molecules.

References

A Comparative Guide to PPARα Activation: Linoleoyl Glycine vs. Oleoylethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Linoleoyl glycine (B1666218) and Oleoylethanolamide (OEA) as activators of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism and energy homeostasis. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to aid in research and drug development.

Introduction to PPARα and its Ligands

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Upon activation by a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. This signaling cascade plays a crucial role in lipid and glucose metabolism, as well as in inflammatory responses.

Both Linoleoyl glycine and Oleoylethanolamide (OEA) are endogenous lipid signaling molecules that have been identified as potential PPARα agonists. OEA, an N-acylethanolamine, is a well-characterized high-affinity PPARα agonist.[1][2] this compound, an N-acyl amino acid, is structurally related to other known PPARα activators, and its analog, N-oleoylglycine, has been shown to activate PPARα.[3]

Quantitative Comparison of PPARα Activation

Direct comparative studies providing a side-by-side quantitative analysis of this compound and Oleoylethanolamide on PPARα activation are limited in the currently available scientific literature. However, data on the individual potency of OEA and the relative activity of N-oleoylglycine, a close analog of this compound, are available.

CompoundParameterValueSource
Oleoylethanolamide (OEA) EC₅₀ ~120 nM[1][2]
Binding Affinity (KD) ~40 nM[2]
N-oleoylglycine Relative PPARα Agonistic Activity Less potent than N-oleoylhistamine; More potent than Oleamide, N-oleoyltyramine, N-oleoylserotonin[3]
This compound EC₅₀ Not available in the reviewed literature

Note: The EC₅₀ value represents the concentration of a ligand that induces a response halfway between the baseline and maximum response. A lower EC₅₀ value indicates a higher potency. The KD (dissociation constant) represents the concentration of a ligand at which half of the receptors are occupied, with a lower KD indicating higher binding affinity.

Signaling Pathway and Experimental Workflow

PPARα Signaling Pathway

The activation of PPARα by ligands such as OEA and potentially this compound initiates a cascade of molecular events leading to the regulation of target gene expression.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound or Oleoylethanolamide PPARa_inactive Inactive PPARα Ligand->PPARa_inactive Binding PPARa_active Active PPARα PPARa_inactive->PPARa_active Activation Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binding TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Transcription mRNA mRNA TargetGenes->mRNA Gene Expression Experimental_Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. Co-transfection - PPARα expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector A->B C 3. Treatment Incubate cells with: - Vehicle (Control) - Oleoylethanolamide - this compound B->C D 4. Cell Lysis C->D E 5. Luciferase Assay Measure Firefly and Renilla luciferase activity D->E F 6. Data Analysis - Normalize Firefly to Renilla activity - Calculate fold activation relative to control - Determine EC₅₀ values E->F

References

A Comparative Analysis of the Analgesic Properties of Linoleoyl Glycine and Palmitoylethanolamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic and anti-inflammatory effects of two endogenous lipid signaling molecules: Linoleoyl glycine (B1666218) (L-Gly) and Palmitoylethanolamide (B50096) (PEA). While both compounds show promise in pain and inflammation modulation, they operate through distinct mechanisms of action. This document synthesizes available preclinical data to offer a comparative overview for research and drug development purposes.

Introduction

Linoleoyl glycine and Palmitoylethanolamide are both N-acylethanolamines, a class of lipid mediators involved in a variety of physiological processes.[1] PEA is a well-studied compound with demonstrated efficacy in a range of pain and inflammation models.[2][3] L-Gly belongs to a class of N-acyl amino acids that are gaining attention for their analgesic potential, primarily through the modulation of the glycinergic system.[4] This guide aims to compare their mechanisms of action, present available quantitative data on their analgesic and anti-inflammatory effects, and provide detailed experimental protocols from key studies.

Mechanisms of Action

The analgesic and anti-inflammatory effects of L-Gly and PEA are mediated by different primary molecular targets and signaling pathways.

2.1. This compound (and N-Acyl Amino Acids)

The principal mechanism of action for the analgesic effects of N-acyl amino acids like L-Gly is the inhibition of the Glycine Transporter 2 (GlyT2) .[2][4] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons in the spinal cord.[2] By inhibiting GlyT2, N-acyl amino acids increase the concentration of glycine in the synapse, thereby enhancing inhibitory glycinergic neurotransmission. This leads to a dampening of pain signals.[2][4] Some N-acyl amino acids may also exert anti-inflammatory effects through the activation of the arachidonic acid cascade, leading to the production of anti-inflammatory eicosanoids.[5]

2.2. Palmitoylethanolamide (PEA)

PEA's analgesic and anti-inflammatory effects are pleiotropic, involving multiple molecular targets. A primary mechanism is the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α) .[6] Activation of PPAR-α leads to the downregulation of pro-inflammatory gene expression. PEA also indirectly modulates the endocannabinoid system through the "entourage effect," where it enhances the activity of other endocannabinoids like anandamide (B1667382) by inhibiting their degradation by the enzyme fatty acid amide hydrolase (FAAH).[6] Additionally, PEA can modulate the activity of mast cells and glial cells, further contributing to its anti-inflammatory and neuroprotective properties.[6]

Signaling Pathway Diagrams

LGly_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Glycine_vesicle Glycine Vesicles Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release Glycine_synapse->GlyT2 Reuptake GlyR Glycine Receptor Glycine_synapse->GlyR Binds Inhibition Inhibition of Pain Signal GlyR->Inhibition LGly This compound LGly->GlyT2 Inhibits

Figure 1: Signaling pathway for this compound.

PEA_Pathway cluster_cellular Cellular Mechanisms cluster_effects Downstream Effects PEA Palmitoylethanolamide PPARa PPAR-α PEA->PPARa Activates FAAH FAAH PEA->FAAH Inhibits MastCell Mast Cell / Glial Cell PEA->MastCell Modulates AntiInflammatory Anti-inflammatory Gene Expression PPARa->AntiInflammatory Anandamide ↑ Anandamide FAAH->Anandamide ReducedMediators ↓ Pro-inflammatory Mediators MastCell->ReducedMediators Analgesia Analgesic & Anti-inflammatory Effects AntiInflammatory->Analgesia Anandamide->Analgesia ReducedMediators->Analgesia

Figure 2: Signaling pathway for Palmitoylethanolamide.

Comparative Analgesic and Anti-inflammatory Efficacy

Table 1: Quantitative Comparison of Analgesic and Anti-inflammatory Effects

CompoundModelSpeciesRoute of AdministrationDose/ConcentrationOutcomeReference
This compound Mouse PeritonitisMouseOral< 0.3 mg/kgED50 for reducing leukocyte migration[5]
RAW 264.7 Macrophages-In vitro0.5 - 10 µMStimulation of 15-deoxy-Δ13,14-PGJ2 production[5]
N-oleoyl glycine (analog) GlyT2 Inhibition-In vitro500 nMIC50 for GlyT2 inhibition[7]
Palmitoylethanolamide Carrageenan-induced Paw EdemaRatOral10 mg/kgSignificant reduction in paw edema[5]
Formalin Test (neuropathic-like)MouseIntraperitoneal5-10 mg/kgSignificant reduction in mechanical allodynia and thermal hyperalgesia[7]
Sciatic Nerve LigationRatIntraperitoneal30 mg/kgReversal of mechanical hyperalgesia[2]
Spinal Nerve TransectionRatIntraperitoneal10 mg/kg/daySignificant reduction in mechanical hyperalgesia[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key studies for both compounds.

4.1. This compound: Mouse Peritonitis Assay

  • Objective: To assess the in vivo anti-inflammatory activity by measuring the inhibition of leukocyte migration.

  • Animals: Male Swiss-Webster mice.

  • Procedure:

    • This compound is administered orally in safflower oil at doses ranging from 0.3 to 20 mg/kg.

    • Thirty minutes after administration, peritonitis is induced by intraperitoneal injection of zymosan A (1 mg in saline).

    • Two hours after zymosan A injection, mice are euthanized, and the peritoneal cavity is washed with saline.

    • The collected peritoneal fluid is centrifuged, and the cell pellet is resuspended.

    • Leukocytes are counted using a hemocytometer.

    • The percentage of inhibition of leukocyte migration is calculated relative to a vehicle-treated control group.

  • Reference: [5]

4.2. Palmitoylethanolamide: Carrageenan-induced Paw Edema in Rats

  • Objective: To evaluate the anti-inflammatory effect of PEA on acute inflammation.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • PEA (e.g., 10 mg/kg) or vehicle is administered orally.

    • Thirty minutes after PEA administration, acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

    • Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • The degree of paw swelling is calculated as the difference in paw volume before and after carrageenan injection.

    • The percentage of inhibition of edema is calculated by comparing the PEA-treated group with the vehicle-treated group.

  • Reference: [5]

4.3. Palmitoylethanolamide: Formalin Test in Mice

  • Objective: To assess the analgesic effect of PEA on both acute and persistent pain.

  • Animals: Male CD-1 mice.

  • Procedure:

    • Mice are pre-treated with PEA (e.g., 5-10 mg/kg, intraperitoneally) or vehicle.

    • After a set pre-treatment time (e.g., 30 minutes), 20 µL of 5% formalin solution is injected into the plantar surface of the right hind paw.

    • The amount of time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).

    • The total licking time in each phase is used as a measure of pain, and the effect of PEA is determined by comparing the licking time in the treated group to the vehicle control group.

  • Reference: [7]

Experimental Workflow Diagram

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization baseline Baseline Measurement (e.g., Paw Volume) acclimatization->baseline treatment Compound Administration (L-Gly or PEA) or Vehicle baseline->treatment induction Induction of Pain/Inflammation (e.g., Carrageenan Injection) treatment->induction observation Observation & Data Collection (e.g., Paw Volume Measurement at Time Points) induction->observation analysis Data Analysis (% Inhibition) observation->analysis end End analysis->end

Figure 3: Generalized workflow for in vivo pain/inflammation models.

Discussion and Future Directions

The available data suggest that both this compound and Palmitoylethanolamide are promising endogenous lipids with significant analgesic and anti-inflammatory properties. However, they achieve these effects through distinct molecular pathways.

  • This compound and N-acyl amino acids represent a novel class of analgesics targeting the glycinergic system. Their mechanism of action, through the inhibition of GlyT2, offers a potentially targeted approach to pain management, particularly for neuropathic pain states where glycinergic signaling is impaired.[2][4] The high potency of some synthetic analogs in inhibiting GlyT2 in vitro is noteworthy.[7] However, there is a clear need for more extensive in vivo studies to establish the analgesic efficacy of L-Gly itself in well-established pain models and to determine its pharmacokinetic and pharmacodynamic profiles.

  • Palmitoylethanolamide is a more extensively studied compound with a broader mechanism of action. Its ability to target multiple pathways, including PPAR-α activation and indirect endocannabinoid modulation, likely contributes to its efficacy in a wide range of inflammatory and neuropathic pain conditions.[2][3][6] The existing preclinical and clinical data provide a strong foundation for its therapeutic potential.

Future research should focus on:

  • Direct comparative studies: "Head-to-head" studies comparing the analgesic efficacy of L-Gly and PEA in the same animal models of pain are essential for a definitive comparison of their potency and therapeutic potential.

  • In vivo studies of this compound: More in vivo research is needed to evaluate the analgesic effects of L-Gly in models of acute, inflammatory, and neuropathic pain to complement the existing in vitro and anti-inflammatory data.

  • Pharmacokinetic studies: A better understanding of the absorption, distribution, metabolism, and excretion of L-Gly is crucial for its development as a therapeutic agent.

  • Exploration of synergistic effects: Investigating the potential for synergistic analgesic effects when combining L-Gly or other GlyT2 inhibitors with PEA could open up new avenues for combination therapies in pain management.

References

A Comparative Guide to the Cross-Reactivity of Linoleoyl Glycine with Lipid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and potential interactions of the endogenous N-acyl amino acid, Linoleoyl glycine (B1666218) (LINgly), with various lipid receptors. Due to the limited availability of direct, comprehensive studies on LINgly's receptor cross-reactivity, this guide synthesizes current knowledge, including data from structurally similar N-acyl amino acids like N-arachidonoyl glycine (NAgly) and N-oleoyl glycine (OLGly), to provide a predictive overview of its potential pharmacological profile.

Summary of Linoleoyl Glycine and its Potential Receptor Interactions

This compound is an endogenous lipid mediator belonging to the family of N-acyl amino acids. These molecules are increasingly recognized for their role in a variety of physiological processes, including inflammation, pain signaling, and metabolism. The biological activity of LINgly is determined by its interactions with various cellular receptors. This guide explores its established and putative targets.

Quantitative Analysis of Receptor Interactions

The following table summarizes the available quantitative data on the interaction of this compound and its close structural analogs with several lipid receptors. It is critical to note that much of the data is inferred from these related molecules and should be interpreted with caution until direct experimental validation with this compound is performed.

Receptor TargetLigandAssay TypeKey FindingsEfficacy/Potency (EC50/IC50/Ki)Citation(s)
GPR18 N-arachidonoyl glycine (NAgly)MAPK ActivationFull agonistEC50: 44.5 nM[1]
N-arachidonoyl glycine (NAgly)cAMP InhibitionAgonistIC50: 20 nM[2][3]
N-arachidonoyl glycine (NAgly)Calcium MobilizationAgonist-[3]
Cannabinoid Receptor 1 (CB1) N-oleoyl glycine (OLGly)Adipogenesis AssayAgonist-
Linoleoyl ethanolamideRadioligand BindingLow affinityKi > 10 µM[4]
GPR55 N-arachidonoyl glycine (NAgly)Calcium MobilizationAgonist-[5]
N-arachidonoyl glycine (NAgly)MAPK ActivationAgonist-[5]
PPARα N-oleoyl glycine (OLGly)Luciferase Reporter AssayAgonistActive at 10-100 µM[6]
Glycine Receptor (α1) N-oleoyl glycine (OLGly)ElectrophysiologyPositive Allosteric ModulatorShifts Glycine EC50 from 17 µM to 10 µM (at 3 µM OLGly)
Fatty Acid Amide Hydrolase (FAAH) This compound (LINgly)Enzyme Hydrolysis AssayInhibitorIC50: ~25 µM

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the methodologies used to assess the cross-reactivity of lipid mediators like this compound, the following diagrams illustrate a key signaling pathway and a generalized experimental workflow.

GPR18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Linoleoyl_glycine This compound (or NAgly) GPR18 GPR18 Linoleoyl_glycine->GPR18 Binds G_protein Gi/o GPR18->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK_cascade MAPK Cascade (e.g., ERK1/2) G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response (e.g., Migration, Proliferation) cAMP->Cellular_Response Modulates MAPK_cascade->Cellular_Response Leads to

Figure 1: Putative GPR18 signaling pathway for N-acyl glycines.

Cross_Reactivity_Workflow cluster_preparation Preparation cluster_assays Binding & Functional Assays cluster_functional_types Functional Assay Types cluster_analysis Data Analysis & Comparison Ligand This compound Stock Solution Binding_Assay Radioligand Binding Assay (Determine Ki) Ligand->Binding_Assay Functional_Assays Functional Assays (Determine EC50/IC50) Ligand->Functional_Assays Receptors Cell Lines Expressing Target Receptors (GPR18, CB1, GPR55, etc.) Receptors->Binding_Assay Receptors->Functional_Assays Data_Analysis Data Analysis (Curve Fitting, Statistical Tests) Binding_Assay->Data_Analysis Calcium_Assay Calcium Mobilization (e.g., Fura-2, Fluo-4) Functional_Assays->Calcium_Assay cAMP_Assay cAMP Accumulation (e.g., HTRF, LANCE) Functional_Assays->cAMP_Assay MAPK_Assay MAPK Phosphorylation (e.g., Western Blot, ELISA) Functional_Assays->MAPK_Assay Calcium_Assay->Data_Analysis cAMP_Assay->Data_Analysis MAPK_Assay->Data_Analysis Comparison Comparative Profile of Cross-Reactivity Data_Analysis->Comparison

Figure 2: Experimental workflow for assessing receptor cross-reactivity.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to determine the binding affinity and functional activity of lipids at their receptors.

Radioligand Binding Assay (for GPR18, CB1, GPR55)

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293-hGPR18, CHO-hCB1).

  • Radioligand (e.g., [3H]CP-55,940 for CB1 and GPR55). A specific radioligand for GPR18 is not commercially available, making this assay challenging for this target.

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well), the radioligand at a concentration near its Kd, and either vehicle or varying concentrations of this compound.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for GPR18, GPR55)

Objective: To measure the ability of this compound to induce an increase in intracellular calcium concentration ([Ca2+]i), a common downstream effect of Gq-coupled GPCR activation.

Materials:

  • A cell line expressing the receptor of interest (e.g., HEK293-hGPR18) that also expresses a G-protein capable of coupling to phospholipase C (e.g., Gα15 or Gα16).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • A fluorescent plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject varying concentrations of this compound into the wells and immediately begin recording the change in fluorescence over time.

  • The increase in fluorescence corresponds to an increase in [Ca2+]i.

  • Determine the EC50 value from the concentration-response curve.

cAMP Accumulation Assay (for GPR18)

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity, which is characteristic of Gi-coupled receptor activation.

Materials:

  • A cell line expressing the receptor of interest (e.g., CHO-hGPR18).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • A commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Plate the cells in a 96-well plate.

  • Pre-treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a short period.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Generate a concentration-response curve for the inhibition of forskolin-stimulated cAMP accumulation by this compound.

  • Determine the IC50 value from the curve.

Conclusion

While direct evidence for the cross-reactivity of this compound across a broad spectrum of lipid receptors is still emerging, the available data from structurally related N-acyl amino acids provide a strong rationale for further investigation. The information and protocols presented in this guide offer a framework for researchers to systematically evaluate the pharmacological profile of this compound and other novel lipid mediators. Such studies will be crucial for understanding their physiological roles and for the potential development of new therapeutic agents targeting the endocannabinoid system and related lipid signaling pathways.

References

Head-to-Head In Vitro Comparison of N-Acyl Glycines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro performance of various N-acyl glycines. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant signaling pathways to facilitate a deeper understanding of this class of lipid signaling molecules.

N-acyl glycines are a class of endogenous lipids that have garnered significant interest for their diverse biological activities, including roles in pain, inflammation, and neurotransmission. Their structural similarity to endocannabinoids, coupled with distinct pharmacological profiles, makes them intriguing targets for therapeutic development. This guide focuses on a head-to-head comparison of the in vitro activities of four prominent N-acyl glycines: N-arachidonoyl glycine (B1666218) (NA-Gly), N-palmitoyl glycine (NP-Gly), N-oleoyl glycine (NO-Gly), and N-stearoyl glycine (NS-Gly). We will examine their interactions with key molecular targets, including G protein-coupled receptors (GPR18, GPR55, and GPR92), the enzyme Fatty Acid Amide Hydrolase (FAAH), and the Glycine Transporter 2 (GlyT2).

Quantitative Data Summary

The following tables provide a structured overview of the in vitro potency of different N-acyl glycines at their primary molecular targets. The data, presented as EC50 and IC50 values, has been compiled from various published studies to allow for easy comparison.

Table 1: G Protein-Coupled Receptor (GPCR) Activity of N-Acyl Glycines

N-Acyl GlycineGPR18 EC50 (nM)GPR55 EC50 (nM)GPR92 EC50 (µM)
N-Arachidonoyl glycine (NA-Gly)44.5[1]Induces calcium mobilization[2]~2-5[3]
N-Palmitoyl glycine (NP-Gly)Induces calcium influx (EC50 = 5.5 µM in F-11 cells)[4]--
N-Oleoyl glycine (NO-Gly)---
N-Stearoyl glycine (NS-Gly)---
Note: A hyphen (-) indicates that data was not readily available in the searched literature.

Table 2: Enzyme and Transporter Inhibition by N-Acyl Glycines

N-Acyl GlycineFAAH IC50 (µM)GlyT2 IC50 (µM)
N-Arachidonoyl glycine (NA-Gly)4.9[5]3.4 - 9[3][6][7][8][9]
N-Palmitoyl glycine (NP-Gly)--
N-Oleoyl glycine (NO-Gly)-0.5 - 0.88[6][7][9]
N-Stearoyl glycine (NS-Gly)--
Note: A hyphen (-) indicates that data was not readily available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize the activity of N-acyl glycines.

GPR18 Activation Assay (β-Arrestin Recruitment)

This assay measures the activation of GPR18 by quantifying the recruitment of β-arrestin to the receptor upon agonist binding.

  • Cell Culture: CHO-K1 cells stably co-expressing human GPR18 and a β-arrestin-β-galactosidase fusion protein (PathHunter®, DiscoveRx) are cultured in F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and appropriate selection antibiotics.

  • Assay Preparation: Cells are seeded into 384-well white, clear-bottom plates at a density of 5,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: N-acyl glycine solutions are prepared in assay buffer (HBSS with 20 mM HEPES, pH 7.4). Cells are treated with various concentrations of the N-acyl glycines or a vehicle control for 90 minutes at 37°C.[7]

  • Signal Detection: The detection reagent, containing the β-galactosidase substrate, is added to each well, and the plate is incubated for 60 minutes at room temperature.[7]

  • Data Acquisition: Chemiluminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle control, and EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

GPR55 Calcium Mobilization Assay

This assay assesses GPR55 activation by measuring changes in intracellular calcium concentration upon ligand binding.

  • Cell Culture: HEK293 cells stably expressing human GPR55 are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Cell Plating: Cells are seeded into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured before the automated addition of N-acyl glycine solutions at various concentrations.

  • Data Acquisition: Fluorescence intensity is measured kinetically for several minutes following compound addition.

  • Data Analysis: The change in fluorescence from baseline is calculated and plotted against the compound concentration to determine EC50 values.

FAAH Inhibition Assay (Fluorescence-Based)

This assay determines the inhibitory activity of N-acyl glycines on FAAH by measuring the hydrolysis of a fluorogenic substrate.

  • Reagents:

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

    • Enzyme: Recombinant human FAAH.

    • Substrate: AMC-arachidonoyl amide.

    • Inhibitor: N-acyl glycines dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the N-acyl glycine at various concentrations (or DMSO for control), and the FAAH enzyme solution.

    • Incubate the plate for 5 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the FAAH substrate to all wells.

    • Incubate the plate for 30 minutes at 37°C.

  • Detection: Measure the fluorescence of the product, 7-amino-4-methylcoumarin (B1665955) (AMC), using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10][11]

  • Data Analysis: Calculate the percent inhibition for each N-acyl glycine concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

GlyT2 Glycine Uptake Inhibition Assay

This assay measures the ability of N-acyl glycines to inhibit the uptake of radiolabeled glycine into cells expressing GlyT2.

  • Cell Culture: HEK293 cells stably expressing human GlyT2 are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Assay Preparation: Cells are seeded into 24-well plates and grown to confluence.

  • Inhibition: Cells are pre-incubated with various concentrations of N-acyl glycines in a buffer solution for 10 minutes at room temperature.

  • Uptake: The uptake of glycine is initiated by adding a solution containing a fixed concentration of [3H]glycine. The incubation is carried out for a specific time (e.g., 10 minutes) at room temperature.

  • Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer.

  • Measurement: Cells are lysed, and the amount of [3H]glycine taken up is quantified using a scintillation counter.

  • Data Analysis: The inhibition of glycine uptake at each N-acyl glycine concentration is calculated relative to the control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

GPR18_Signaling NAGly N-Arachidonoyl glycine GPR18 GPR18 NAGly->GPR18 Binds G_protein Gαi/o GPR18->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Downstream Downstream Cellular Responses (e.g., Migration) G_protein->Downstream Modulates cAMP cAMP AC->cAMP Produces cAMP->Downstream

GPR18 signaling pathway initiated by N-arachidonoyl glycine.

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Plate Prepare 96-well plate Add_Buffer Add Assay Buffer Plate->Add_Buffer Add_Inhibitor Add N-Acyl Glycine (or vehicle) Add_Buffer->Add_Inhibitor Add_FAAH Add FAAH Enzyme Add_Inhibitor->Add_FAAH Pre_Incubate Pre-incubate (5 min, 37°C) Add_FAAH->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Incubate Incubate (30 min, 37°C) Add_Substrate->Incubate Read_Fluorescence Measure Fluorescence (Ex: 340-360nm, Em: 450-465nm) Incubate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Experimental workflow for the FAAH inhibition assay.

GlyT2_Inhibition_Mechanism Glycine_ext Glycine (extracellular) GlyT2 GlyT2 Glycine Binding Site Glycine_ext->GlyT2:f1 Glycine_int Glycine (intracellular) GlyT2->Glycine_int Transport NAGly N-Acyl Glycine NAGly->GlyT2 Inhibits

Mechanism of GlyT2 inhibition by N-acyl glycines.

References

Linoleoyl Glycine: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Linoleoyl glycine's performance in target engagement and functional assays, positioning it against other relevant molecules. Detailed experimental data, protocols, and signaling pathway visualizations are presented to support further research and development.

Executive Summary

Linoleoyl glycine (B1666218) is an endogenous N-acyl amino acid that has demonstrated notable anti-inflammatory properties. Its primary identified molecular target is the Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, this compound elevates the levels of endogenous cannabinoids and other bioactive fatty acid amides, contributing to its therapeutic effects. Furthermore, it is proposed to modulate the arachidonic acid cascade, leading to the production of anti-inflammatory prostaglandins (B1171923). This guide delves into the experimental evidence supporting these claims, offering a comparative analysis with other known FAAH inhibitors and related N-acyl glycines.

Target Identification: Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound has been identified as an inhibitor of FAAH. The following table summarizes its inhibitory potency in comparison to other well-characterized FAAH inhibitors.

CompoundTarget(s)IC50 Value (µM)Source Organism/Cell Line
This compound FAAH ~25 N18TG2 cell membranes
N-Arachidonoyl glycineFAAH7N18TG2 cell membranes
URB597FAAH0.0046Rat brain membranes
PF-04457845FAAH0.0072Human recombinant
JNJ-42165279FAAH0.070Human recombinant
Ibu-AM5FAAH0.52Rat FAAH
OL-135FAAH0.208Human FAAH

Data Presentation: The table clearly indicates that while this compound does inhibit FAAH, it is a less potent inhibitor compared to its structural analog N-Arachidonoyl glycine and synthetic inhibitors like URB597 and PF-04457845.

Target Validation: In Vivo and In Vitro Studies

The anti-inflammatory effects of this compound have been validated through both in vivo and in vitro experimental models.

In Vivo Validation: Mouse Peritonitis Assay

This assay assesses the ability of a compound to inhibit the migration of leukocytes to the peritoneal cavity following the induction of inflammation.

Experimental Data:

Treatment GroupDose (mg/kg, oral)Leukocyte Count (cells/mL x 10^6)% Inhibition of Leukocyte Migration
Vehicle Control-~18-
This compound 0.3 ~8 ~55%
This compound 3 ~6 ~67%
This compound 20 ~5 ~72%

Key Finding: this compound demonstrates a potent dose-dependent inhibition of leukocyte migration in the mouse peritonitis model, with an estimated ED50 of less than 0.3 mg/kg, highlighting its significant in vivo anti-inflammatory activity.[1]

In Vitro Validation: Prostaglandin (B15479496) Production in RAW 264.7 Macrophages

This assay measures the production of the anti-inflammatory prostaglandin 15-deoxy-Δ13,14-PGJ2 (here referred to as PGJ for simplicity in the table) in macrophage-like cells stimulated with an inflammatory agent.

Experimental Data:

CompoundConcentration (µM)PGJ Production (relative units)
Vehicle Control-Baseline
This compound 0.5 Robust stimulation
This compound 1.0 Robust stimulation
This compound 5.0 Robust stimulation
This compound 10.0 Robust stimulation
N-Arachidonoyl glycineVariousComparable to this compound

Key Finding: this compound robustly stimulates the production of the anti-inflammatory prostaglandin PGJ in RAW 264.7 cells over a range of concentrations, with a potency comparable to that of N-Arachidonoyl glycine.[1] This suggests a potential mechanism for its anti-inflammatory effects through the modulation of the arachidonic acid cascade.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

FAAH_Inhibition_Pathway LG This compound FAAH FAAH LG->FAAH Inhibits Degradation Degradation Products FAAH->Degradation Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->FAAH Substrate CB1_CB2 CB1/CB2 Receptors Endocannabinoids->CB1_CB2 Activates AntiInflammatory_Effects Anti-inflammatory Effects CB1_CB2->AntiInflammatory_Effects

FAAH Inhibition by this compound

Putative_AA_Cascade_Modulation LG This compound PLA2 Phospholipase A2 (putative activation) LG->PLA2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGD2_Synthase PGD2 Synthase PGH2->PGD2_Synthase PGD2 PGD2 PGD2_Synthase->PGD2 Dehydration Dehydration PGD2->Dehydration PGJ2 15-deoxy-Δ12,14-PGJ2 (Anti-inflammatory) Dehydration->PGJ2 PPARg PPAR-γ PGJ2->PPARg Activates Gene_Expression Anti-inflammatory Gene Expression PPARg->Gene_Expression

Putative Modulation of the Arachidonic Acid Cascade

Experimental_Workflow cluster_Target_ID Target Identification cluster_In_Vitro In Vitro Validation cluster_In_Vivo In Vivo Validation FAAH_Assay FAAH Inhibition Assay (IC50 Determination) RAW_Cells RAW 264.7 Cell Culture LPS_Stimulation LPS Stimulation RAW_Cells->LPS_Stimulation Mice Mouse Model LG_Treatment_vitro This compound Treatment LPS_Stimulation->LG_Treatment_vitro PGJ2_Measurement PGJ2 Measurement (ELISA) LG_Treatment_vitro->PGJ2_Measurement LG_Treatment_vivo This compound Treatment (oral) Mice->LG_Treatment_vivo Peritonitis_Induction Peritonitis Induction (Thioglycollate) Leukocyte_Harvest Peritoneal Leukocyte Harvest & Count Peritonitis_Induction->Leukocyte_Harvest LG_Treatment_vivo->Peritonitis_Induction

Experimental Validation Workflow

Experimental Protocols

FAAH Inhibition Assay (Fluorometric)
  • Principle: This assay measures the enzymatic activity of FAAH using a fluorogenic substrate. The inhibition of this activity by a test compound is quantified.

  • Materials: Recombinant human or rat FAAH, assay buffer, fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin), test compounds (this compound and comparators), and a fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the FAAH enzyme to the assay buffer.

    • Add the test compounds to the wells and pre-incubate.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the increase in fluorescence over time at the appropriate excitation/emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mouse Peritonitis Assay
  • Principle: This in vivo model evaluates the anti-inflammatory activity of a compound by measuring its ability to reduce the migration of leukocytes into the peritoneal cavity induced by an inflammatory stimulus.

  • Animals: Male or female mice of a suitable strain.

  • Procedure:

    • Administer this compound or a vehicle control to the mice via oral gavage.

    • After a set pre-treatment time (e.g., 30 minutes), induce peritonitis by intraperitoneally injecting a sterile inflammatory agent (e.g., thioglycollate or zymosan).[1]

    • At a specific time point post-induction (e.g., 4 hours), euthanize the mice.

    • Harvest the peritoneal cells by washing the peritoneal cavity with a suitable buffer (e.g., PBS with heparin).

    • Count the total number of leukocytes using a hemocytometer or an automated cell counter.

    • Calculate the percentage of inhibition of leukocyte migration for the treated groups compared to the vehicle control group.

Prostaglandin Production in RAW 264.7 Cells
  • Principle: This in vitro assay assesses the effect of a compound on the production of specific prostaglandins in macrophage-like cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Plate RAW 264.7 cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control for a specified period.

    • Stimulate the cells with LPS to induce an inflammatory response and prostaglandin synthesis.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of the prostaglandin of interest (e.g., 15-deoxy-Δ13,14-PGJ2) in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

    • Normalize the prostaglandin levels to the total protein concentration in the corresponding cell lysates, if necessary.

Potential for PPAR-γ Activation

While direct experimental evidence for this compound binding to and activating Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is currently limited, its downstream product, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a known endogenous ligand and agonist of PPAR-γ.[1] The activation of PPAR-γ is associated with anti-inflammatory responses. Therefore, it is plausible that some of the anti-inflammatory effects of this compound could be mediated indirectly through the increased production of 15d-PGJ2.

Proposed Experimental Protocol: PPAR-γ Transactivation Assay
  • Principle: This cell-based reporter gene assay measures the ability of a compound to activate PPAR-γ, leading to the expression of a reporter gene (e.g., luciferase).

  • Materials: A suitable cell line (e.g., HEK293T or Caco-2) transiently transfected with a PPAR-γ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Procedure:

    • Co-transfect the cells with the PPAR-γ expression vector and the PPRE-luciferase reporter plasmid.

    • Treat the transfected cells with various concentrations of this compound, a known PPAR-γ agonist (positive control, e.g., rosiglitazone), and a vehicle control.

    • After an incubation period, lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.

    • An increase in luciferase activity in the presence of this compound would indicate its ability to activate the PPAR-γ signaling pathway.

Conclusion

This compound presents itself as a promising endogenous lipid with multifaceted anti-inflammatory properties. Its primary mechanism of action involves the inhibition of FAAH, albeit with lower potency than some synthetic counterparts. Its ability to potently reduce leukocyte migration in vivo and stimulate the production of the anti-inflammatory prostaglandin 15d-PGJ2 in vitro validates its therapeutic potential. The putative downstream activation of PPAR-γ via 15d-PGJ2 offers an additional avenue for its anti-inflammatory effects that warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this compound and to design novel analogs with enhanced potency and selectivity.

References

Differentiating the Effects of Linoleoyl Glycine from Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleoyl glycine (B1666218), an endogenous N-acyl amino acid, is gaining attention for its potential therapeutic properties, particularly in the realm of inflammation. As a member of the N-acyl amide family, it is metabolized by fatty acid amide hydrolase (FAAH) into its constituent molecules: linoleic acid and glycine. Understanding the distinct biological activities of the parent compound versus its metabolites is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This guide provides a comparative analysis of the known effects of linoleoyl glycine and its primary metabolites, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Effects

The available evidence suggests a contrasting interplay between this compound and its metabolites in the context of inflammation. While this compound exhibits anti-inflammatory properties, its metabolite linoleic acid can be pro-inflammatory under certain conditions, whereas glycine is known for its anti-inflammatory effects.

Quantitative Data Summary

The following table summarizes the key differential effects of this compound, linoleic acid, and glycine on inflammatory pathways.

Molecule Effect on Inflammation Key Molecular Targets/Pathways Reported In Vitro/In Vivo Effects
This compound Anti-inflammatoryG-protein coupled receptors (GPCRs), potentially GPR18.[1][2] May influence PPARα activity.Reduces leukocyte migration in vivo.[3] Stimulates the production of the anti-inflammatory eicosanoid 15-deoxy-Δ¹³,¹⁴-PGJ₂ in macrophages.[3]
Linoleic Acid Pro-inflammatory (context-dependent)Activates PI3K/Akt and ERK1/2 signaling pathways.Can induce pro-inflammatory events in vascular endothelial cells.
Glycine Anti-inflammatoryInhibits NF-κB activation.[4] Can modulate Akt signaling.Suppresses pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in various cell types.[4]

Signaling Pathways

The distinct biological effects of this compound and its metabolites arise from their engagement with different cellular signaling pathways.

Proposed Signaling Pathway for this compound

While the precise signaling cascade for this compound is still under active investigation, evidence from related N-acyl amides suggests its involvement with G-protein coupled receptors (GPCRs), such as GPR18.[1][2] Activation of these receptors can lead to downstream signaling events that modulate inflammatory responses.

Linoleoyl_Glycine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR18 GPR18 This compound->GPR18 Binds to G-protein G-protein GPR18->G-protein Activates Downstream Effectors Downstream Effectors G-protein->Downstream Effectors Anti-inflammatory Response Anti-inflammatory Response Downstream Effectors->Anti-inflammatory Response

Proposed signaling pathway for this compound.

Contrasting Signaling Pathways of Metabolites

Linoleic acid and glycine initiate distinct and opposing signaling cascades that influence inflammatory gene expression.

Metabolite_Signaling_Comparison cluster_linoleic Linoleic Acid Pathway cluster_glycine Glycine Pathway Linoleic Acid Linoleic Acid PI3K PI3K Linoleic Acid->PI3K ERK ERK Linoleic Acid->ERK Akt Akt PI3K->Akt Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Akt->Pro-inflammatory Gene Expression Promotes ERK->Pro-inflammatory Gene Expression Promotes Glycine Glycine IKK IKK Glycine->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Anti-inflammatory Gene Expression Anti-inflammatory Gene Expression NF-κB->Anti-inflammatory Gene Expression Promotes

Opposing signaling pathways of Linoleic Acid and Glycine.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments to differentiate the effects of this compound from its metabolites.

Experimental Workflow: Comparative In Vitro Anti-inflammatory Assay

This workflow outlines a process to directly compare the anti-inflammatory effects of this compound, linoleic acid, and glycine on cultured macrophages.

Experimental_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis cluster_outcome Outcome A 1. Culture Macrophages (e.g., RAW 264.7) B 2. Pre-treat with: - this compound - Linoleic Acid - Glycine - Vehicle Control A->B C 3. Stimulate with LPS B->C D 4. Measure Cytokine Levels (e.g., TNF-α, IL-6 via ELISA) C->D E 5. Assess NF-κB Activation (e.g., Western Blot for p-p65, Reporter Assay) C->E F 6. Analyze Gene Expression (e.g., qPCR for inflammatory genes) C->F G 7. Compare dose-response curves and determine differential effects D->G E->G F->G

Workflow for comparing anti-inflammatory effects.

Detailed Methodologies:

  • Cell Culture and Treatment:

    • RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Cells are seeded in appropriate plates (e.g., 24-well plates for ELISA, 6-well plates for Western blotting and qPCR) and allowed to adhere overnight.

    • Cells are pre-treated for 1 hour with various concentrations of this compound, linoleic acid, or glycine (e.g., 1, 10, 50 µM). A vehicle control (e.g., DMSO) is also included.

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 100 ng/mL) for a specified time (e.g., 6 hours for qPCR, 24 hours for ELISA).

  • Cytokine Measurement (ELISA):

    • After the incubation period, the cell culture supernatant is collected.

    • The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • NF-κB Activation (Western Blot):

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated p65 (a subunit of NF-κB) and total p65.

    • After washing, the membrane is incubated with a corresponding secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Gene Expression Analysis (qPCR):

    • Total RNA is extracted from the cells using a suitable kit.

    • cDNA is synthesized from the RNA using a reverse transcription kit.

    • Quantitative PCR is performed using primers specific for inflammatory genes (e.g., Tnf, Il6, Nos2) and a housekeeping gene (e.g., Gapdh) for normalization.

Conclusion

The evidence to date indicates that this compound and its metabolites, linoleic acid and glycine, have distinct and, in some cases, opposing effects on inflammatory processes. This compound acts as an anti-inflammatory agent, likely through GPCR-mediated pathways. In contrast, its hydrolysis product, linoleic acid, can promote inflammation via PI3K/Akt and ERK1/2 signaling, while glycine exerts anti-inflammatory effects by inhibiting the NF-κB pathway. This complex interplay highlights the importance of considering the metabolic fate of lipid signaling molecules in drug development. Further research employing direct comparative studies is warranted to fully elucidate the nuanced roles of this compound and its metabolites in health and disease.

References

Independent Replication of Published Linoleoyl Glycine Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published anti-inflammatory findings of Linoleoyl glycine (B1666218) (LINgly) with alternative N-acyl amino acids. The information is based on available experimental data, with a focus on providing detailed methodologies and comparative quantitative analysis to support independent research and drug development efforts. While direct independent replication studies of LINgly's anti-inflammatory effects are limited in the current literature, this guide aims to provide a comprehensive overview by comparing its activity with structurally related compounds.

Comparative Analysis of Anti-Inflammatory Activity

The primary anti-inflammatory effects of Linoleoyl glycine have been evaluated through its ability to inhibit leukocyte migration in vivo and stimulate the production of the anti-inflammatory eicosanoid 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) in vitro.[1][2] The following tables summarize the quantitative data from the initial key findings and compare LINgly's performance with its more well-known analog, N-arachidonoylglycine (NAgly), and other N-acyl amino acid derivatives.

In Vivo Anti-Inflammatory Activity: Mouse Peritonitis Assay

The mouse peritonitis assay is a standard model for assessing in vivo anti-inflammatory potential by measuring the inhibition of leukocyte migration into the peritoneal cavity following an inflammatory stimulus.

Table 1: Inhibition of Leukocyte Migration in the Mouse Peritonitis Model [2]

CompoundDose (mg/kg, oral)Inhibition of Leukocyte Migration (%)
This compound (LINgly) 0.3~50% (ED₅₀ < 0.3 mg/kg)
1.0Not explicitly stated, but significant
20Not explicitly stated, but significant
Vehicle Control (Safflower Oil)-0%

Note: The original study suggests an ED₅₀ of less than 0.3 mg/kg for this compound, indicating high potency.[2]

In Vitro Anti-Inflammatory Activity: Stimulation of 15d-PGJ₂ Production in RAW 264.7 Macrophages

The in vitro anti-inflammatory activity was assessed by measuring the ability of compounds to stimulate the production of the inflammation-resolving eicosanoid 15d-PGJ₂ in mouse macrophage RAW 264.7 cells.

Table 2: Stimulation of 15d-PGJ₂ Production in RAW 264.7 Cells [2]

CompoundConcentration (µM)15d-PGJ₂ Production (pg/mL)
This compound (LINgly) 0.5~100
1.0~200
10~450
N-arachidonoylglycine (NAgly) 10~400
Linoleoyl-D-alanine 10~600
Linoleoyl-L-alanine 10~200
Linoleoyl-D-phenylalanine 10~50
Linoleoyl-L-phenylalanine 10No significant response
Palmitoylglycine (PALgly) -No anti-inflammatory effect reported in this model
Vehicle Control-Baseline

Note: The data indicates that this compound demonstrates a dose-dependent stimulation of 15d-PGJ₂ production, with a potency comparable to N-arachidonoylglycine.[2] The D-alanine derivative of linoleic acid showed the highest activity, highlighting the role of the amino acid moiety in the molecule's efficacy.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the independent replication and validation of published findings. The following are the key experimental protocols adapted from the primary literature.

Mouse Peritonitis Assay for In Vivo Anti-Inflammatory Activity

This protocol is based on the method described for testing the anti-inflammatory potential of this compound.[2]

  • Animals: Male mice are used for this assay.

  • Compound Administration: this compound is dissolved in a vehicle such as safflower oil and administered orally (p.o.) at the desired doses (e.g., 0.3 to 20 mg/kg). A vehicle control group receives only the safflower oil.

  • Induction of Peritonitis: Thirty minutes after compound administration, peritonitis is induced by intraperitoneal (i.p.) injection of a pro-inflammatory agent, such as 1 mL of sterile 8% BBL Fluid Thioglycollate Medium.

  • Cell Harvesting: After a period of 3 hours, the mice are euthanized, and the peritoneal cavity is washed with a suitable buffer (e.g., PBS with BSA) to collect the migrated leukocytes.

  • Cell Counting: Erythrocytes in the collected cell suspension are lysed. The remaining leukocytes are then counted. Differential cell counts can be performed to specifically quantify neutrophil infiltration.

  • Data Analysis: The percentage of inhibition of leukocyte migration is calculated by comparing the number of leukocytes in the compound-treated groups to the vehicle control group.

Measurement of 15d-PGJ₂ Production in RAW 264.7 Macrophages

This in vitro assay assesses the ability of compounds to stimulate the production of the anti-inflammatory prostaglandin (B15479496) 15d-PGJ₂.[2]

  • Cell Culture: Mouse macrophage RAW 264.7 cells are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are treated with various concentrations of this compound or other test compounds (e.g., 0.5 to 10 µM) for a specified period. A vehicle control is also included.

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Quantification of 15d-PGJ₂: The concentration of 15d-PGJ₂ in the supernatant is measured using a sensitive and specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The amount of 15d-PGJ₂ produced is quantified and compared across different treatment groups and concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the anti-inflammatory action of this compound and the general experimental workflow.

G LINGly This compound (LINgly) GPR18 GPR18 (Putative Receptor) LINGly->GPR18 Binds to PLA2 Phospholipase A2 (Activation) GPR18->PLA2 Membrane Membrane Phospholipids PLA2->Membrane Acts on AA Arachidonic Acid (Release) Membrane->AA COX Cyclooxygenase (COX) AA->COX Metabolized by PGD2 PGD2 COX->PGD2 PGJ2 15d-PGJ₂ PGD2->PGJ2 Dehydration PPARg PPAR-γ (Activation) PGJ2->PPARg AntiInflammatory Anti-inflammatory Gene Expression PPARg->AntiInflammatory Resolution Resolution of Inflammation AntiInflammatory->Resolution

Proposed signaling pathway for this compound's anti-inflammatory action.

G cluster_invivo In Vivo: Mouse Peritonitis Assay cluster_invitro In Vitro: RAW 264.7 Cell Assay Admin Oral Administration of LINgly Induce Induce Peritonitis (Thioglycollate) Admin->Induce Harvest Harvest Peritoneal Leukocytes Induce->Harvest Count Count Leukocytes Harvest->Count Inhibition Calculate % Inhibition Count->Inhibition Treat Treat RAW 264.7 Cells with LINgly Collect Collect Supernatant Treat->Collect Measure Measure 15d-PGJ₂ (ELISA/LC-MS) Collect->Measure Quantify Quantify Production Measure->Quantify

Experimental workflow for assessing this compound's anti-inflammatory activity.

References

Assessing the Selectivity of Linoleoyl Glycine for Its Primary Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Linoleoyl glycine's selectivity for its potential primary molecular targets: Fatty Acid Amide Hydrolase (FAAH), N-Acylethanolamine Acid Amidase (NAAA), and G protein-coupled receptor 119 (GPR119). Due to the limited availability of direct experimental data for Linoleoyl glycine (B1666218) on all targets, this guide presents the existing data and draws comparisons with other relevant compounds to infer its potential selectivity profile.

Executive Summary

This compound, an endogenous N-acyl amino acid, has been identified as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). However, a comprehensive understanding of its selectivity for other potential targets, such as N-Acylethanolamine Acid Amidase (NAAA) and G protein-coupled receptor 119 (GPR119), is crucial for evaluating its therapeutic potential. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to provide a framework for assessing the selectivity of this compound.

Data Presentation

Fatty Acid Amide Hydrolase (FAAH) Inhibition

This compound has been shown to inhibit FAAH, the enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). The available data on its inhibitory potency is presented below in comparison to other known FAAH inhibitors.

CompoundTargetActionIC50 (µM)Reference
This compound FAAH Inhibitor ~25 --INVALID-LINK--
Arachidonyl glycineFAAHInhibitor7--INVALID-LINK--
URB597FAAHInhibitor0.0048 (human)--INVALID-LINK--
OL-135FAAHInhibitor0.0047 (rat)--INVALID-LINK--
N-Acylethanolamine Acid Amidase (NAAA) Inhibition

Currently, there is no direct experimental data available for the inhibitory activity of this compound against NAAA. However, some studies have investigated other N-acyl amino acid derivatives. For context, the inhibitory potencies of some known NAAA inhibitors are provided below.

CompoundTargetActionIC50 (µM)Reference
This compound NAAA Inhibitor Data not available
(S)-OOPPNAAAInhibitor0.02 (human)--INVALID-LINK--
AM9023NAAAInhibitor0.35 (human)--INVALID-LINK--
ARN19702NAAAInhibitor0.007 (human)--INVALID-LINK--
G Protein-Coupled Receptor 119 (GPR119) Activation

Direct experimental data on the activation of GPR119 by this compound is not currently available. GPR119 is activated by various lipid molecules. The table below shows the potency of other related lipids and synthetic agonists for GPR119 activation.

CompoundTargetActionEC50 (µM)Reference
This compound GPR119 Agonist Data not available
2-Linoleoyl glycerolGPR119Agonist~10--INVALID-LINK--
Oleoylethanolamide (OEA)GPR119Agonist2.9 (human)--INVALID-LINK--
AR231453GPR119Agonist0.0047 (human)--INVALID-LINK--

Experimental Protocols

FAAH Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the inhibitory potential of a test compound against FAAH.

Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonyl 7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), by FAAH. The enzymatic cleavage releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of fluorescence increase is proportional to FAAH activity.

Materials:

  • Recombinant human FAAH

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

  • Fluorogenic substrate (e.g., AAMCA)

  • Test compound (this compound) and known inhibitor (e.g., URB597)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

  • Add the diluted compounds to the wells of the microplate.

  • Add the FAAH enzyme to all wells except for the background control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity kinetically over time (e.g., every minute for 30 minutes) at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound Dilution Compound Dilution Dispense Compound Dispense Compound Compound Dilution->Dispense Compound Enzyme Preparation Enzyme Preparation Add Enzyme Add Enzyme Enzyme Preparation->Add Enzyme Substrate Preparation Substrate Preparation Add Substrate Add Substrate Substrate Preparation->Add Substrate Dispense Compound->Add Enzyme Pre-incubation Pre-incubation Add Enzyme->Pre-incubation Pre-incubation->Add Substrate Kinetic Read Kinetic Read Add Substrate->Kinetic Read Data Analysis Data Analysis Kinetic Read->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

NAAA Inhibition Assay (LC-MS/MS)

This protocol describes a method to measure the inhibition of NAAA activity using liquid chromatography-tandem mass spectrometry.

Principle: The assay quantifies the product formed (e.g., palmitic acid) from the enzymatic hydrolysis of a substrate (e.g., palmitoylethanolamide, PEA) by NAAA.

Materials:

  • Recombinant human NAAA

  • NAAA assay buffer (e.g., 100 mM citrate-phosphate buffer, pH 4.5, with 3 mM DTT and 0.1% Triton X-100)

  • Substrate (e.g., PEA)

  • Test compound (this compound) and known inhibitor (e.g., (S)-OOPP)

  • Internal standard (e.g., deuterated palmitic acid)

  • Methanol (B129727) for reaction termination

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor.

  • In a microcentrifuge tube, pre-incubate the NAAA enzyme with the test compound or vehicle at 37°C for a specified time (e.g., 30 minutes).

  • Initiate the reaction by adding the substrate and incubate at 37°C (e.g., for 30 minutes).

  • Terminate the reaction by adding cold methanol containing the internal standard.

  • Centrifuge the samples to pellet proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of product formed.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Compound Dilution Compound Dilution Pre-incubation Pre-incubation Compound Dilution->Pre-incubation Enzyme & Substrate Enzyme & Substrate Enzyme & Substrate->Pre-incubation Reaction Initiation Reaction Initiation Pre-incubation->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Sample Processing Sample Processing Reaction Termination->Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis IC50 Calculation IC50 Calculation LC-MS/MS Analysis->IC50 Calculation

GPR119 Activation Assay (cAMP Accumulation)

This protocol outlines a common method to assess the activation of GPR119 by a test compound.

Principle: GPR119 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). This assay measures the accumulation of cAMP in cells expressing the receptor.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • Test compound (this compound) and known agonist (e.g., AR231453)

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

  • 384-well microplate

Procedure:

  • Seed the GPR119-expressing cells into the microplate and incubate overnight.

  • Prepare serial dilutions of the test compound and control agonist in the assay buffer.

  • Remove the culture medium and add the assay buffer containing the compounds to the cells.

  • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the compound concentration to determine the EC50 value.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Compound Dilution Compound Dilution Compound Dilution->Compound Addition Incubation Incubation Compound Addition->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis cAMP Measurement cAMP Measurement Cell Lysis->cAMP Measurement EC50 Determination EC50 Determination cAMP Measurement->EC50 Determination

Signaling Pathways

FAAH Signaling Pathway

FAAH is a key enzyme in the endocannabinoid system. It terminates the signaling of anandamide (AEA) and other fatty acid amides by hydrolyzing them into arachidonic acid and ethanolamine. Inhibition of FAAH leads to an accumulation of AEA, which can then potentiate the activation of cannabinoid receptors (CB1 and CB2).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AEA Anandamide (AEA) CB1_R CB1 Receptor AEA->CB1_R Activation FAAH FAAH AEA->FAAH Hydrolysis Downstream Signaling Downstream Signaling CB1_R->Downstream Signaling AA_Eth Arachidonic Acid + Ethanolamine FAAH->AA_Eth Linoleoyl_Glycine This compound Linoleoyl_Glycine->FAAH Inhibition

NAAA Signaling Pathway

NAAA is a lysosomal enzyme that preferentially hydrolyzes N-palmitoylethanolamide (PEA) into palmitic acid and ethanolamine. PEA is an endogenous lipid mediator with anti-inflammatory and analgesic properties, which it exerts primarily through the activation of the nuclear receptor PPAR-α. Inhibition of NAAA leads to increased levels of PEA and enhanced PPAR-α signaling.

G cluster_lysosome Lysosome cluster_nucleus Nucleus PEA PEA NAAA NAAA PEA->NAAA Hydrolysis PPARa PPAR-α PEA->PPARa Activation PA_Eth Palmitic Acid + Ethanolamine NAAA->PA_Eth NAAA_Inhibitor NAAA Inhibitor NAAA_Inhibitor->NAAA Inhibition Gene_Expression Anti-inflammatory Gene Expression PPARa->Gene_Expression

GPR119 Signaling Pathway

GPR119 is a Gs-coupled receptor that, upon activation by a ligand, stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in pancreatic β-cells and intestinal L-cells leads to the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) and the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), respectively.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand GPR119 Agonist GPR119 GPR119 Ligand->GPR119 Binding Gs Gs GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Insulin/GLP-1 Secretion PKA->Cellular_Response Potentiation

Conclusion

The available evidence indicates that this compound is an inhibitor of FAAH, albeit with moderate potency compared to other well-characterized inhibitors. Crucially, there is a lack of direct experimental data to definitively assess its selectivity against NAAA and GPR119. While some related N-acyl amino acids have shown activity at these targets, it is not possible to extrapolate these findings to this compound without specific experimental validation.

To comprehensively determine the selectivity profile of this compound, further experimental investigation is required. Specifically, conducting in vitro enzymatic assays for NAAA inhibition and receptor activation assays for GPR119, as detailed in the protocols above, would provide the necessary quantitative data. This information is essential for a thorough evaluation of this compound's potential as a selective pharmacological tool or therapeutic agent. Researchers are encouraged to use the provided protocols as a foundation for their own investigations into the selectivity of this and other related compounds.

Safety Operating Guide

Proper Disposal of Linoleoyl Glycine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Linoleoyl Glycine (B1666218)

Linoleoyl glycine is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1]. However, it is designated as "Water hazard class 1," indicating it is slightly hazardous to aquatic life[1]. Therefore, proper disposal procedures must be followed to minimize environmental impact. This guide provides detailed, step-by-step instructions for the safe and compliant disposal of this compound in a laboratory setting.

Hazard and Safety Information

A comprehensive understanding of the hazard profile of this compound is critical for safe handling and disposal. The following table summarizes key safety data.

Hazard CategoryClassificationProtective Measures
GHS Classification Not a hazardous substance or mixture[1].Follow standard laboratory safety protocols.
Environmental Hazard Water hazard class 1: Slightly hazardous for water[1].Prevent undiluted or large quantities from entering drains, surface water, or groundwater[1].
Personal Protective Equipment (PPE) Not explicitly required, but recommended.Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
Spill Response Mechanical cleanup.For spills, mechanically collect the material and place it in a suitable container for disposal. Avoid generating dust. Prevent the spilled material from entering sewers or waterways[1].

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form (solid or solution) of the waste. Adherence to institutional and local regulations is paramount.

1. Small Quantities of Solid this compound:

For trace amounts or quantities deemed "small" by your institution's Environmental Health and Safety (EHS) department, the following procedure may be applicable:

  • Consult Institutional Guidelines: Always verify with your institution's EHS office before disposing of any chemical with household waste.

  • Secure Containment: Ensure the solid waste is in a securely sealed container to prevent accidental release.

  • Labeling: Clearly label the container as "Non-hazardous waste: this compound."

  • Disposal: Dispose of the sealed container in the regular laboratory trash, which is then managed as municipal solid waste[1].

2. Large Quantities of Solid this compound:

For quantities exceeding what is considered "small" by your institution, or for bulk disposal:

  • Segregation: Keep this compound waste separate from hazardous waste streams to avoid unnecessary disposal costs[2].

  • Waste Container: Collect the solid waste in a designated, leak-proof container with a secure lid.

  • Labeling: Affix a hazardous waste label to the container and clearly write "Non-hazardous waste for disposal: this compound." Include the quantity and date.

  • EHS Pickup: Arrange for a waste pickup with your institution's EHS department. They will ensure it is disposed of in a licensed landfill or via another approved method.

3. Dilute Aqueous Solutions of this compound:

For dilute, water-based solutions of this compound:

  • Institutional Approval: Obtain permission from your institution's EHS department before any drain disposal. Some institutions prohibit the drain disposal of all chemicals, regardless of their hazard classification[3].

  • pH Neutralization: Ensure the pH of the solution is between 5.5 and 10.5 before considering drain disposal[4].

  • Dilution: If approved for drain disposal, flush the solution down the sanitary sewer with at least 20 parts water to one part this compound solution[5].

  • Prohibited Disposal: Do not dispose of this compound solutions down the drain if they contain other hazardous materials[5].

4. Solutions of this compound in Organic Solvents:

Solutions of this compound in organic solvents must be treated as hazardous waste.

  • Waste Collection: Collect the waste solution in a designated, sealed, and appropriate waste container for flammable liquids.

  • Labeling: Clearly label the container with the full chemical names of all components, including "this compound" and the solvent, along with their concentrations.

  • EHS Disposal: Arrange for disposal through your institution's hazardous waste management program.

5. Empty this compound Containers:

Properly decontaminated chemical containers can often be disposed of as regular trash or recycled.

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times. The first rinsate should be collected as chemical waste[3].

  • Label Defacement: Completely remove or deface the original chemical label[6].

  • Disposal: Dispose of the rinsed and dried container in the appropriate receptacle for glass or plastic recycling, or in the regular trash, in accordance with your institution's policies[6].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

LinoleoylGlycineDisposal start This compound Waste form Solid or Solution? start->form solid_quant Small or Large Quantity? form->solid_quant Solid solution_type Aqueous or Organic Solvent? form->solution_type Solution small_solid Dispose in Regular Trash (with EHS approval) solid_quant->small_solid Small large_solid Collect for EHS Pickup solid_quant->large_solid Large aqueous_disposal Permitted for Drain Disposal by EHS? solution_type->aqueous_disposal Aqueous organic_solution Collect as Hazardous Waste for EHS Pickup solution_type->organic_solution Organic drain_disposal Neutralize pH, Dilute, and Flush Down Sanitary Sewer aqueous_disposal->drain_disposal Yes collect_aqueous Collect for EHS Pickup aqueous_disposal->collect_aqueous No

Caption: Decision tree for the proper disposal of this compound waste.

References

Personal protective equipment for handling Linoleoyl glycine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Linoleoyl glycine (B1666218). The following procedures are designed to ensure safe handling, use, and disposal in a laboratory setting.

Personal Protective Equipment (PPE)

While Linoleoyl glycine is not classified as a hazardous substance according to its Safety Data Sheet (SDS), it is prudent to follow standard laboratory safety protocols to minimize exposure and ensure a safe working environment.[1] The product information sheet advises avoiding ingestion, inhalation, and contact with eyes and skin.[2] Therefore, the following PPE is recommended.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are recommended for incidental contact.[3] For prolonged handling, consider double-gloving.
Eye Protection Safety GlassesSafety glasses with side shields are the minimum requirement.[3][4]
Chemical GogglesWear chemical splash goggles when there is a risk of splashing, such as when preparing solutions.[3][5]
Body Protection Lab CoatA long-sleeved lab coat should be worn to protect from spills.[6][7]
Foot Protection Closed-toe ShoesAlways wear closed-toe shoes in the laboratory.[3][6]
Respiratory Not RequiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not required.[1]

Operational Plan: Handling and Preparation of Solutions

This compound is a crystalline solid and should be handled with care to avoid creating dust.[2]

Experimental Protocol: Preparation of a Stock Solution

  • Preparation: Before starting, ensure your work area is clean and you are wearing the appropriate PPE as outlined in the table above.

  • Weighing:

    • Tare a clean, dry weighing vessel on an analytical balance.

    • Carefully scoop the desired amount of this compound powder into the vessel. Avoid generating dust.

  • Dissolving:

    • This compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[2]

    • Add the desired volume of the chosen solvent to a suitable container (e.g., a volumetric flask or a conical tube).

    • Slowly add the weighed this compound to the solvent.

    • Mix the solution by gentle swirling or using a vortex mixer until the solid is completely dissolved. The solubility is approximately 25 mg/mL in ethanol, 15 mg/mL in DMSO, and 20 mg/mL in DMF.[2]

  • Aqueous Solutions:

    • For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made.[2]

    • To prepare an organic solvent-free aqueous solution, directly dissolve the crystalline solid in an aqueous buffer like PBS (pH 7.2). The solubility in PBS is approximately 2 mg/mL.[2]

    • It is not recommended to store aqueous solutions for more than one day.[2]

  • Storage: Store stock solutions at -20°C for long-term stability.[2]

Spill and Emergency Procedures

First Aid Measures

  • After Inhalation: Move the person to fresh air. If they experience any complaints, consult a doctor.[1][8]

  • After Skin Contact: Generally, the product does not irritate the skin.[1][8] However, it is good practice to wash the affected area with soap and plenty of water.[9]

  • After Eye Contact: Rinse the opened eye for several minutes under running water.[1][8]

  • After Swallowing: If symptoms persist, consult a doctor.[1][8]

Spill Cleanup

For a small spill of solid this compound:

  • Containment: Cordon off the spill area.

  • Cleanup:

    • Gently sweep the solid material into a plastic bag, taking care not to create dust.[10]

    • Wipe the area with a damp paper towel to remove any remaining powder.[10]

    • Place the paper towel and any contaminated cleaning materials into the same plastic bag.[10]

  • Disposal: Seal the bag and dispose of it as non-hazardous solid waste.

Disposal Plan

While smaller quantities of this compound can be disposed of with household waste, in a laboratory setting, it is best to follow institutional guidelines for non-hazardous chemical waste.[1]

  • Solid Waste:

    • Collect waste this compound powder and any contaminated materials (e.g., weigh boats, paper towels from spills) in a clearly labeled, sealed container for non-hazardous solid waste.[8][9]

  • Liquid Waste:

    • Solutions of this compound in organic solvents should be disposed of in the appropriate solvent waste container.

    • Aqueous solutions can typically be disposed of down the drain with plenty of water, but always check your local and institutional regulations first.[9][11]

  • Empty Containers:

    • Empty containers should be thoroughly rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be disposed of in the regular trash, and any labels should be defaced.[9]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_use Use cluster_cleanup Cleanup & Disposal cluster_spill Spill Event start Start ppe Don Appropriate PPE start->ppe weigh Weigh this compound ppe->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Occurs weigh->spill experiment Perform Experiment dissolve->experiment dissolve->spill dispose_solid Dispose of Solid Waste experiment->dispose_solid dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid clean_area Clean Work Area dispose_solid->clean_area dispose_liquid->clean_area end End clean_area->end contain Contain Spill spill->contain cleanup_spill Clean Up Spill contain->cleanup_spill dispose_spill Dispose of Spill Waste cleanup_spill->dispose_spill dispose_spill->clean_area

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linoleoyl glycine
Reactant of Route 2
Reactant of Route 2
Linoleoyl glycine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.